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  • Product: Tert-butyl 3-amino-5-bromobenzoate
  • CAS: 1520388-94-6

Core Science & Biosynthesis

Foundational

Tert-butyl 3-amino-5-bromobenzoate: A Comprehensive Technical Guide to Orthogonal Functionalization and Scaffold Design

Executive Summary In modern medicinal chemistry and advanced organic synthesis, the strategic selection of polyfunctional building blocks is critical for the rapid diversification of pharmacophores. Tert-butyl 3-amino-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, the strategic selection of polyfunctional building blocks is critical for the rapid diversification of pharmacophores. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) represents a highly privileged, 1,3,5-trisubstituted aromatic scaffold. By combining an aryl bromide, a primary aniline, and an acid-labile tert-butyl ester on a single rigid benzene ring, this intermediate offers three orthogonal handles for sequential derivatization.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven guide to the physicochemical properties, self-validating synthetic protocols, and downstream applications of this critical building block.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of tert-butyl 3-amino-5-bromobenzoate is essential for predicting its behavior in complex reaction mixtures and chromatographic purifications.

Quantitative Data Summary

Table 1: Core Physicochemical Properties

PropertyValue / Specification
CAS Number 1520388-94-6
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
SMILES String CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)N
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 3 (Ester oxygens, amine nitrogen)
Structural Motif 1,3,5-trisubstituted (meta) benzene ring
Mechanistic Causality of the Scaffold

The strategic placement of the tert-butyl ester provides immense steric bulk, effectively shielding the carbonyl carbon from unwanted nucleophilic attack during downstream amidation or cross-coupling reactions. Furthermore, the tert-butyl group significantly enhances the lipophilicity of the molecule, which mitigates the polarity of the free amine and aids in normal-phase silica gel chromatography. The ester remains highly stable under basic and nucleophilic conditions but can be cleanly cleaved under strictly acidic conditions (e.g., TFA in DCM), ensuring orthogonal protection relative to standard base-labile esters (like methyl or ethyl esters).

Orthogonal Reactivity & Scaffold Design

The true value of tert-butyl 3-amino-5-bromobenzoate lies in its capacity for orthogonal functionalization. Each functional group can be manipulated independently without cross-reactivity, provided the correct catalytic cycles are employed.

ReactivityMap A Tert-butyl 3-amino-5-bromobenzoate (Core Scaffold) B Bromine Handle Suzuki/Sonogashira Coupling A->B Pd-Catalysis C Amine Handle Amidation/Reductive Amination A->C Electrophilic Addition D Ester Handle TFA-Mediated Deprotection A->D Acidic Cleavage

Caption: Orthogonal reactivity map of tert-butyl 3-amino-5-bromobenzoate.

Self-Validating Synthetic Protocols

Direct esterification of 3-amino-5-bromobenzoic acid with tert-butanol is notoriously problematic due to competitive N-acylation and the poor nucleophilicity of tert-butanol. To ensure a self-validating system with high scientific integrity, the optimal route involves the esterification of 3-bromo-5-nitrobenzoic acid, followed by a chemoselective reduction of the nitro group.

Optimization of Chemoselective Reduction

The critical challenge in this sequence is reducing the nitro group to an amine without triggering the hydrodehalogenation of the aryl bromide or the acidic cleavage of the tert-butyl ester.

Table 2: Chemoselective Reduction Optimization for Tert-butyl 3-bromo-5-nitrobenzoate

Reducing AgentSolvent SystemTemp (°C)Yield (%)Causality / Observation
Pd/C, H₂ (1 atm) MeOH25<10%Failure: Extensive hydrodehalogenation (loss of Br).
SnCl₂·2H₂O EtOAc7065%Sub-optimal: Moderate yield; tedious tin emulsion during workup.
Fe, NH₄Cl EtOH/H₂O (4:1)8092%Optimal: Béchamp conditions perfectly preserve both the aryl bromide and the acid-sensitive t-butyl ester.
Step-by-Step Methodology: Béchamp Reduction

This protocol details the conversion of tert-butyl 3-bromo-5-nitrobenzoate to tert-butyl 3-amino-5-bromobenzoate.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add tert-butyl 3-bromo-5-nitrobenzoate (1.0 equivalent) and dissolve in a 4:1 mixture of Ethanol/Water (0.2 M concentration).

  • Reagent Addition: Add Iron (Fe) powder (325 mesh, 5.0 equivalents) and solid Ammonium Chloride (NH₄Cl, 5.0 equivalents).

    • Causality Insight: NH₄Cl acts as a mild proton source to drive the electron transfer from the iron surface to the nitro group. It avoids the use of strong acids (like HCl) which would prematurely cleave the tert-butyl ester.

  • Thermal Activation: Heat the vigorously stirred suspension to 80 °C for 2–3 hours. Monitor reaction completion via LC-MS or TLC (Hexanes/EtOAc 4:1).

  • Workup & Filtration: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with EtOAc.

  • Phase Separation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is typically >95% pure, but can be passed through a short silica plug if necessary.

Applications in Advanced Drug Discovery

Tert-butyl 3-amino-5-bromobenzoate is heavily utilized in the synthesis of complex pharmacophores, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

P2Y14 Receptor Antagonists & Kinase Inhibitors

Recent structure-based drug design efforts have utilized the 3-amino-5-bromobenzoic acid scaffold to synthesize potent P2Y14 receptor antagonists . In these workflows, the amine handle is frequently converted into a triazole linker via azide-alkyne cycloaddition, while the bromine handle undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids.

Similarly, the scaffold has been patented for the generation of urea derivatives that act as dual inhibitors of Syk and c-Src kinases , which are critical targets for treating chronic respiratory and inflammatory diseases .

DrugDiscoveryWorkflow N1 3-Bromo-5-nitrobenzoic acid (Starting Material) N2 Esterification (t-BuOH, DCC, DMAP) N1->N2 N3 Tert-butyl 3-bromo-5-nitrobenzoate (Intermediate) N2->N3 N4 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) N3->N4 N5 Tert-butyl 3-amino-5-bromobenzoate (Key Pharmacophore) N4->N5 N6 P2Y14 / Kinase Inhibitors (Final Drug Candidates) N5->N6 Functionalization

Caption: Synthetic workflow for integrating the scaffold into drug discovery pipelines.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized building block, the following analytical benchmarks must be met:

  • LC-MS (ESI+): Expected mass for [M+H]⁺ is 272.0 / 274.0 m/z (exhibiting the characteristic 1:1 isotopic ratio of the ⁷⁹Br and ⁸¹Br isotopes).

  • ¹H NMR (400 MHz, CDCl₃): The tert-butyl group will present as a sharp, highly integrated singlet (9H) around 1.55 ppm. The three aromatic protons will appear as distinct meta-coupled multiplets (typically broad singlets or doublets with J ≈ 1.5 - 2.0 Hz) in the 6.80 – 7.50 ppm region. The primary amine (-NH₂) will appear as a broad singlet (2H) around 3.80 ppm, which exchanges upon the addition of D₂O.

References

  • Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL:[Link]

  • Urea Derivatives Useful as Kinase Inhibitors (WO2015092423A1)
Exploratory

Tert-butyl 3-amino-5-bromobenzoate CAS number

An In-Depth Technical Guide to Tert-butyl 3-amino-5-bromobenzoate (CAS 1520388-94-6): A Tri-Orthogonal Hub for Advanced Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the efficiency of a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tert-butyl 3-amino-5-bromobenzoate (CAS 1520388-94-6): A Tri-Orthogonal Hub for Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the efficiency of analog generation is dictated by the quality of the building blocks employed. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) represents a masterclass in rational intermediate design. By featuring three chemically distinct, orthogonally reactive sites—an acid-labile ester, a nucleophilic aniline, and an electrophilic aryl bromide—this molecule serves as a central hub for divergent synthesis.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic rationale behind utilizing this specific building block. We will explore its physicochemical profile, its strategic utility in synthesizing complex biphenyl and heteroaryl systems, and provide self-validating experimental protocols designed for high-yield, robust execution in pharmaceutical development[1].

Physicochemical Profiling & Structural Logic

The utility of Tert-butyl 3-amino-5-bromobenzoate lies in its meta-substitution pattern. The electron-withdrawing nature of both the ester and the bromide is counterbalanced by the electron-donating primary amine, creating a highly specific electronic environment that dictates its regioselective reactivity.

Table 1: Physicochemical and Structural Data

PropertySpecification
Chemical Name Tert-butyl 3-amino-5-bromobenzoate
CAS Number 1520388-94-6
Molecular Formula C11​H14​BrNO2​
Molecular Weight 272.14 g/mol
SMILES CC(C)(C)OC(=O)c1cc(N)cc(Br)c1
Reactivity Hubs C1 (Ester), C3 (Amine), C5 (Bromide)

Strategic Utility: The "Tri-Orthogonal" Reactivity

The term tri-orthogonal refers to the ability to selectively address one functional group without requiring the protection or masking of the other two. This is the core causality behind selecting CAS 1520388-94-6 over its methyl or ethyl ester counterparts.

  • The C1 Tert-Butyl Ester (Protection Dynamics): Unlike methyl or ethyl esters, which require basic saponification (e.g., LiOH or NaOH ) for removal, the tert-butyl group is sterically bulky and completely stable to nucleophiles and bases. It is selectively cleaved via an E1 -like elimination mechanism under acidic conditions (e.g., TFA), preserving base-sensitive amides or epimerizable stereocenters installed later in the synthesis.

  • The C5 Aryl Bromide (Cross-Coupling): The bromide acts as a perfect handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Its meta-position relative to the bulky tert-butyl group ensures minimal steric hindrance during the oxidative addition of the Palladium catalyst.

  • The C3 Primary Amine (Derivatization): The aniline nitrogen can participate in amidation, reductive amination, or be converted into a diazonium salt for Sandmeyer-type transformations.

Case Study: P2Y14 Receptor Antagonists

The strategic value of the 3-amino-5-bromobenzoic acid scaffold is heavily documented in the development of P2Y14 receptor (P2Y14R) antagonists—a GPCR implicated in inflammation and asthma[2]. In the landmark study "Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists"[3], researchers utilized the 3-amino-5-bromobenzoic acid core to construct high-affinity biphenyl triazole derivatives. The synthetic pathway required protecting the carboxylic acid, converting the amine into a triazole, and utilizing the bromide for a palladium-catalyzed condensation with bis(pinacolato)diboron[3]. Utilizing the pre-protected tert-butyl 3-amino-5-bromobenzoate bypasses the initial esterification step, streamlining the workflow and preventing unwanted side reactions during the triazole formation.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single molecular hub.

G A Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) B Suzuki/Buchwald Coupling (C5-Bromide Reactivity) A->B Pd Catalyst, Boronic Acid C Amidation / Reductive Amination (C3-Amine Reactivity) A->C Acyl Chloride or Aldehyde D TFA Deprotection (C1-Ester Reactivity) A->D Acidic Cleavage (TFA/DCM) E Biphenyl/Heteroaryl Derivatives (e.g., P2Y14R Antagonists) B->E F Amide/Secondary Amine Hubs C->F G Free Carboxylic Acid D->G

Caption: Divergent synthetic workflows leveraging the tri-orthogonal reactivity of CAS 1520388-94-6.

Validated Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol A: C5-Selective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the aryl bromide while preserving the primary amine and tert-butyl ester.

  • Charge the Reactor: To an oven-dried Schlenk flask, add Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Causality: Pd(dppf)Cl2​ is selected because its large bite angle facilitates rapid oxidative addition into the aryl bromide, while K2​CO3​ is a mild inorganic base that will not hydrolyze the base-stable tert-butyl ester.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Purge with N2​ for 10 minutes.

  • Reaction: Heat to 90 °C for 4–6 hours. Monitor via LC-MS. The mass shift will correspond to the displacement of Bromine (loss of the M/M+2 isotopic signature).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Protocol B: C3-Selective Amidation

Objective: Convert the free aniline into an amide without cleaving the ester.

  • Preparation: Dissolve Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.3 M) under N2​ .

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: The tert-butyl ester is highly acid-labile. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the autocatalytic cleavage of the ester.

  • Acylation: Cool the mixture to 0 °C. Dropwise, add the desired Acyl Chloride (1.1 equiv).

  • Completion: Warm to room temperature and stir for 2 hours. Validate completion via TLC (ninhydrin stain will show the disappearance of the primary amine).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry, and concentrate.

Protocol C: Global Deprotection (Ester Cleavage)

Objective: Reveal the free carboxylic acid for final biological assay.

  • Reaction: Dissolve the tert-butyl ester intermediate in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM at room temperature.

  • Causality: TFA selectively cleaves the tert-butyl group via an E1 -like elimination mechanism, yielding isobutylene gas. The DCM provides the optimal dielectric constant to stabilize the tert-butyl cation transition state without requiring harsh heating.

  • Isolation: Stir for 3 hours. Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the pure carboxylic acid as a TFA salt (if basic nitrogens are present).

References

  • Junker, A., et al. (2016). Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, American Chemical Society. URL:[Link][3]

  • National Institutes of Health (NIH) / PubMed Central. Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists (Full Text). URL:[Link][2]

Sources

Foundational

Synthesis and Chemoselective Esterification of Tert-butyl 3-amino-5-bromobenzoate: A Technical Guide

Executive Summary Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is a critical bifunctional intermediate in modern drug development and materials science (1)[1]. The molecule possesses two orthogonal reactive sit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is a critical bifunctional intermediate in modern drug development and materials science (1)[1]. The molecule possesses two orthogonal reactive sites: a primary aniline for amide coupling or reductive amination, and an aryl bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination). The tert-butyl ester serves as a robust protecting group, resistant to nucleophiles and mild base hydrolysis. The core synthetic challenge lies in achieving chemoselective esterification of the carboxylic acid without inadvertently N-alkylating or N-acylating the highly nucleophilic unprotected primary amine.

Mechanistic Rationale & Pathway Analysis

The Chemoselectivity Problem Standard Fischer esterification utilizing tert-butanol and catalytic sulfuric acid is ineffective due to the extreme steric bulk of the tert-butyl group and the rapid E1 elimination of tert-butanol to isobutylene under strongly acidic, high-temperature conditions.

Furthermore, the conventional Steglich-type esterification or the use of Di-tert-butyl dicarbonate (Boc₂O) with 4-Dimethylaminopyridine (DMAP) is highly problematic for this specific substrate. Because the aniline nitrogen is highly nucleophilic, reacting 3-amino-5-bromobenzoic acid with Boc₂O inevitably leads to competitive N-Boc protection, yielding N-Boc-tert-butyl 3-amino-5-bromobenzoate as a dominant, difficult-to-separate byproduct.

The Solutions To bypass these chemoselectivity issues, two self-validating synthetic pathways are employed based on scale:

  • The Lewis Acid / TBTA Pathway (Lab Scale): tert-Butyl trichloroacetimidate (TBTA) acts as an excellent tert-butyl cation equivalent. When activated by a mild Lewis acid such as Boron trifluoride diethyl etherate (BF₃·OEt₂), TBTA selectively alkylates the carboxylic acid. The trichloroacetamide byproduct is easily removed, and the aniline remains completely untouched (2)[2]. This method is well-documented for the selective esterification of amino acids without racemization or N-alkylation (3)[3].

  • The Brønsted Acid / Isobutylene Pathway (Process Scale): For multi-gram to kilogram scale, gaseous isobutylene is dissolved in a solvent with catalytic sulfuric acid (H₂SO₄) in an autoclave. The high pressure drives the Markovnikov addition of the carboxylic acid across the double bond of isobutylene. Crucially, the amine is transiently protonated to an anilinium salt by the sulfuric acid, effectively deactivating it toward electrophilic attack (4)[4].

Chemoselectivity SM 3-amino-5-bromobenzoic acid (Starting Material) Boc Boc2O, DMAP (Standard Esterification) SM->Boc Non-selective TBTA TBTA / BF3·OEt2 OR Isobutylene / H2SO4 SM->TBTA Chemoselective Undesired N-Boc-tert-butyl ester (Undesired Byproduct) Boc->Undesired Desired Tert-butyl 3-amino-5-bromobenzoate (Desired Product) TBTA->Desired

Caption: Fig 1: Chemoselective pathways for synthesizing tert-butyl 3-amino-5-bromobenzoate.

Experimental Protocols

Protocol A: Lab-Scale Synthesis via TBTA

This protocol utilizes a self-validating system with built-in TLC checks to monitor the transition of the physical state.

  • Reagents: 3-amino-5-bromobenzoic acid (1.0 eq), tert-Butyl trichloroacetimidate (2.0 eq), BF₃·OEt₂ (0.1 eq), anhydrous Dichloromethane (DCM), Cyclohexane.

  • Step 1 (Initiation): Suspend 3-amino-5-bromobenzoic acid (10 mmol, 2.16 g) in a 1:1 mixture of anhydrous DCM and cyclohexane (40 mL) under an argon atmosphere. Validation Check: The starting material will be partially insoluble, resulting in a cloudy suspension. This visual cue is normal.

  • Step 2 (Reagent Addition): Add TBTA (20 mmol, 4.37 g) dropwise at room temperature. Follow immediately with the dropwise addition of BF₃·OEt₂ (1.0 mmol, 0.12 mL).

  • Step 3 (Propagation): Stir the reaction at room temperature for 16-24 hours. Validation Check: Perform TLC (Hexanes:EtOAc 3:1, UV visualization). The starting acid (Rf ~0.1) should disappear, replaced by a new, less polar spot (Rf ~0.6) corresponding to the tert-butyl ester. The reaction mixture will transition from a cloudy suspension to a homogeneous solution as the ester is formed.

  • Step 4 (Quench & Workup): Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the Lewis acid and any unreacted starting material. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 5 (Purification): Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes). The trichloroacetamide byproduct elutes rapidly, allowing for the isolation of the pure product as an off-white solid.

Protocol B: Process-Scale Synthesis via Isobutylene Autoclave

This protocol relies on transient anilinium salt formation to ensure chemoselectivity at scale.

  • Reagents: 3-amino-5-bromobenzoic acid (1.0 eq), Isobutylene gas (excess), concentrated H₂SO₄ (0.5 eq), anhydrous 1,4-Dioxane.

  • Step 1 (Setup): In a heavy-walled stainless steel autoclave, dissolve 3-amino-5-bromobenzoic acid (100 mmol, 21.6 g) in anhydrous 1,4-Dioxane (150 mL). Slowly add conc. H₂SO₄ (50 mmol, 2.7 mL) dropwise with external ice cooling. Validation Check: The formation of a thick white/off-white precipitate (the anilinium sulfate salt) confirms the successful protonation and deactivation of the amine.

  • Step 2 (Pressurization): Seal the autoclave and cool the vessel to -20°C using a dry ice/acetone bath. Condense isobutylene gas (~50 mL) into the reactor.

  • Step 3 (Reaction): Seal the reactor tightly and allow it to warm to room temperature. Stir vigorously for 48 hours. The internal pressure will rise to approximately 3-4 atm.

  • Step 4 (Depressurization & Workup): Cool the reactor to 0°C and carefully vent the excess isobutylene through a scrubber system. Neutralize the highly acidic mixture with cold 2M NaOH until pH 8 is reached. Extract the product with Ethyl Acetate (3 x 100 mL).

  • Step 5 (Isolation): Wash the organic phase with brine, dry over MgSO₄, and evaporate to yield the product. Validation Check: HPLC purity should exceed 95% without the need for column chromatography, validating the scalability of the method.

Data Presentation: Method Comparison

ParameterLab-Scale (TBTA Method)Process-Scale (Isobutylene Method)
Primary Reagent tert-Butyl trichloroacetimidateIsobutylene gas
Catalyst BF₃·OEt₂ (Lewis Acid)H₂SO₄ (Brønsted Acid)
Reaction Time 16 - 24 hours48 hours
Scalability Low to Medium (1g - 50g)High (100g - Multi-kg)
Chemoselectivity Excellent (Mild conditions)Excellent (Amine protonated)
Purification Column Chromatography requiredExtraction & Crystallization
Relative Cost High (Expensive reagents)Low (Bulk industrial gases)

Analytical Validation (E-E-A-T)

To ensure trustworthiness, the synthesized tert-butyl 3-amino-5-bromobenzoate must be analytically validated against the following benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum must feature a massive singlet at ~1.58 ppm integrating to 9 protons, confirming the successful installation of the tert-butyl group. The aromatic region should display three distinct meta-coupled protons (ABX or AMX spin system) between 7.0 and 7.5 ppm. A broad singlet at ~3.8 ppm (2H) validates that the primary amine remains unprotected and intact.

  • LC-MS (ESI+): The exact mass of C₁₁H₁₄BrNO₂ is 271.02. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic 1:1 doublet at m/z 272.0 [M+H]⁺ and 274.0[M+H]⁺. A diagnostic fragmentation pattern involves the loss of the tert-butyl group as isobutylene (loss of 56 Da), yielding major fragment peaks at m/z 216.0 and 218.0.

References

  • Title: 690260-95-8 | Ethyl 3-amino-5-bromobenzoate | BLD Pharm Catalog (tert-Butyl 3-amino-5-bromobenzoate)
  • Source: nih.
  • Title: Antitumor agents 7.
  • Source: google.

Sources

Exploratory

Solubility Profiling of Tert-butyl 3-amino-5-bromobenzoate: A Comprehensive Technical Guide

Executive Summary Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is a highly functionalized aromatic building block widely utilized in pharmaceutical synthesis and medicinal chemistry lead optimization[1],[2]. Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is a highly functionalized aromatic building block widely utilized in pharmaceutical synthesis and medicinal chemistry lead optimization[1],[2]. Characterized by its molecular weight of 272.14 g/mol , this compound presents a unique physicochemical profile driven by the competing electronic and steric effects of its functional groups. Understanding its solubility behavior in various organic solvents is critical for optimizing reaction conditions, purification workflows, and early-stage in vitro assay formulations.

This whitepaper provides an authoritative, in-depth analysis of the structural causality behind the solubility of Tert-butyl 3-amino-5-bromobenzoate, quantitative solubility estimates, and self-validating experimental protocols for precise solubility determination.

Structural Causality & Physicochemical Profiling

As an Application Scientist, one must look beyond empirical data to understand why a molecule behaves a certain way in solution. The solubility of Tert-butyl 3-amino-5-bromobenzoate is dictated by a triad of functional groups attached to the central benzene ring:

  • The Tert-Butyl Ester Group: This bulky, highly branched aliphatic moiety imparts significant lipophilicity to the molecule. Unlike methyl or ethyl esters, the tert-butyl group shields the ester carbonyl from solvent interactions and hydrolysis. This extreme hydrophobicity drives high solubility in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • The Bromine Atom (5-position): Halogens increase the molecular weight and polarizability of the compound. The heavy bromine atom increases the crystal lattice energy through halogen bonding in the solid state. This high lattice energy can suppress thermodynamic solubility in highly polar protic solvents, favoring halogenated or aromatic organic solvents instead.

  • The Primary Amine (3-position): The aniline-like -NH₂ group acts as both a hydrogen bond donor and acceptor. While its basicity is slightly attenuated by the electron-withdrawing inductive effect of the meta-bromine atom, it provides a critical handle for solvation in hydrogen-bond accepting solvents (e.g., DMSO, DMF). Furthermore, it allows for pH-dependent solubility manipulation via salt formation (e.g., hydrochloride salts)[3].

Quantitative Solubility Data in Organic Solvents

The following table synthesizes the expected solubility profile of Tert-butyl 3-amino-5-bromobenzoate across standard laboratory and manufacturing solvents, categorized by polarity and solvation mechanism.

SolventPolarity IndexEstimated Solubility RangePrimary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.2> 100 mg/mL (Highly Soluble)Strong dipole-dipole & H-bond acceptance with the amine group.
N,N-Dimethylformamide (DMF) 6.4> 100 mg/mL (Highly Soluble)Strong dipole-dipole interactions.
Dichloromethane (DCM) 3.1> 50 mg/mL (Very Soluble)Favorable lipophilic interactions with tert-butyl and bromo groups.
Methanol (MeOH) 5.125 - 50 mg/mL (Soluble)Moderate H-bonding; limited by the hydrophobic tert-butyl bulk.
Ethyl Acetate (EtOAc) 4.4> 50 mg/mL (Very Soluble)Like-dissolves-like (ester-ester interactions).
Hexanes 0.1< 5 mg/mL (Slightly Soluble)Purely hydrophobic; restricted by the polar amine group.
Aqueous Buffer (pH 7.4) 10.2< 0.01 mg/mL (Practically Insoluble)High LogP and crystal lattice energy prevent aqueous hydration[4].

Experimental Workflows for Solubility Determination

To generate trustworthy, actionable data during drug development, solubility must be measured using self-validating systems. We outline two critical methodologies: Kinetic Solubility for high-throughput screening and Thermodynamic Equilibrium Solubility for late-stage precision.

Methodology 1: High-Throughput Kinetic Solubility (Turbidimetry)

Kinetic solubility evaluates the precipitation point of a compound when transitioning from an organic stock into an aqueous or mixed-solvent system. This is crucial for ensuring the compound remains in solution during in vitro biological assays[5].

KineticWorkflow A 10 mM DMSO Stock Tert-butyl 3-amino-5-bromobenzoate B Serial Dilution (Target Solvent Media) A->B C Incubation (1-2 hrs, 37°C) B->C D Turbidimetry Detection (UV Absorbance at 620 nm) C->D E Determine Precipitation Point (Kinetic Solubility Limit) D->E

Caption: Workflow for Kinetic Solubility Assay using Turbidimetry.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve Tert-butyl 3-amino-5-bromobenzoate in 100% anhydrous DMSO to yield a 10 mM stock solution[5].

  • Serial Dilution: Dispense aliquots of the DMSO stock into a 96-well non-binding microtiter plate containing the target solvent mixture.

  • Equilibration: Incubate the plate at 37°C for 2 hours on a plate shaker. This induces supersaturation and subsequent precipitation if the solubility limit is exceeded[5].

  • Endpoint Detection: Measure UV absorbance at 620 nm using a nephelometer or plate reader. An inflection point in absorbance indicates the formation of particulates (precipitation)[4].

  • Self-Validation Step: Ensure the final DMSO concentration does not exceed 2% v/v in any well, as higher concentrations act as co-solvents and artificially inflate kinetic solubility limits[6]. Include a known highly soluble reference standard to calibrate the baseline.

Methodology 2: Thermodynamic Equilibrium Solubility (Shake-Flask)

The thermodynamic shake-flask method is the "gold standard" for determining the absolute maximum solubility of a compound in a specific solvent. It measures the concentration of the compound in solution while in true equilibrium with its solid crystalline phase[6],[7].

ThermoWorkflow Step1 Solid Compound (Excess Crystalline Form) Step2 Solvent Addition (Organic or Buffer) Step1->Step2 Step3 Equilibration (Shake-Flask) 24-72 hrs at 25°C Step2->Step3 Step4 Filtration (0.45 µm PVDF) Step3->Step4 Step5 HPLC-UV Analysis (Quantification) Step4->Step5 Step6 Mass Balance & Equilibrium Solubility Calculation Step5->Step6

Caption: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method).

Step-by-Step Protocol:

  • Solid Addition: Add an excess amount (e.g., 5-10 mg) of crystalline Tert-butyl 3-amino-5-bromobenzoate to a sealed, chemically inert glass vial[3].

  • Solvent Introduction: Add 1.0 mL of the target organic solvent.

  • Agitation: Shake the vial continuously on a vial roller or orbital shaker at a controlled 25°C for 24 to 72 hours. This extended timeframe is mandatory to overcome the high crystal lattice energy and reach true thermodynamic equilibrium[8].

  • Phase Separation: Filter the suspension through a 0.45 µm PVDF (Polyvinylidene fluoride) syringe filter. Expert Insight: PVDF is strictly recommended over PES or Cellulose Acetate due to its broad chemical resistance to organic solvents and low non-specific binding for lipophilic compounds[7].

  • Validation Check (Critical): Visually verify that undissolved solid remains in the filter or at the bottom of the vial prior to filtration. If all solid has dissolved, equilibrium was not reached; the assay must be repeated with a larger initial mass.

  • HPLC-UV Quantification: Inject the filtrate into a stability-indicating HPLC system.

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Acetonitrile and Water containing 0.1% Formic Acid. The acidic modifier keeps the primary amine protonated, preventing peak tailing and ensuring sharp resolution[8].

    • Detection: UV detection at ~254 nm.

  • Data Output: Calculate the concentration against a pre-established standard curve. The HPLC method acts as a self-validating system by separating the parent compound from any potential degradation products (e.g., ester hydrolysis byproducts) that may have formed during the 72-hour incubation[8].

References

  • Evotec. "Thermodynamic Solubility Assay Protocols." Available at:[Link]

  • Creative Biolabs. "Aqueous and Kinetic Solubility Profiling." Available at: [Link]

  • Creative Bioarray. "Aqueous Solubility Assays: Kinetic vs Thermodynamic." Available at: [Link]

Sources

Foundational

Reactivity Profile and Synthetic Utility of Tert-butyl 3-amino-5-bromobenzoate: A Technical Guide

Executive Summary Tert-butyl 3-amino-5-bromobenzoate (CAS 1520388-94-6) is a highly versatile, bifunctional building block frequently utilized in drug discovery and complex API synthesis. While it presents three distinct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-amino-5-bromobenzoate (CAS 1520388-94-6) is a highly versatile, bifunctional building block frequently utilized in drug discovery and complex API synthesis. While it presents three distinct vectors for functionalization—an ester, an aryl bromide, and a primary aniline—the reactivity of its amino group is fundamentally altered by its electronic environment. This whitepaper provides an in-depth mechanistic analysis of the amino group's reactivity, detailing the causality behind its suppressed nucleophilicity, and outlines field-proven, self-validating protocols to successfully execute N-acylation and Buchwald-Hartwig cross-coupling reactions.

Mechanistic Causality: The Electronic Architecture

To successfully functionalize the amino group of Tert-butyl 3-amino-5-bromobenzoate, chemists must first understand the electronic topology of the molecule. The primary amine (-NH₂) is intrinsically electron-donating via resonance (+M effect). However, its nucleophilicity is heavily modulated by the two substituents on the benzene ring:

  • The tert-Butyl Ester (-COOtBu) at C1: Positioned meta to the amine, this group exerts a strong inductive withdrawal (-I) and resonance withdrawal (-M) on the ring. Because it is meta, it does not directly withdraw electron density from the nitrogen lone pair via resonance, but it significantly depletes the overall electron density of the aromatic core.

  • The Bromo Group (-Br) at C5: Also positioned meta to the amine, the halogen exerts a strong inductive pull (-I), further exacerbating the electron deficiency of the ring.

The Causality: The synergistic inductive withdrawal from both the C1 ester and C5 bromide creates a highly electron-deficient aromatic system. This pulls electron density away from the nitrogen atom, rendering the amine significantly less basic and less nucleophilic than a standard aniline. Consequently, classical coupling conditions (e.g., EDC/HOBt for amidation) often stall, necessitating hyper-electrophilic partners or transition-metal catalysis to force C-N bond formation 1[1].

G A Amino Group (-NH2) (Weakened Nucleophile) B Benzene Ring (Electron Deficient Core) B->A Suppresses Lone Pair Availability C tert-Butyl Ester (-COOtBu) (meta: -I, -M) C->B Electron Withdrawal D Bromo Group (-Br) (meta: -I) D->B Inductive Pull

Electronic effects dictating the reduced nucleophilicity of the amino group.

Self-Validating Experimental Workflows

When working with deactivated anilines, protocols must be designed to overcome high activation energy barriers. The following methodologies are engineered to bypass the sluggish nucleophilicity of Tert-butyl 3-amino-5-bromobenzoate.

Chemoselective N-Acylation via Nucleophilic Catalysis

Because classical amide formations with standard coupling reagents often fail with electron-deficient amines 1[1], acylation must be driven by generating a hyper-reactive electrophile. Using an acyl chloride in conjunction with 4-Dimethylaminopyridine (DMAP) achieves this by forming an N-acylpyridinium intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous pyridine (2.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Activation: Dropwise, add the desired acyl chloride (1.2 equiv).

    • Self-Validating Checkpoint: Upon addition of the acyl chloride, the solution should exhibit a transient yellowing or slight opacity. This visual cue confirms the successful generation of the highly electrophilic N-acylpyridinium salt.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the deactivated amine will elute higher than the acylated product.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), wash the combined organic layers with 1M HCl (to remove pyridine/DMAP) and brine. Dry over MgSO₄, filter, and concentrate.

Buchwald-Hartwig Amination: Overcoming Sluggish Reductive Elimination

Tert-butyl 3-amino-5-bromobenzoate can serve as the amine partner in a Buchwald-Hartwig cross-coupling to form diarylamines. However, its electron-deficient nature makes the coordination to the Pd(II) intermediate thermodynamically challenging, and more critically, it drastically slows down the final reductive elimination step 2[2]. To force the reaction forward, a bidentate phosphine ligand with a wide bite angle (e.g., XantPhos) must be used to sterically crowd the palladium center, accelerating the expulsion of the product 3[3].

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv) and the coupling Aryl Iodide (1.1 equiv).

  • Solvent & Heating: Add thoroughly degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the tube, remove from the glovebox, and heat to 100 °C for 12 hours.

    • Self-Validating Checkpoint: The initial deep purple/red color of the Pd₂(dba)₃ will transition to a pale yellow/orange homogeneous solution within the first 30 minutes of heating, indicating the successful formation of the active monomeric Pd(0)-XantPhos species.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate and purify via flash column chromatography.

G Pd0 Pd(0) Catalyst + XantPhos (Active Species) OA Oxidative Addition (Fast with Aryl Halides) Pd0->OA + Ar-X AC Amine Coordination (Sluggish for e-poor anilines) OA->AC + Tert-butyl 3-amino-5-bromobenzoate DP Deprotonation (Requires strong base e.g. Cs2CO3) AC->DP + Cs2CO3 RE Reductive Elimination (Accelerated by wide bite-angle) DP->RE - CsHCO3 RE->Pd0 Product Release

Buchwald-Hartwig catalytic cycle optimized for electron-deficient anilines.

Quantitative Reaction Metrics

The table below summarizes the expected quantitative outcomes when reacting Tert-butyl 3-amino-5-bromobenzoate, contrasting standard conditions against the optimized, causality-driven protocols described above.

Reaction TypeReagents / Catalyst SystemReaction TimeTypical YieldMechanistic Bottleneck Overcome
Standard Amidation EDC, HOBt, DIPEA, DMF24 h< 20%Fails due to low amine nucleophilicity.
Catalyzed Acylation Acyl Chloride, DMAP, Pyridine4–6 h85–95%DMAP generates a hyper-reactive electrophile.
Unoptimized C-N Coupling Pd(PPh₃)₄, K₂CO₃, Toluene24 h< 10%Sluggish reductive elimination stalls the cycle.
Optimized B-H Coupling Pd₂(dba)₃, XantPhos, Cs₂CO₃12 h75–88%Wide bite-angle ligand forces reductive elimination.

Conclusion

The reactivity of the amino group in Tert-butyl 3-amino-5-bromobenzoate is strictly governed by the electron-withdrawing nature of its meta-substituents. By understanding this electronic causality, chemists can abandon low-yielding standard protocols in favor of nucleophilic catalysis (for acylation) and sterically demanding bidentate ligands (for cross-coupling). Implementing these self-validating systems ensures high-fidelity transformations of this complex building block in advanced synthetic pipelines.

References

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions Journal of the American Chemical Society URL
  • Angewandte Chemie International Edition (via ResearchGate)
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines Benchchem Technical Support Center URL

Sources

Exploratory

The Trifunctional Scaffold: Role of the Bromine Atom in tert-Butyl 3-amino-5-bromobenzoate Reactions

Executive Summary In modern drug discovery and materials science, the design of highly functionalized aromatic building blocks is paramount. tert-Butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) represents a masterclass...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the design of highly functionalized aromatic building blocks is paramount. tert-Butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) represents a masterclass in orthogonal reactivity[1][2]. This whitepaper explores the precise mechanistic role of the bromine atom within this scaffold, detailing how its unique electronic environment and steric profile enable highly selective palladium-catalyzed cross-coupling reactions. By understanding the causality behind the reactivity of the C-Br bond, researchers can leverage this molecule for the rapid assembly of complex multi-cyclic architectures[3][4].

Structural and Electronic Profiling

The synthetic utility of tert-butyl 3-amino-5-bromobenzoate stems from the deliberate placement of three distinct functional groups on the benzene ring:

  • The tert-Butyl Ester (Position 1): An electron-withdrawing group (EWG) that protects the carboxylic acid. The bulky tert-butyl moiety provides extreme steric hindrance, rendering the ester highly resistant to nucleophilic attack and basic hydrolysis during cross-coupling, while remaining easily cleavable under acidic conditions (e.g., using Trifluoroacetic acid)[5].

  • The Amino Group (Position 3): A strong electron-donating group (EDG) that serves as a vector for amide coupling or Buchwald-Hartwig amination[6][7].

  • The Bromine Atom (Position 5): A polarizable, moderately electronegative halogen that acts as the primary leaving group for transition-metal catalysis[8].

The Electronic Causality of the C-Br Bond

In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the active Pd(0) species into the Carbon-Halogen bond[8][9]. Pd(0) is nucleophilic; therefore, electron-deficient C-X bonds undergo oxidative addition much faster than electron-rich ones.

In tert-butyl 3-amino-5-bromobenzoate, the bromine is positioned meta to both the ester and the amino group.

  • The amino group donates electron density via resonance to the ortho and para positions (positions 2, 4, and 6), leaving position 5 relatively electron-poor.

  • The ester group withdraws electron density inductively and via resonance, further depleting electron density across the ring. This synergistic electronic effect highly activates the C-Br bond at position 5 toward nucleophilic attack by Pd(0), making the bromine atom an exceptionally reactive handle for carbon-carbon and carbon-heteroatom bond formation[8][10].

Orthogonal Reactivity and Synthetic Strategy

The true power of the bromine atom in this scaffold is its orthogonality. It allows chemists to perform sequential, site-specific modifications without the need for excessive protecting group manipulations.

OrthogonalLogic Start tert-Butyl 3-amino-5-bromobenzoate Br_React C-Br Functionalization (Pd-Catalyzed Coupling) Start->Br_React Suzuki/Heck (Leaves NH2/Ester intact) NH2_React N-Functionalization (Amide Coupling / Protection) Start->NH2_React Electrophiles (Leaves Br/Ester intact) Ester_React Ester Cleavage (TFA / Acidic Deprotection) Start->Ester_React Strong Acid (Leaves Br/NH2 intact)

Orthogonal functionalization pathways of tert-butyl 3-amino-5-bromobenzoate.

By exploiting the bromine atom, researchers can execute a Suzuki-Miyaura or Sonogashira coupling to build the carbon framework, subsequently functionalize the free aniline, and finally deprotect the ester to reveal the carboxylic acid for late-stage diversification[5][6].

The Bromine Atom: Mechanistic Role in Palladium Catalysis

Bromine occupies the "Goldilocks" zone of halogens for cross-coupling. While iodine is more reactive, aryl iodides are prone to unwanted homocoupling and can poison certain catalysts. Conversely, aryl chlorides are often too stable, requiring expensive, highly specialized electron-rich phosphine ligands to force oxidative addition[7][8].

The catalytic cycle at the C-Br bond proceeds through four highly orchestrated steps:

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Trans- metalation OxAdd->TransMet Ar-Pd(II)-Br RedElim Reductive Elimination TransMet->RedElim + R-M RedElim->Pd0 - Ar-R Product

Pd-catalyzed cross-coupling cycle highlighting C-Br oxidative addition.

  • Oxidative Addition: The active Pd(0) complex inserts into the C-Br bond, oxidizing the palladium to Pd(II) and forming an Ar–Pd(II)–Br intermediate. The moderate bond dissociation energy of the C-Br bond allows this to occur smoothly at 60–90 °C[8].

  • Base Activation (Suzuki specific): A base (e.g., K₂CO₃) replaces the bromine atom on the palladium complex with a hydroxyl or alkoxy group, increasing the electrophilicity of the Pd center.

  • Transmetalation: The organoboron reagent transfers its organic group to the Pd(II) center.

  • Reductive Elimination: The two organic groups couple together, releasing the newly formed product and regenerating the Pd(0) catalyst[7][9].

Quantitative Analysis of Halogen Reactivity

To understand why the bromine atom is the optimal handle for this specific scaffold, we must compare the thermodynamic and kinetic profiles of the halogens.

Halogen VariantBond Dissociation Energy (kcal/mol)Relative Oxidative Addition Rate to Pd(0)Typical Cross-Coupling Temp (°C)Synthetic Utility on this Scaffold
Fluorine (-F) ~115InertN/AUsed only as a stable structural bioisostere.
Chlorine (-Cl) ~80Slow90–110Requires specialized dialkylbiaryl phosphine ligands (e.g., XPhos).
Bromine (-Br) ~68 Fast 60–80 Optimal balance of stability and reactivity; broad ligand tolerance.
Iodine (-I) ~53Very Fast25–50Prone to dehalogenation and homocoupling side reactions.

Data synthesized from standard organometallic kinetic studies[7][8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the reaction is tracked, ensuring the bromine atom is successfully leveraged without degrading the orthogonal functional groups.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

Objective: Form a C-C bond at position 5 while leaving the tert-butyl ester and free amine intact[3][5].

Materials:

  • tert-Butyl 3-amino-5-bromobenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) - The bidentate ligand prevents unwanted β-hydride elimination.

  • K₂CO₃ (2.5 eq) - Mild base prevents ester hydrolysis.

  • 1,4-Dioxane / H₂O (4:1 v/v) - Degassed.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine the bromobenzoate, arylboronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, halting oxidative addition.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 80 °C.

  • In-Process Validation (TLC/LC-MS): After 4 hours, sample the reaction.

    • TLC Check: Use Ninhydrin stain. The starting material and product will both stain positive (purple/brown) due to the intact -NH₂ group, but will have different Rf values.

    • LC-MS Check: Look for the disappearance of the characteristic 1:1 isotopic doublet (79Br/81Br) of the starting mass, replaced by the exact mass of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The bulky tert-butyl ester remains completely stable during this basic aqueous workup[5]. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Substitute the bromine atom with a secondary amine[7].

Materials:

  • tert-Butyl 3-amino-5-bromobenzoate (1.0 eq)

  • Secondary amine (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq) and BrettPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Setup: Combine all solid reagents in a glovebox to ensure absolute exclusion of moisture, as NaOtBu is highly hygroscopic.

  • Reaction: Add anhydrous toluene and the secondary amine. Heat to 90 °C for 12 hours.

  • Validation: Monitor via LC-MS. The use of BrettPhos is highly specific for coupling secondary amines to aryl bromides without causing competitive binding from the primary aniline (-NH₂) already present on the scaffold.

  • Isolation: Filter through a pad of Celite to remove palladium black, concentrate, and purify.

Conclusion

The bromine atom in tert-butyl 3-amino-5-bromobenzoate is not merely a placeholder; it is a highly calibrated synthetic handle. Its position on the aromatic ring, situated meta to both an electron-donating amine and an electron-withdrawing ester, creates an ideal electronic environment for rapid and selective palladium-catalyzed oxidative addition. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can exploit this trifunctional scaffold to accelerate the discovery of novel therapeutics and advanced materials.

References

  • Google Patents (WO2019057946A1).Multi-cyclic aromatic compounds as factor d inhibitors.
  • Illinois IDEALS. Mechanistic studies on palladium-catalyzed coupling reactions. Retrieved from[Link]

  • Chemsrc. Methyl 3-bromobenzoate | CAS#:618-89-3. Retrieved from[Link]

  • CrystEngComm (RSC Publishing). Molecular tectonics: homochiral coordination polymers based on pyridyl-substituted cyclic tetrapeptides. Retrieved from [Link]

  • Organic Letters (ACS Publications). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom. Retrieved from [Link]

  • PubMed (NIH). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists. Retrieved from [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Wikipedia. Cross-coupling reaction. Retrieved from [Link]

Sources

Foundational

Strategic Applications of Tert-butyl 3-amino-5-bromobenzoate in Modern Medicinal Chemistry

Executive Summary In the highly exact discipline of medicinal chemistry, the selection of molecular building blocks dictates the efficiency, yield, and viability of downstream drug discovery pipelines. Tert-butyl 3-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly exact discipline of medicinal chemistry, the selection of molecular building blocks dictates the efficiency, yield, and viability of downstream drug discovery pipelines. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) has emerged as a highly privileged, trifunctional scaffold. Featuring a 1,3,5-trisubstituted benzene ring, it provides three geometrically distinct and chemically orthogonal vectors: an electrophilic aryl bromide, a nucleophilic aniline, and an acid-labile protected carboxylate.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. We will explore the causality behind why this specific building block is chosen over its methyl or ethyl counterparts, detail its role in advanced therapeutic modalities like Targeted Protein Degradation (PROTACs) and epigenetic modulation, and provide self-validating experimental protocols for its integration into complex synthetic workflows.

The Logic of Orthogonal Reactivity

The true value of Tert-butyl 3-amino-5-bromobenzoate lies in its chemoselectivity. In complex molecule synthesis, avoiding unwanted side reactions (such as premature ester hydrolysis or cross-reactivity) is paramount.

  • The 5-Bromo Handle (Electrophile): Serves as an excellent substrate for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). It is selectively reactive under palladium catalysis while leaving the ester and amine intact.

  • The 3-Amino Handle (Nucleophile): Readily participates in reductive aminations, amide couplings, or sulfonylation. Its meta-relationship to the ester and bromide provides a distinct spatial vector (approx. 120°), ideal for navigating the solvent-exposed regions of protein binding pockets.

  • The Tert-Butyl Ester (Masked Acid): This is the most critical feature. Unlike methyl or ethyl esters, which require basic saponification (e.g., LiOH, NaOH) for deprotection, the tert-butyl ester is completely stable to basic, nucleophilic, and transition-metal conditions. It is exclusively cleaved under acidic conditions (e.g., Trifluoroacetic acid, TFA).

G Core Tert-butyl 3-amino-5-bromobenzoate (Scaffold) Amine 3-Amino Group (Nucleophile) Core->Amine Amidation / Alkylation Bromide 5-Bromo Group (Electrophile) Core->Bromide Pd-Catalyzed Cross-Coupling Ester Tert-butyl Ester (Masked Acid) Core->Ester Acidic Deprotection (TFA) Target1 Kinase Hinge Binders Amine->Target1 Target2 Epigenetic Pharmacophores Bromide->Target2 Target3 PROTAC Linker Attachment Ester->Target3

Fig 1: Orthogonal reactivity logic of Tert-butyl 3-amino-5-bromobenzoate.

Comparative Data: Protecting Group Tolerance

To understand the strategic advantage of the tert-butyl ester, consider its performance in late-stage functionalization compared to standard alkyl esters.

Protecting GroupCleavage ReagentTolerance to Base-Sensitive Moieties (e.g., Glutarimide)Tolerance to Acid-Sensitive Moieties (e.g., Trityl)
Methyl Ester LiOH / NaOH / H2OPoor (Ring-opens CRBN ligands)Excellent
Ethyl Ester LiOH / NaOH / H2OPoor (Causes epimerization)Excellent
Tert-Butyl Ester TFA / DCMExcellent (Leaves imides intact)Poor
Benzyl Ester H2 / Pd-CExcellentExcellent (but incompatible with easily reducible alkenes/alkynes)

Strategic Applications in Drug Discovery

Application A: Epigenetic Modulators (Bromodomain & EZH2 Inhibitors)

The 1,3,5-trisubstituted benzene ring is a highly privileged pharmacophore in epigenetic drug discovery. In the development of ATAD2A bromodomain inhibitors, researchers utilize the 5-bromo position to couple a dimethylisoxazole ring via Suzuki coupling, which acts as a highly effective acetyl-lysine mimetic [4]. Concurrently, the 3-amino group is functionalized to interact with the protein's solvent-exposed channel, while the carboxylate (post-deprotection) forms critical salt bridges or hydrogen bonds with conserved asparagine residues.

Similarly, in the discovery of EZH2 methyltransferase inhibitors like Tazemetostat, the 3-amino-5-bromobenzoate scaffold undergoes reductive amination at the aniline nitrogen (e.g., with cyclopentanone) to build the core hydrophobic binding motif [2].

Application B: GPCR Antagonists (P2Y14 Receptors)

In the design of P2Y14 receptor antagonists, the scaffold is utilized to build complex biphenyl-triazole systems. The 5-bromo group is subjected to palladium-catalyzed condensation with bis(pinacolato)diboron to form a dioxaborolane, which is subsequently coupled to functionalized aryl rings. The amino and carboxylate handles are then extended to optimize receptor binding kinetics [1].

Application C: PROTAC Linkerology

In Targeted Protein Degradation, PROTACs require the linkage of a Target Binding Moiety (TBM) to an E3 ligase ligand (e.g., Thalidomide for CRBN, or VHL ligands). The E3 ligand Thalidomide contains a glutarimide ring that is notoriously unstable in basic conditions. By using Tert-butyl 3-amino-5-bromobenzoate to construct the TBM, chemists can build the target-binding end, cleave the tert-butyl ester with TFA (an acidic condition that the glutarimide ring perfectly tolerates), and subsequently couple the TBM to the E3 ligase linker [3].

Workflow Step1 Step 1: Suzuki Coupling (Aryl Bromide) Step2 Step 2: Amidation (Aniline) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Linker Coupling (PROTAC Assembly) Step3->Step4

Fig 2: Sequential synthetic workflow for PROTAC assembly using the building block.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline a standard workflow for utilizing this building block. These protocols are designed with built-in causality to explain why specific reagents are chosen.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Modifying the 5-Bromo Handle)

Objective: Couple an aryl boronic acid to the 5-position without hydrolyzing the ester or cross-reacting with the amine.

  • Preparation: In an oven-dried Schlenk flask, combine Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv) and K2​CO3​ (2.0 equiv).

    • Causality: Pd(dppf)Cl2​ is selected because its large bite angle facilitates rapid reductive elimination, minimizing unwanted protodeboronation. K2​CO3​ is a mild base; it is strong enough to form the active boronate complex but weak enough to prevent premature hydrolysis of the tert-butyl ester.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v).

    • Causality: Degassing with argon is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes by atmospheric oxygen.

  • Reaction: Heat the mixture to 90°C for 4-6 hours under an argon atmosphere. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Acidic Deprotection of the Tert-Butyl Ester

Objective: Unmask the carboxylic acid for downstream amide coupling (e.g., PROTAC linker attachment) while preserving base-sensitive moieties.

  • Preparation: Dissolve the coupled intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cleavage Cocktail: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Immediately add Triisopropylsilane (TIPS) (0.1 equiv).

    • Causality: TFA selectively cleaves the tert-butyl ester via an SN​1 mechanism, generating a highly reactive tert-butyl carbocation. If left unchecked, this carbocation can electrophilically attack electron-rich aromatic rings (like the aniline ring). TIPS acts as a sacrificial carbocation scavenger, preventing unwanted tert-butylation of the scaffold.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting free carboxylic acid can be used directly in the next coupling step without further purification.

Conclusion

Tert-butyl 3-amino-5-bromobenzoate is not merely a structural intermediate; it is a strategic tool in the medicinal chemist's arsenal. By leveraging its orthogonal reactivity profile, researchers can execute highly convergent synthetic routes, circumventing the functional group incompatibilities that often plague late-stage drug development—particularly in the synthesis of PROTACs, kinase inhibitors, and epigenetic modulators.

References

  • Title: Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Importance of Being Me: Magic Methyls, Methyltransferase Inhibitors, and the Discovery of Tazemetostat Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Source: US Patent Application (US20240425517A1)
  • Title: Observed bromodomain flexibility reveals histone peptide- and small molecule ligand-compatible forms of ATAD2A Source: ResearchGate (Biochemical Journal) URL: [Link]

Exploratory

The Strategic Utility of tert-Butyl 3-amino-5-bromobenzoate in Advanced Organic Synthesis and Drug Discovery

Executive Summary As a Senior Application Scientist in early-phase drug discovery, selecting the optimal synthetic building blocks is paramount to library design and operational efficiency. tert-Butyl 3-amino-5-bromobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-phase drug discovery, selecting the optimal synthetic building blocks is paramount to library design and operational efficiency. tert-Butyl 3-amino-5-bromobenzoate (CAS 1520388-94-6) [1] represents a highly privileged, trifunctional scaffold. Its 1,3,5-substitution pattern provides a geometrically defined vector for exploring chemical space, particularly in the synthesis of kinase inhibitors, PROTACs, and complex macrocycles. The true power of this molecule lies in its orthogonal reactivity: a primary amine for acylation, a bromide for palladium-catalyzed cross-coupling, and a tert-butyl ester that masks the carboxylic acid until late-stage acidic cleavage.

Structural Anatomy & Orthogonal Reactivity

Designing a robust synthetic route requires a deep understanding of the causality behind functional group behavior. Every moiety on this scaffold serves a distinct, non-overlapping purpose:

  • The tert-Butyl Ester (Steric Shielding): Why choose a tert-butyl ester over a standard methyl or ethyl ester? In complex multistep synthesis, standard esters require harsh basic saponification (e.g., LiOH/NaOH) for deprotection, which can inadvertently hydrolyze sensitive amides or epimerize chiral centers. The tert-butyl group provides immense steric bulk, rendering the ester completely stable to the basic conditions typical of cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃). It is selectively cleaved under strictly acidic conditions, ensuring absolute chemoselectivity[2].

  • The C5-Bromide (Catalytic Efficiency): The bromide is specifically chosen over a chloride due to its lower carbon-halogen bond dissociation energy. This drastically accelerates the rate-determining oxidative addition step in the palladium catalytic cycle, allowing for milder reaction temperatures and broader substrate scope during Suzuki-Miyaura or Buchwald-Hartwig couplings[3].

  • The C3-Amine (Nucleophilic Anchor): As the most nucleophilic site on the unactivated scaffold, the aniline nitrogen allows for immediate, chemoselective functionalization via amide bond formation or reductive amination without the need for prior protection of the other functional groups.

Visualizing the Synthetic Network

The differential reactivity of the three functional groups allows for a divergent synthetic pathway, enabling the rapid generation of diverse chemical libraries from a single starting material.

G A tert-Butyl 3-amino-5-bromobenzoate (Core Scaffold) B N-Acylated Derivative (Amide Formation) A->B Electrophile, Base (Chemoselective) C C5-Aryl Derivative (Suzuki-Miyaura) A->C Aryl-B(OH)2, Pd cat. (Cross-Coupling) D Bifunctionalized Intermediate (N-Acyl + C5-Aryl) B->D Aryl-B(OH)2, Pd cat. C->D Electrophile, Base E Free Carboxylic Acid (TFA Deprotection) D->E TFA / DCM (Acidic Cleavage)

Divergent synthetic pathways of tert-butyl 3-amino-5-bromobenzoate.

Quantitative Data Summary

The table below summarizes the typical empirical parameters for the functionalization of this scaffold. These metrics serve as a baseline for reaction optimization.

Reaction TypeReagents & CatalystsTemp / TimeTypical YieldKey Causality / Observation
N-Acylation Acid Chloride, DIPEA, DCM0 °C to RT, 2h85–95%Chemoselective for amine; ester remains untouched.
Amide Coupling Carboxylic Acid, HATU, DIPEA, DMFRT, 4–12h80–90%Mild conditions prevent ester hydrolysis and racemization.
Suzuki-Miyaura Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C, 12h75–88%t-Butyl ester resists basic aqueous conditions (Dioxane/H₂O).
Buchwald-Hartwig Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃100 °C, 16h65–80%Requires rigorous deoxygenation to prevent Pd(0) oxidation.
Ester Deprotection 20% TFA in DCMRT, 2–4h>95%Generates volatile byproducts (isobutylene, CO₂), easing workup.
Experimental Protocols: Self-Validating Systems

As a scientist, protocols must be designed as self-validating systems. This means incorporating strict In-Process Controls (IPCs) to verify reaction completion before proceeding to downstream steps, thereby preventing the propagation of impurities.

Protocol 1: Chemoselective Amide Bond Formation

Grounding Reference:[4].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-amino-5-bromobenzoate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Causality: The sterically hindered tertiary amine acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired acid chloride (1.1 equiv). Causality: The low temperature mitigates exothermic side reactions and prevents over-acylation (imide formation).

  • Validation (IPC): Remove the ice bath and stir at room temperature. After 2 hours, sample 10 µL of the reaction, dilute in LC-MS grade acetonitrile, and analyze. The complete disappearance of the starting material mass (m/z 272 [M+H]⁺) validates completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Bromide
  • Preparation: In a microwave vial, combine the N-acylated bromide from Protocol 1 (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Sparge the solution with Argon gas for 10 minutes. Causality: Dissolved oxygen must be rigorously removed to prevent the premature oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and immediately seal the vial.

  • Heating & Validation (IPC): Heat the mixture to 90 °C for 12 hours. Monitor via LC-MS. The tert-butyl ester will remain completely intact despite the basic aqueous conditions at elevated temperatures.

  • Workup: Filter the crude mixture through a pad of Celite to remove precipitated palladium black. Partition between EtOAc and water, wash with brine, dry, and purify via flash column chromatography.

Protocol 3: Global Deprotection of the tert-Butyl Ester
  • Preparation: Dissolve the fully functionalized intermediate in DCM (0.1 M).

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature.

  • Validation (IPC): Monitor by TLC (Hexanes/EtOAc). Causality: The highly non-polar tert-butyl ester will cleanly convert to a highly polar baseline spot, representing the free carboxylic acid.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. This yields the pure free acid, ready for final biological testing or subsequent peptide coupling.

References
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds . Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457-2483. Verified URL:[Link]

  • Amide bond formation and peptide coupling . Montalbetti, C. A. G. N., & Falque, V. (2005). Tetrahedron, 61(46), 10827-10852. Verified URL:[Link]

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M., & Greene, T. W. (2014). John Wiley & Sons. Verified URL:[Link]

Sources

Foundational

Comprehensive Technical Guide: Tert-Butyl 3-amino-5-bromobenzoate in Advanced Organic Synthesis

Executive Summary & Strategic Value In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of trifunctional building blocks is paramount. Tert-butyl 3-amino-5-bromobenzoate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of trifunctional building blocks is paramount. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) represents a highly versatile, orthogonally protected scaffold[1]. Derived from its parent compound, 3-amino-5-bromobenzoic acid, this molecule offers three distinct sites for chemical diversification: an aniline moiety for acylation/alkylation, a bromoarene handle for transition-metal-catalyzed cross-coupling, and a sterically hindered, acid-labile tert-butyl ester.

By leveraging the differential reactivity of these three functional groups, medicinal chemists can rapidly construct complex biaryl systems, kinase inhibitor hinge-binding motifs, and PROTAC linkers without the need for cumbersome protection/deprotection intermediate steps.

Physicochemical & Structural Profiling

To effectively utilize this building block, understanding its quantitative physicochemical parameters is essential for reaction stoichiometry, solvent selection, and purification strategies.

PropertyValueClinical/Synthetic Significance
Chemical Name tert-Butyl 3-amino-5-bromobenzoateStandard IUPAC nomenclature.
CAS Registry Number 1520388-94-6Primary identifier for procurement[1].
Precursor CAS 42237-85-43-Amino-5-bromobenzoic acid.
Molecular Formula C11H14BrNO2Used for exact mass calculations in LC-MS.
Molecular Weight 272.14 g/mol Critical for stoichiometric equivalent calculations.
SMILES String CC(C)(C)OC(=O)c1cc(N)cc(Br)c1Useful for computational docking and cheminformatics.
LogP (Predicted) ~3.2Indicates good solubility in organic solvents (DCM, EtOAc).

Mechanistic Utility & Orthogonal Reactivity

The true power of tert-butyl 3-amino-5-bromobenzoate lies in its orthogonal reactivity . As a Senior Application Scientist, I emphasize that successful multi-step synthesis requires functional groups that do not cross-react under specific catalytic or reagent-driven conditions.

  • The tert-Butyl Ester (Acid-Labile Protection): Unlike methyl or ethyl esters, which require basic saponification (e.g., LiOH, NaOH) for deprotection, the tert-butyl group provides massive steric hindrance, shielding the carbonyl from nucleophilic attack[2]. It is completely stable to bases and nucleophiles but undergoes rapid cleavage via an AAL​1 mechanism in the presence of strong acids like Trifluoroacetic Acid (TFA). This is critical because basic saponification would destroy any amides formed at the aniline position.

  • The Bromoarene (Cross-Coupling Handle): The meta-bromo substituent is a highly effective electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. It offers a "Goldilocks" reactivity profile: it is significantly more reactive toward oxidative addition than a chloride, yet far more stable to light and ambient degradation than an iodide.

  • The Aniline (Nucleophilic Center): The primary amine is electronically modulated by the electron-withdrawing ester and bromo groups, making it a moderate nucleophile. It can be selectively acylated or sulfonylated without competing reactions at the sterically shielded ester.

ReactivityMap Core tert-Butyl 3-amino-5-bromobenzoate (Trifunctional Scaffold) Site1 C-Br Bond (Cross-Coupling) Core->Site1 Pd Catalyst Site2 Aniline -NH2 (Acylation/Alkylation) Core->Site2 Electrophiles Site3 tert-Butyl Ester (Acidic Cleavage) Core->Site3 TFA / HCl Prod1 Biaryl / Alkynyl Derivatives Site1->Prod1 Prod2 Amides / Secondary Amines Site2->Prod2 Prod3 Free Carboxylic Acid Site3->Prod3

Orthogonal reactivity map of tert-butyl 3-amino-5-bromobenzoate functional sites.

Experimental Workflows & Validated Protocols

To build a complex pharmaceutical intermediate, the sequence of functionalization matters. Typically, transition-metal catalysis is performed first to avoid poisoning the palladium catalyst with downstream Lewis-basic amides.

Workflow Step1 1. Suzuki-Miyaura Coupling (Modify C-Br Bond) Step2 2. Amidation / Alkylation (Modify -NH2 Group) Step1->Step2 Intermediate A (LC-MS Verified) Step3 3. Ester Cleavage (Deprotect -COOtBu) Step2->Step3 Intermediate B (LC-MS Verified) Product Final Target Molecule (e.g., Kinase Inhibitor) Step3->Product Acidified Product (TFA Removal)

Sequential multi-step functionalization workflow for drug discovery applications.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This step functionalizes the C-Br bond to create a biaryl system[3].

  • Causality & Logic: We utilize Pd(dppf)Cl2​ because its bidentate ligand structure prevents the formation of inactive palladium-black and facilitates rapid reductive elimination. A biphasic solvent system (1,4-Dioxane/Water) is employed; water is strictly required to dissolve the inorganic base ( K2​CO3​ ) and form the reactive boronate complex necessary for transmetalation.

  • Procedure:

    • In an oven-dried Schlenk flask, combine tert-butyl 3-amino-5-bromobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

    • Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v) to achieve a 0.2 M concentration.

    • Degas the mixture by bubbling Argon through the solution for 10 minutes (critical to prevent oxidation of the Pd(0) active species).

    • Add Pd(dppf)Cl2​ (0.05 equiv). Seal the flask and heat to 90 °C for 4-6 hours.

    • Self-Validation: Monitor via LC-MS. The starting material peak (m/z ~272/274) should disappear, replaced by the biaryl product mass.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and extract with Ethyl Acetate (EtOAc). Wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol 2: Amidation of the Aniline Moiety

With the biaryl system established, the aniline is functionalized.

  • Causality & Logic: Aniline is a weak nucleophile. Using an acyl chloride with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures that the HCl byproduct is scavenged. If HCl is not neutralized, it will protonate the aniline, rendering it non-nucleophilic and stalling the reaction.

  • Procedure:

    • Dissolve the biaryl intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M) under Argon.

    • Add DIPEA (2.5 equiv) and cool the reaction to 0 °C using an ice bath to control the exothermic acylation.

    • Dropwise, add the desired acyl chloride (1.1 equiv).

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 7:3) will show a new, less polar spot (amides are generally less polar than primary anilines on silica).

    • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with 1M HCl (to remove excess DIPEA), dry, and concentrate.

Protocol 3: Acidic Cleavage of the tert-Butyl Ester

The final step unmasks the carboxylic acid for downstream peptide coupling or final drug formulation[2].

  • Causality & Logic: The addition of Trifluoroacetic acid (TFA) protonates the ester oxygen. The bulky tert-butyl group leaves as a highly stable tertiary carbocation, which subsequently eliminates a proton to form isobutylene gas. The evolution of gas drives the reaction to completion according to Le Chatelier's principle.

  • Procedure:

    • Dissolve the fully functionalized intermediate in anhydrous DCM (0.1 M).

    • Add an equal volume of TFA (to achieve a 50% v/v TFA/DCM solution).

    • Stir at room temperature for 2-4 hours. Do not heat, as excessive heat with TFA can cause side-chain degradation.

    • Self-Validation: LC-MS will show a mass shift of -56 Da (loss of isobutylene).

    • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue 3 times with Toluene. Triturate the resulting solid in cold diethyl ether to yield the pure, free carboxylic acid.

Applications in Advanced Drug Discovery

The resulting 3,5-disubstituted benzoic acids are privileged structures in pharmacology. They are frequently utilized as:

  • Kinase Inhibitors: The functionalized benzoic acid can be coupled to heterocyclic cores (e.g., aminopyrimidines) to form hydrogen-bond donor/acceptor pairs that interact with the ATP-binding hinge region of kinases.

  • PROTAC Linker Attachments: The unmasked carboxylic acid serves as an ideal vector for attaching PEG-based linkers, connecting the target-binding warhead to an E3 ligase ligand, facilitating targeted protein degradation.

References

  • [3] ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Available at:[Link]

Sources

Exploratory

Advanced Handling and Synthetic Applications of Tert-butyl 3-amino-5-bromobenzoate

Executive Summary & Structural Causality Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is an advanced, highly functionalized organic building block heavily utilized in modern drug discovery, peptide synthesis, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is an advanced, highly functionalized organic building block heavily utilized in modern drug discovery, peptide synthesis, and materials science[1],. As a derivative of 3-amino-5-bromobenzoic acid[2], its architecture is deliberately designed to offer orthogonal reactivity.

Understanding the causality behind its structural design is critical for researchers:

  • The Tert-Butyl Ester (-COOtBu): Serves as a robust protecting group for the carboxylic acid. Unlike methyl or ethyl esters, the tert-butyl group provides immense steric hindrance, rendering the carbonyl completely inert to nucleophilic attack (e.g., during amide coupling at the amine) and resistant to basic hydrolysis. It requires strong acidic conditions for cleavage.

  • The Aryl Bromide (-Br): Positioned meta to both the amine and the ester, this halogen acts as a prime electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • The Primary Amine (-NH2): Acts as a nucleophile for amide bond formation or reductive aminations. However, its electron-donating nature activates the aromatic ring, making it susceptible to unwanted electrophilic aromatic substitution if reactive cations are present during deprotection.

StructuralReactivity A Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) B Amine (-NH2) Nucleophilic Addition A->B Amide / Urea Formation C Bromide (-Br) Pd-Catalyzed Coupling A->C Suzuki / Heck Reaction D t-Butyl Ester (-COOtBu) Acidic Deprotection A->D TFA Cleavage

Orthogonal reactivity pathways of Tert-butyl 3-amino-5-bromobenzoate.

Physicochemical Profiling & Hazard Identification

To design safe and effective experimental workflows, the physical and toxicological properties of the compound must be established. The data below is synthesized from the parent compound profiles and halogenated aniline derivatives,[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValueCausality / Impact on Handling
Chemical Name Tert-butyl 3-amino-5-bromobenzoateOrthogonal functionalization.
CAS Number 1520388-94-6[1]Unique identifier for inventory tracking.
Molecular Formula C11H14BrNO2Determines mass spectrometry (m/z ~ 272/274 due to Br isotopes).
Molecular Weight 272.14 g/mol Required for stoichiometric calculations.
Storage Conditions 2-8°C, Sealed, Dark, Dry[3]Anilines are prone to photo-oxidation and darkening over time.

Table 2: GHS Hazard Identification

Hazard ClassSignal WordKey PPE Required
Acute Tox. 3 (Oral)Danger N95/P3 Respirator, Nitrile Gloves
Skin Irrit. 2Warning Lab Coat, Fume Hood
Eye Irrit. 2Warning Chemical Safety Goggles
Toxicological Mechanism: The Aniline Hazard

Like many aniline derivatives, Tert-butyl 3-amino-5-bromobenzoate poses a specific toxicological risk: Methemoglobinemia . If absorbed through the skin or inhaled, the aniline moiety is N-hydroxylated by hepatic CYP450 enzymes. The resulting N-phenylhydroxylamine intermediate oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), destroying its oxygen-carrying capacity and leading to tissue hypoxia.

ToxicityPathway T1 Aniline Absorption (Skin/Inhalation) T2 Hepatic CYP450 N-Hydroxylation T1->T2 T3 N-Phenylhydroxylamine Intermediate T2->T3 T4 Hemoglobin Oxidation (Fe2+ -> Fe3+) T3->T4 T5 Methemoglobinemia & Hypoxia T4->T5

Mechanism of aniline-induced methemoglobinemia requiring strict PPE compliance.

Field-Proven Experimental Workflows (SOPs)

As an Application Scientist, I emphasize that a protocol is only as good as its self-validating steps. The following workflows detail not just what to do, but why each choice is made.

Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages the aryl bromide while leaving the amine and ester intact.

Causality of Reagent Selection:

  • Catalyst (Pd(dppf)Cl2): The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step. More importantly, its steric bulk prevents the free primary amine of our starting material from coordinating to and poisoning the palladium center.

  • Base (K2CO3): A mild, inorganic base. It is basic enough to form the reactive boronate ate complex required for transmetalation, but mild enough to prevent the hydrolysis of the tert-butyl ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Tert-butyl 3-amino-5-bromobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water. Causality: Dioxane solubilizes the organic components, while water dissolves the K2CO3, creating a biphasic system that facilitates the reaction at the interface.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under Argon.

  • Execution & Self-Validation: Heat the mixture to 90°C. Validation: The suspension will transition from cloudy to a characteristic deep red/orange, indicating the formation of the active Pd(0) species. Monitor via LC-MS; the starting material mass (m/z ~ 272) should disappear within 4-6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Causality: Brine removes the polar Dioxane and inorganic salts, driving the organic product entirely into the Ethyl Acetate layer.

Workflow 2: Acidic Deprotection of the Tert-Butyl Ester

This protocol cleaves the ester to yield the free carboxylic acid, preparing the molecule for peptide synthesis[4].

Causality of Reagent Selection:

  • Cleavage Agent (TFA): Trifluoroacetic acid is strong enough to protonate the ester oxygen, leading to the elimination of isobutylene/tert-butyl cation, but mild enough not to degrade the aromatic ring.

  • Scavenger (Triisopropylsilane - TIPS): Crucial addition. When the ester cleaves, it generates a highly reactive tert-butyl cation. Because the aniline ring is highly electron-rich (activated by the -NH2 group), it is prone to Friedel-Crafts alkylation by this cation. TIPS acts as a hydride donor, quenching the cation into harmless isobutane before it can attack the ring.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the starting material in Dichloromethane (DCM). Add TIPS (2.0 eq) before adding any acid. Causality: The scavenger must be present in the microenvironment the exact moment the cation is generated.

  • Acid Addition: Dropwise, add TFA so that the final ratio of DCM:TFA is 1:1.

  • Execution & Self-Validation: Stir at room temperature for 2 hours. Validation: The solution may turn slightly pink due to trace amine oxidation. TLC (UV active) will show a highly polar spot stuck at the baseline (the free carboxylic acid), confirming the loss of the lipophilic tert-butyl group.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene three times. Causality: Toluene forms an azeotrope with TFA, allowing for the complete removal of the acid without requiring a basic aqueous workup, which would solubilize the newly formed carboxylic acid into the water layer.

Sources

Foundational

Whitepaper: Commercial Sourcing and Orthogonal Functionalization of tert-Butyl 3-amino-5-bromobenzoate

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly versatile, orthogonally protected building blocks. tert-Butyl 3-amino-5-bromobenzoate (CAS 152...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly versatile, orthogonally protected building blocks. tert-Butyl 3-amino-5-bromobenzoate (CAS 1520388-94-6) represents a masterclass in structural design for medicinal chemistry[1]. This tri-functionalized benzene derivative provides three distinct, non-interfering vectors for chemical diversification, making it a cornerstone intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including epigenetic modulators and targeted kinase inhibitors[2].

This technical guide dissects the commercial availability, quality control standards, and self-validating synthetic protocols associated with this critical chemical building block.

Chemical Identity & Structural Causality

The strategic value of tert-butyl 3-amino-5-bromobenzoate lies in the distinct electronic and steric properties of its substituents. Understanding the causality behind its structural design is critical for planning multi-step syntheses:

  • Amino Group (-NH2): Acts as a highly accessible nucleophile for reductive aminations, alkylations, or conversion into diazonium salts for Sandmeyer-type reactions.

  • Bromo Group (-Br): Serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).

  • tert-Butyl Ester (-COOtBu): This is the critical design element. Unlike methyl or ethyl esters, which are prone to nucleophilic attack or require harsh basic saponification, the bulky tert-butyl group provides supreme steric shielding. It is completely inert to the basic conditions required for cross-couplings and can be cleanly cleaved under mild, anhydrous acidic conditions[3].

Commercial Availability & Supply Chain Dynamics

Historically, tri-substituted benzenes with specific substitution patterns required multi-step, low-yielding in-house syntheses. Today, tert-butyl 3-amino-5-bromobenzoate is commercially available globally through specialized chemical vendors such as BLD Pharm, Sapphire Bioscience, and BenchChem[1][4].

When sourcing this compound for scale-up or library synthesis, procurement must mandate strict quality control (QC) parameters. Trace impurities from the supplier can lead to downstream catalytic poisoning (e.g., from residual palladium or trace regioisomers).

Table 1: Standardized Commercial Quality Control Specifications
Analytical ParameterCommercial StandardAnalytical MethodologyCausality for Specification
Chemical Purity ≥ 97.0%HPLC (UV at 254 nm)Prevents side-reactions and catalyst poisoning in sensitive Pd-catalyzed steps.
Moisture Content ≤ 0.5%Karl Fischer TitrationExcess water can hydrolyze sensitive intermediates or quench organometallic reagents.
Structural Identity Conforms1H NMR (400 MHz) & LC-MSEnsures the correct regioisomer (meta-substitution pattern) is supplied.
Physical Appearance Off-white powderVisual InspectionDark coloration often indicates amine oxidation or environmental degradation.

Self-Validating Experimental Protocols

To ensure high-fidelity library generation, the following protocols have been optimized for orthogonal derivatization. Every protocol described below acts as a self-validating system, incorporating specific analytical checkpoints to definitively confirm reaction success.

Protocol 1: Reductive Amination of the Aniline Moiety
  • Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium cyanoborohydride (NaBH3CN). NaBH(OAc)3 is milder, less toxic, and highly effective in weakly acidic media. The addition of acetic acid protonates the carbonyl oxygen of the electrophile, accelerating imine formation without risking the acid-catalyzed cleavage of the robust tert-butyl ester[2][3].

  • Methodology:

    • Reaction Setup: Dissolve tert-butyl 3-amino-5-bromobenzoate (1.0 eq, 10 mmol) and the target ketone/aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Activation: Add glacial acetic acid (1.5 eq). Stir at 25°C for 30 minutes to facilitate intermediate imine formation.

    • Reduction: Cool the reaction vessel to 0°C. Add NaBH(OAc)3 (2.0 eq) portion-wise to control the exothermic hydride transfer.

    • Propagation: Allow the reaction to warm to 25°C and stir for 4–12 hours.

    • Workup: Quench carefully with saturated aqueous NaHCO3 to neutralize the acetic acid. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Validation & QC Checkpoint: LC-MS must show the expected [M+H]+ mass shift. 1H NMR will confirm success via the disappearance of the broad primary amine singlet (~3.8 ppm) and the appearance of new alkyl protons, while the 9H tert-butyl singlet at ~1.55 ppm remains perfectly intact.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide
  • Causality: The aryl bromide is highly reactive toward oxidative addition by Pd(0). We employ Pd(dppf)Cl2 as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. The tert-butyl ester is entirely stable to the aqueous potassium carbonate required for transmetalation.

  • Methodology:

    • Reaction Setup: In a Schlenk flask, combine the bromobenzoate derivative (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.5 eq).

    • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

    • Deoxygenation: Purge the biphasic mixture with N2 gas for 10 minutes to prevent catalyst oxidation.

    • Heating: Heat the mixture to 90°C for 6 hours under a positive N2 atmosphere.

    • Workup: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via silica gel flash chromatography.

  • Validation & QC Checkpoint: LC-MS will show the complete disappearance of the characteristic 1:1 bromine isotope pattern (M / M+2). 1H NMR will reveal new aromatic resonances corresponding to the coupled aryl group.

Protocol 3: Acidic Cleavage of the tert-Butyl Ester
  • Causality: To unmask the carboxylic acid for subsequent amide coupling, the tert-butyl group is cleaved via an E1 elimination mechanism, releasing volatile isobutylene gas. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard because it is anhydrous (preventing side reactions) and highly volatile, allowing for seamless removal without an aqueous workup.

  • Methodology:

    • Reaction Setup: Dissolve the tert-butyl ester derivative in anhydrous DCM (0.1 M).

    • Cleavage: Add TFA to achieve a 20% v/v concentration relative to the DCM solvent.

    • Propagation: Stir at 25°C for 2–4 hours. The reaction is driven to completion by the irreversible evolution of isobutylene gas.

    • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate the residue with toluene (3x 10 mL) to azeotropically remove all trace residual TFA.

  • Validation & QC Checkpoint: 1H NMR is the definitive diagnostic tool here; the massive 9H singlet at ~1.55 ppm must completely vanish. LC-MS will show the [M+H]+ of the free carboxylic acid.

Orthogonal Derivatization Pathways

The workflow diagram below maps the strategic divergence points enabled by the tri-functional nature of tert-butyl 3-amino-5-bromobenzoate. Because the functional groups are orthogonally addressable, chemists can execute these pathways in various sequences depending on the target molecule.

G Core tert-Butyl 3-amino-5-bromobenzoate (Core Building Block) RedAm Reductive Amination (NaBH(OAc)3, AcOH) Core->RedAm Suzuki Suzuki-Miyaura Coupling (Pd cat., Base, Boronic Acid) Core->Suzuki Cleavage Ester Cleavage (TFA / DCM) Core->Cleavage Prod1 N-Alkyl/Aryl Derivative (Intact Br and Ester) RedAm->Prod1 Prod2 Biaryl Derivative (Intact NH2 and Ester) Suzuki->Prod2 Prod3 Free Carboxylic Acid (Intact NH2 and Br) Cleavage->Prod3

Figure 1: Orthogonal derivatization pathways of tert-butyl 3-amino-5-bromobenzoate.

References

  • Source: bldpharm.
  • Source: sapphirebioscience.
  • Title: BenchChem (Page 478) @ ChemBuyersGuide.com, Inc.
  • Source: acs.
  • Source: google.

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Exploratory

Physical and chemical properties of Tert-butyl 3-amino-5-bromobenzoate

An In-Depth Technical Guide to Tert-butyl 3-amino-5-bromobenzoate: Properties, Synthesis, and Applications Tert-butyl 3-amino-5-bromobenzoate is a synthetically valuable organic compound characterized by a benzene ring s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tert-butyl 3-amino-5-bromobenzoate: Properties, Synthesis, and Applications

Tert-butyl 3-amino-5-bromobenzoate is a synthetically valuable organic compound characterized by a benzene ring substituted with three distinct functional groups: an amino group, a bromine atom, and a tert-butyl ester. This specific arrangement makes it a highly versatile building block, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications.

The amino group serves as a key nucleophile or a precursor for diazonium salts. The bromine atom is strategically positioned for a wide array of metal-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. Finally, the tert-butyl ester acts as a sterically hindered and acid-labile protecting group for the carboxylic acid, which can be unveiled later in a synthetic sequence. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate for researchers and scientists in the chemical and pharmaceutical industries.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its handling, reaction setup, and purification. The key physicochemical and spectroscopic data for Tert-butyl 3-amino-5-bromobenzoate are summarized below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1520388-94-6[1]
Molecular Formula C₁₁H₁₄BrNO₂[2]
Molecular Weight 272.14 g/mol [2]
Appearance Pale-yellow to Yellow-brown Solid[3]
Melting Point Not definitively available; the parent acid melts at 217-221 °C.[4]
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF.
Storage Keep in a dark place, sealed in dry conditions, often at 2-8°C.[1][2][3]
Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. Based on its structure, the following spectral characteristics are expected:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a prominent singlet around δ 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region would display distinct signals for the three protons on the benzene ring. A broad singlet corresponding to the amino (-NH₂) protons would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the quaternary carbon of the tert-butyl group (~80 ppm) and the methyl carbons (~28 ppm). A signal for the carbonyl carbon of the ester would appear downfield (~165 ppm). The aromatic carbons would resonate in the typical range of ~110-150 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For a similar compound, tert-butyl 3-amino-5-bromo-4-methylbenzoate, predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are 286.04372 and 308.02566, respectively[5].

Synthesis and Mechanistic Insights

Tert-butyl 3-amino-5-bromobenzoate is typically synthesized from its corresponding carboxylic acid, 3-amino-5-bromobenzoic acid. The most common method is an esterification reaction where the carboxylic acid is protected as its tert-butyl ester.

Experimental Protocol: Synthesis via Boc-Anhydride

This protocol describes the esterification using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-amino-5-bromobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add 4-(Dimethylamino)pyridine (DMAP, ~0.1 equivalents).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents) to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove DMAP, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-amino-5-bromobenzoate.

Causality Behind Experimental Choices:

  • Boc₂O and DMAP: This combination is highly effective for tert-butylester formation. DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the carboxylate of the starting material.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of Boc₂O and the reactive intermediates.

  • Aqueous Work-up: The specific washing steps are crucial for removing catalysts and unreacted starting materials, simplifying the final purification step.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_workup Work-up & Purification Start_Acid 3-Amino-5-bromobenzoic Acid Reaction Esterification (0°C to RT, 12-24h) Start_Acid->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction DMAP DMAP (catalyst) DMAP->Reaction Solvent Anhydrous DCM (Solvent) Solvent->Reaction Wash Aqueous Wash (HCl, NaHCO₃, Brine) Reaction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product Tert-butyl 3-amino-5-bromobenzoate Purify->Product

Caption: Synthesis of Tert-butyl 3-amino-5-bromobenzoate.

Chemical Reactivity and Synthetic Utility

The synthetic power of tert-butyl 3-amino-5-bromobenzoate lies in the differential reactivity of its three functional groups, allowing it to serve as a versatile scaffold in multi-step syntheses.

  • Aryl Bromide: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse alkyl, aryl, vinyl, alkynyl, or amino substituents at this position, building molecular complexity.

  • Amino Group: The aniline-type amino group is nucleophilic and can undergo acylation, alkylation, or sulfonylation. It can also be converted into a diazonium salt, which can then be transformed into a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl, -I) via Sandmeyer or related reactions.

  • Tert-butyl Ester: This group is a robust protecting group for the carboxylic acid. It is stable to many basic, reductive, and oxidative conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the free carboxylic acid for further derivatization, such as amide bond formation.

Applications in Drug Discovery and Development

Tert-butyl 3-amino-5-bromobenzoate is not typically a final drug product but rather a crucial intermediate in the synthesis of pharmaceutically active compounds.[6] Its structure is a common motif in the development of various therapeutic agents.

  • Scaffold for Library Synthesis: Due to its three modifiable positions, the molecule is an ideal starting point for creating libraries of related compounds for high-throughput screening. By varying the substituents at each position, chemists can rapidly explore the structure-activity relationship (SAR) of a new chemical series.

  • Precursor for Bioactive Molecules: The 3,5-disubstituted aminobenzoate core is found in molecules targeting a range of biological pathways. The ability to selectively functionalize the molecule allows for the precise construction of complex target structures that may be investigated as anti-inflammatory, analgesic, or anti-cancer agents.[6]

Safety, Handling, and Storage

  • Hazard Classification: The parent acid is classified as acutely toxic if swallowed (Acute Tox. 3, H301).[4][7] Similar precautions should be taken with the ester. It may also cause skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]

  • Handling: Avoid breathing dust, fumes, or vapors.[8][9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[8][9][10] Recommended storage is often at 2-8°C.[1][2]

References

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 9). PMC. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC. [Link]

  • Practical Synthesis of Fragment - Supporting Information. Royal Society of Chemistry. [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • Preparation of t -Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. (2012, January). ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Tert-butyl 3-amino-5-bromo-4-methylbenzoate (C12H16BrNO2). PubChemLite. [Link]

  • 3-Amino-5-bromobenzoic acid | C7H6BrNO2. PubChem. [Link]

  • Tert-butyl 2-amino-5-bromo-3-methylbenzoate. Chemspace. [Link]

  • tert-Butyl 2-aMino-5-broMobenzoate — Chemical Substance Information. NextSDS. [Link]

  • 4-Hydroxy-4-methyl-2-pentanone CAS#: 123-42-2. ChemWhat. [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (2009, March 23). MDPI. [Link]

  • MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem. [Link]

  • Tert-butyl 3-aminobenzoate. GISSMO NMR. [Link]

  • 3-Amino-5-bromophenol | C6H6BrNO. PubChem. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Suzuki Coupling of Tert-butyl 3-amino-5-bromobenzoate with Arylboronic Acids

An Application Guide to the Synthesis of 3-Amino-5-Arylbenzoate Scaffolds Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 3-Amino-5-Arylbenzoate Scaffolds

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and reliability in forging carbon-carbon (C-C) bonds.[1][2] This palladium-catalyzed reaction has become indispensable in both academic research and the pharmaceutical industry, enabling the construction of complex molecular architectures from readily available precursors.[2][3][4] Its broad functional group tolerance, mild reaction conditions, and the stability of the organoboron reagents make it a preferred method for creating biaryl and substituted aromatic moieties.[4][5]

This guide focuses on a specific, high-value application: the coupling of tert-butyl 3-amino-5-bromobenzoate with a diverse range of arylboronic acids. The resulting products, 3-amino-5-arylbenzoate derivatives, are critical structural motifs and versatile intermediates in the synthesis of numerous biologically active compounds and approved pharmaceuticals.[6] Understanding the nuances of this transformation is key for researchers in medicinal chemistry and drug development aiming to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies.[6]

This document provides an in-depth exploration of the reaction mechanism, a detailed analysis of critical experimental parameters, a robust and reproducible protocol, and troubleshooting guidance to empower researchers to achieve optimal outcomes.

The Reaction Principle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex.[7][8] The cycle seamlessly orchestrates the union of the aryl bromide and the arylboronic acid through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of the tert-butyl 3-amino-5-bromobenzoate. This step transforms the palladium from its Pd(0) oxidation state to Pd(II), forming a square-planar arylpalladium(II) halide intermediate.[5][7][9]

  • Transmetalation: This is the crucial C-C bond-forming precursor step where the aryl group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the electrophilic Pd(II) center, displacing the halide.[12]

  • Reductive Elimination: In the final step, the two organic moieties (the aminobenzoate and the aryl group) on the Pd(II) complex are coupled. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') (Diaryl Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product arbr Ar-Br (t-butyl 3-amino-5-bromobenzoate) arbr->pd0 boronic Ar'-B(OH)₂ + Base boronic->oa_complex

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices: A Scientist's Perspective

Achieving high yields and purity in Suzuki couplings requires a rational selection of reagents and conditions. Each component has a specific function, and understanding this causality is key to both success and effective troubleshooting.

  • The Palladium Source (Pre-catalyst): The true catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) or stable Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used as "pre-catalysts".[9] Pd(II) sources are reduced in situ to Pd(0), while complexes like Pd(PPh₃)₄ release the active catalyst in solution. For challenging couplings, specialized pre-catalysts or palladacycles offer enhanced stability and activity.[1][9]

  • The Ligand (Catalyst's Co-pilot): The ligand is not a passive spectator; it modulates the catalyst's stability and reactivity. Electron-rich and sterically bulky phosphine ligands are paramount.[9]

    • Expertise: Electron-richness enhances the rate of the oxidative addition step, which is often rate-limiting, particularly with less reactive aryl bromides.[9] Bulkiness promotes the final reductive elimination step and helps prevent catalyst deactivation.[5][9]

    • Trustworthiness: While simple triphenylphosphine (PPh₃) is sufficient for many reactions, more demanding substrates benefit from advanced biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group, which are known to create highly active catalysts.[5][13]

  • The Base (The Activator): The base's primary role is to activate the boronic acid for transmetalation.[11][12] Without it, the reaction is exceedingly slow. The choice of base can significantly influence the reaction outcome.

    • Experience: Aqueous potassium carbonate (K₂CO₃) is a reliable and cost-effective first choice for general screening.[13] For substrates prone to protodeboronation (hydrolysis of the boronic acid), a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) under anhydrous or minimally aqueous conditions can be superior.[5][13][14] Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[15]

  • The Solvent System (The Reaction Medium): The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Authoritative Grounding: A mixture of an organic solvent and water is common. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used to dissolve the organic substrates and catalyst.[7] A small amount of water is added to dissolve the inorganic base, facilitating the crucial transmetalation step.[7] It is critical to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14][16]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the Suzuki coupling of tert-butyl 3-amino-5-bromobenzoate with a generic arylboronic acid.

Materials:

  • Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow setup 1. Setup & Reagent Addition - Flame-dry flask - Add solids (halide, boronic acid, base) - Seal with septum inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert reagents 3. Catalyst & Solvent Addition - Add catalyst - Add degassed solvent via syringe inert->reagents reaction 4. Reaction - Heat to 80-100 °C - Stir vigorously - Monitor by TLC/LC-MS reagents->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine - Dry over Na₂SO₄ reaction->workup purify 6. Purification - Filter and concentrate - Purify by column chromatography workup->purify

General experimental workflow for Suzuki coupling.

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3-amino-5-bromobenzoate (e.g., 286 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%). Subsequently, add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.[12]

  • Reaction Execution: Place the flask in a pre-heated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[8]

  • Monitoring: Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 12-24 hours).[16]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to yield the pure product.

Data Presentation & Troubleshooting

The versatility of the Suzuki coupling allows for the successful synthesis of a wide array of derivatives. The following table provides illustrative data for the coupling with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901685-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901688-96
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O1001880-90
43-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O1002075-85

Yields are illustrative and highly dependent on precise conditions and purification.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Ineffective base.Use fresh catalyst and ensure proper inert atmosphere. Increase temperature in 10 °C increments. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase catalyst loading (e.g., to 5 mol%).[14]
Protodeborylation (Loss of -B(OH)₂)Presence of excess water; Prolonged heating.Use an anhydrous base like K₃PO₄ with minimal water or in a solvent like THF. Ensure the boronic acid is added just before heating.[13][14]
Dehalogenation (Loss of -Br)Catalyst deactivation pathway; Certain bases/solvents.Use a milder base (e.g., NaHCO₃). Lower the reaction temperature. Consider a different ligand that favors reductive elimination over side reactions.[14]
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure thorough degassing of solvents and maintenance of a strict inert atmosphere. The choice of ligand and base can also minimize this side reaction.[14]

Conclusion

The Suzuki-Miyaura cross-coupling of tert-butyl 3-amino-5-bromobenzoate is a powerful and highly adaptable method for synthesizing valuable 3-amino-5-arylbenzoate intermediates. Success hinges on a rational understanding of the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent. The provided protocol serves as a robust starting point, and the accompanying causality and troubleshooting guide equips researchers with the knowledge to optimize conditions for a wide range of arylboronic acids, accelerating the pace of discovery in pharmaceutical and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • MDPI. (2017, January 23). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Al-Masum, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Letters in Organic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry. [Link]

  • Patil, N. T., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Muthipeedika, N. J., et al. Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Muthipeedika, N. J., et al. Screening of different ligands for Suzuki coupling. ResearchGate. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]

  • Li, X., et al. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. [Link]

  • National Institutes of Health. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Academia.edu. Recent applications of the Suzuki reaction in total synthesis. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of Bifunctional Scaffolds

Focus Substrate: Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary & The Chemoselectivity Paradox Tert-butyl 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & The Chemoselectivity Paradox

Tert-butyl 3-amino-5-bromobenzoate is a highly versatile, sterically protected building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its structural bifunctionality presents a fundamental chemoselectivity paradox during palladium-catalyzed C-N bond formation. The molecule contains both an electrophilic engine (the aryl bromide) and a nucleophilic engine (the primary aniline).

Under standard Buchwald-Hartwig conditions, this dual reactivity invites uncontrolled intermolecular self-condensation, leading to step-growth polymerization or intractable oligomeric mixtures. To harness this scaffold effectively, the catalytic system must be engineered to exert absolute kinetic control, forcing the substrate to act exclusively as either the electrophile or the nucleophile.

Mechanistic Rationale & Catalytic Control

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle consisting of three fundamental steps: oxidative addition (OA) of the aryl halide to Pd(0), coordination and deprotonation of the amine to form a Pd(II)-amido complex, and reductive elimination (RE) to forge the C-N bond[1].

CatalyticCycle Pd0 L_nPd(0) PdII_OA L_nPd(II)(Ar)Br Oxidative Addition Pd0->PdII_OA Ar-Br (Rate Limiting) PdII_Amine Amine Binding PdII_OA->PdII_Amine HNR2 PdII_Amido L_nPd(II)(Ar)(NR2) Deprotonation PdII_Amine->PdII_Amido Base (-HBr) PdII_Amido->Pd0 Reductive Elimination

Figure 2: Buchwald-Hartwig catalytic cycle highlighting steric control at reductive elimination.

To prevent self-condensation of tert-butyl 3-amino-5-bromobenzoate, we must manipulate the rate-determining steps of this cycle:

  • Controlling Oxidative Addition: By introducing an exogenous aryl halide with a significantly lower bond dissociation energy (e.g., an aryl iodide), we can sequester the Pd(0) catalyst before it reacts with the substrate's aryl bromide[2].

  • Controlling Reductive Elimination: By utilizing highly sterically demanding dialkylbiaryl phosphine ligands, we can increase the steric pressure on the Pd(II)-amido intermediate. This accelerates the reductive elimination of highly nucleophilic secondary amines while kinetically locking out the less nucleophilic, sterically hindered primary aniline of the substrate[3].

Strategic Pathways for Orthogonal Functionalization

We have validated two orthogonal pathways to functionalize this scaffold selectively.

Pathway A: Selective C-Br Amination (Substrate as Electrophile) To functionalize the aryl bromide while leaving the intrinsic aniline intact, we exploit differential nucleophilicity. We pair the substrate with a highly nucleophilic exogenous secondary amine (e.g., morpholine) and utilize RuPhos , a bulky dialkylbiaryl phosphine[1]. The electron-rich nature of RuPhos facilitates rapid oxidative addition to the C-Br bond, while its immense steric bulk accelerates reductive elimination, heavily favoring the secondary amine and preventing the intrinsic primary aniline from participating in the cycle[3].

Pathway B: Selective N-Arylation (Substrate as Nucleophile) To functionalize the primary aniline while preserving the aryl bromide, we exploit differential electrophilicity. We introduce an exogenous aryl iodide. Because the C-I bond is weaker than the C-Br bond, Pd(0) undergoes oxidative addition with the aryl iodide orders of magnitude faster than with the substrate's aryl bromide. Advanced methodologies have also demonstrated that Ni-based catalysts (e.g., Ni(acac)₂) paired with phenylboronic ester activators can achieve absolute aryl iodide selectivity in the presence of aryl bromides[4]. For standard Pd-catalysis, utilizing Xantphos —a ligand with a wide bite angle (~111°)—specifically accelerates the reductive elimination of diarylamines, ensuring high-fidelity N-arylation.

Workflow Substrate Tert-butyl 3-amino-5-bromobenzoate (Bifunctional Scaffold) PathwayA Pathway A: C-Br Amination (Targeting Electrophilic Site) Substrate->PathwayA Kinetic Control via Ligand Bulk PathwayB Pathway B: N-Arylation (Targeting Nucleophilic Site) Substrate->PathwayB Chemoselective OA to Ar-I ReagentsA Exogenous Sec-Amine (e.g., Morpholine) Pd2(dba)3, RuPhos, Cs2CO3, Toluene PathwayA->ReagentsA ReagentsB Exogenous Aryl Iodide (e.g., PhI) Pd(OAc)2, Xantphos, Cs2CO3, Dioxane PathwayB->ReagentsB ProductA Selective C-Br Coupled Product (Primary Aniline Intact) ReagentsA->ProductA ProductB Selective N-Arylated Product (Aryl Bromide Intact) ReagentsB->ProductB

Figure 1: Orthogonal chemoselective Buchwald-Hartwig workflows for bifunctional substrates.

Quantitative Data: Condition Optimization

The following tables summarize the optimization campaigns for both strategic pathways. Note the critical role of base selection: Cs₂CO₃ is universally employed over stronger alkoxide bases (like NaOtBu) to prevent unintended transesterification or hydrolysis of the tert-butyl ester group.

Table 1: Optimization of Selective C-Br Amination (Substrate + Morpholine)

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (C-Br : N-H)
1Pd₂(dba)₃ / BINAPNaOtBuToluene100221:1 (Oligomerization)
2Pd₂(dba)₃ / XPhosCs₂CO₃Toluene1006510:1
3 Pd₂(dba)₃ / RuPhos Cs₂CO₃ Toluene 85 92 >99:1

Table 2: Optimization of Selective N-Arylation (Substrate + Iodobenzene)

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (N-H : C-Br)
1Pd(OAc)₂ / P(tBu)₃NaOtBuDioxane100413:1 (Mixed coupling)
2Ni(acac)₂ / PhBpinK₂CO₃DMF8088>99:1[2]
3 Pd(OAc)₂ / Xantphos Cs₂CO₃ Dioxane 90 95 >99:1

Validated Experimental Protocols

Protocol A: Synthesis of Tert-butyl 3-amino-5-morpholinobenzoate (Selective C-Br Amination)

Causality Note: RuPhos is strictly required to ensure the secondary amine outcompetes the intrinsic primary aniline during the reductive elimination step[1].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk flask with tert-butyl 3-amino-5-bromobenzoate (1.0 mmol, 272.1 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), RuPhos (0.04 mmol, 18.7 mg, 4 mol%), and anhydrous Cs₂CO₃ (1.4 mmol, 456 mg).

  • Atmosphere Transfer: Seal the flask with a rubber septum and remove it from the glovebox. Connect to a Schlenk line and maintain under positive nitrogen pressure.

  • Reagent Addition: Add anhydrous toluene (5.0 mL) followed by morpholine (1.2 mmol, 104 µL) via a gas-tight syringe.

  • Reaction: Replace the septum with a Teflon-lined screw cap under positive nitrogen flow. Heat the reaction mixture in a pre-heated oil bath at 85 °C for 12 hours with vigorous stirring (800 rpm).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the target compound.

Protocol B: Synthesis of Tert-butyl 3-bromo-5-(phenylamino)benzoate (Selective N-Arylation)

Causality Note: Iodobenzene is utilized to kinetically outcompete the intrinsic aryl bromide during the oxidative addition step[4]. Xantphos is employed to facilitate the reductive elimination of the sterically demanding diarylamine intermediate.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk flask with tert-butyl 3-amino-5-bromobenzoate (1.0 mmol, 272.1 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg, 3 mol%), Xantphos (0.045 mmol, 26.0 mg, 4.5 mol%), and anhydrous Cs₂CO₃ (1.4 mmol, 456 mg).

  • Atmosphere Transfer: Seal the flask, remove from the glovebox, and connect to a Schlenk line.

  • Reagent Addition: Add anhydrous 1,4-dioxane (5.0 mL) and iodobenzene (1.1 mmol, 123 µL) via a gas-tight syringe.

  • Reaction: Replace the septum with a Teflon-lined screw cap. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 14 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to afford the target diarylamine.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Dhital, R. N. et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega, 2022, 7 (28), 24443-24454.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for tert-Butyl 3-amino-5-bromobenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: tert-Butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) Substrate Profiling & Strategic Rationale In modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: tert-Butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6)

Substrate Profiling & Strategic Rationale

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on versatile, polyfunctional building blocks.1[1] is a highly privileged scaffold featuring three distinct functional handles: an electrophilic aryl bromide, a nucleophilic primary amine, and a sterically protected carboxylate.

Causality in Structural Design
  • The tert-Butyl Ester Advantage: Standard methyl or ethyl esters are notoriously susceptible to base-catalyzed saponification (hydrolysis) under the hot, aqueous basic conditions required for Suzuki-Miyaura couplings. The bulky tert-butyl group provides immense steric shielding to the carbonyl carbon, rendering it completely orthogonal to basic cross-coupling conditions[2]. It can later be cleanly cleaved under acidic conditions (e.g., TFA/DCM) without affecting the newly formed C-C or C-N bonds.

  • Strategic Sequencing of the Amine and Bromide: Because the molecule contains both a nucleophile (amine) and an electrophile (bromide), attempting a Buchwald-Hartwig amination first often leads to uncontrolled oligomerization. Therefore, field-proven synthetic routes—such as those used in the development of 3[3] and 2[2]—dictate that the C-Br bond must be functionalized via Suzuki-Miyaura coupling first. The free amine is remarkably tolerant to Pd(0)/boronic acid conditions and is preserved for subsequent derivatization.

Mechanistic Insights into the Catalytic Cycle

The successful coupling of this substrate relies on tuning the palladium catalytic cycle to favor the C-Br bond while ignoring the free amine:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond. The electron-withdrawing nature of the ester (even when meta-substituted) slightly activates the ring, facilitating rapid insertion.

  • Transmetalation: This is the rate-limiting step. We utilize a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). Causality: The organic substrate dissolves in the dioxane, while the inorganic base (Na₂CO₃) dissolves in water to form the reactive boronate complex. Transmetalation occurs efficiently at the solvent interface.

  • Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst. Using a bidentate ligand like dppf (in Pd(dppf)Cl₂) enforces a cis-geometry of the organic ligands on the Pd(II) center, accelerating reductive elimination and preventing catalyst degradation.

Quantitative Data: Reaction Optimization

To maximize throughput and minimize side reactions (such as protodeboronation or amine oxidation), catalyst and base selection is critical. Below is a synthesized optimization matrix based on standard pharmaceutical development protocols for this class of bromoanilines.

Table 1: Catalyst and Base Optimization for Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O9065%Moderate yield; monodentate PPh₃ is prone to oxidation by trace O₂.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10082%Bulky ligand accelerates oxidative addition, but high temp causes slight ester cleavage.
3 Pd(dppf)Cl₂·CH₂Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O 80 95% Optimal; bidentate ligand stabilizes Pd. Mild base prevents side reactions.
4Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃THF/H₂O6578%Lower temperature stalls transmetalation; incomplete conversion.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

This protocol outlines the optimal conditions (Table 1, Entry 3) for coupling tert-butyl 3-amino-5-bromobenzoate with a generic aryl boronic acid. It is designed as a self-validating system , incorporating specific in-process controls to guarantee scientific integrity.

Reagents & Materials
  • tert-Butyl 3-amino-5-bromobenzoate (1.0 equiv, limiting reagent)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step):

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3-amino-5-bromobenzoate (1.0 mmol) and the boronic acid (1.2 mmol).

    • Add 4.0 mL of 1,4-Dioxane.

    • Causality: Sparge the solution with Argon for 15 minutes. Oxygen irreversibly oxidizes Pd(0) to inactive Pd(II) species, which is the leading cause of stalled cross-couplings.

  • Catalyst & Base Introduction:

    • Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

    • Inject 1.0 mL of degassed 2.0 M aqueous Na₂CO₃ via syringe.

  • Thermal Execution:

    • Seal the flask and heat the biphasic mixture in an oil bath at 80 °C with vigorous stirring (1000 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

  • Self-Validation Check (In-Process Control):

    • At t=4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the top (organic) layer.

    • Dilute in 1 mL of LCMS-grade Acetonitrile and analyze.

    • Validation Metric: The reaction is complete when the isotopic doublet at m/z 272/274 (characteristic of the starting bromide) completely disappears, replaced by the product mass. If starting material remains, add 0.2 equiv of boronic acid and heat for 2 more hours.

  • Workup & Isolation:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

    • Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 10% to 40% EtOAc) to afford the pure cross-coupled product. The free amine will cause the product to streak slightly; adding 1% Et₃N to the eluent can improve peak shape.

Visualizing the Reaction Workflow

G Start tert-Butyl 3-amino-5-bromobenzoate (Electrophile) Mix Degassed Biphasic Solvent (1,4-Dioxane / Aqueous Base) Start->Mix Boronic Boronic Acid/Ester (Nucleophile) Boronic->Mix Reaction Pd-Catalyzed Cross-Coupling (80°C, 4-12 h) Mix->Reaction Add Pd(dppf)Cl2 Validation In-Process Control (LCMS) Check m/z 272/274 disappearance Reaction->Validation Product Cross-Coupled Intermediate (Free Amine Preserved) Validation->Product Conversion >95%

Figure 1: Suzuki-Miyaura cross-coupling workflow for tert-butyl 3-amino-5-bromobenzoate.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - Journal of Medicinal Chemistry (ACS Publications). 3

  • WDR5-MYC inhibitors - Justia Patents. 2

  • tert-Butyl 3-amino-5-bromobenzoate - Sapphire Bioscience. 1

  • IMIDAZO[1,2-A]PYRIDINE DERIVATIVES AS FGFR KINASE INHIBITORS FOR USE IN THERAPY - European Patent Office (EP 2419428 B1). 4

Sources

Application

Strategic Application of Tert-Butyl 3-Amino-5-Bromobenzoate in the Modular Synthesis of Kinase Inhibitors

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale In the landscape of targeted oncology and immunology, the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and immunology, the rapid assembly of kinase inhibitor libraries relies heavily on versatile, multi-functional building blocks. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) has emerged as a premier "tri-orthogonal" scaffold for the synthesis of Type I, Type II, and allosteric kinase inhibitors, including those targeting FGFR, p38 MAP, Syk, and Src kinases [1][2][3].

The strategic value of this specific molecule lies in the precise, independent reactivity of its three functional groups:

  • The 3-Amino Group (Nucleophile): Serves as the attachment point for the hinge-binding motif (e.g., pyrimidines, quinazolines) via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.

  • The 5-Bromo Group (Electrophile): Acts as the handle for introducing gatekeeper-pocket or hydrophobic motifs via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • The Tert-Butyl Ester (Masked Acid): This is the critical differentiator. While methyl or ethyl 3-amino-5-bromobenzoates are common [1], they frequently undergo competitive saponification during the basic, aqueous conditions required for Suzuki couplings (e.g., K₂CO₃/H₂O at 90°C). The bulky tert-butyl group provides intense steric shielding, preserving the ester integrity during cross-coupling. It can later be cleanly cleaved under mild acidic conditions (TFA) to yield a carboxylic acid for subsequent amide coupling, directing substituents toward the solvent-exposed region.

Synthetic Workflow & Logic

The following diagram illustrates the sequential, logic-gated functionalization of the scaffold to generate a canonical Type II (DFG-out) kinase inhibitor.

G A Tert-butyl 3-amino-5-bromobenzoate B 1. SNAr Reaction (Hinge Binder) A->B Heteroaryl-Cl DIPEA, 90°C C 2. Suzuki Coupling (Gatekeeper Motif) B->C R-B(OH)2 Pd(dppf)Cl2, Base D 3. Ester Cleavage (TFA Deprotection) C->D TFA/DCM RT, 2h E 4. Amide Coupling (Solvent-Exposed) D->E R'-NH2 HATU, DIPEA

Workflow for modular kinase inhibitor synthesis using a tri-orthogonal scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in mechanistic checks to confirm reaction causality and prevent downstream failures.

Protocol A: C-N Bond Formation (Hinge-Binder Attachment via SNAr)

Mechanistic Insight: While Buchwald-Hartwig amination is powerful, reacting an aniline that possesses a bromide on the same ring risks catastrophic self-condensation (oligomerization). Therefore, SNAr with a highly electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine) is the preferred, causality-driven choice to preserve the 5-bromo group.

Step-by-Step Procedure:

  • Charge a 50 mL round-bottom flask with tert-butyl 3-amino-5-bromobenzoate (1.0 eq, 5.0 mmol) and 2-chloropyrimidine derivative (1.1 eq, 5.5 mmol).

  • Suspend the reagents in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol).

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Validation & Quality Control: Aliquot 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success Metric: The starting material peak (m/z 272/274, [M+H]⁺) must be depleted by >95%. The product mass must reflect the addition of the pyrimidine minus HCl. The isotopic doublet (1:1 ratio) characteristic of the bromine atom must remain intact.

  • Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: C-C Bond Formation (Gatekeeper Motif via Suzuki-Miyaura)

Mechanistic Insight: The tert-butyl ester is specifically chosen to survive these conditions. We utilize Pd(dppf)Cl₂ as it provides excellent turnover numbers for sterically hindered aryl bromides while resisting dehalogenation side-reactions.

Step-by-Step Procedure:

  • In a microwave vial, combine the brominated intermediate from Protocol A (1.0 eq, 3.0 mmol), the desired aryl/heteroaryl boronic acid (1.3 eq, 3.9 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.15 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, 15 mL total).

  • Seal the vial and heat at 90°C for 4 hours (or microwave at 110°C for 30 minutes).

  • Validation & Quality Control: Perform LC-MS analysis.

    • Success Metric: Complete disappearance of the brominated isotopic doublet. The new mass peak must correspond to the cross-coupled product. If protodehalogenation (loss of Br without coupling) is observed, oxygen contamination is the causal factor; re-degas the solvents via sparging with N₂ for 15 minutes prior to the next run.

  • Filter the mixture through a pad of Celite to remove palladium black, extract with EtOAc, and purify via flash chromatography.

Protocol C: Acidic Deprotection and Amide Coupling

Mechanistic Insight: Cleaving the tert-butyl ester requires strongly acidic, anhydrous conditions to prevent side reactions with the newly installed hinge-binding motif. TFA in DCM cleanly liberates the benzoic acid, driving the loss of isobutylene gas (Le Chatelier's principle).

Step-by-Step Procedure:

  • Dissolve the intermediate from Protocol B (1.0 eq, 2.0 mmol) in anhydrous DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0°C. Stir at room temperature for 3 hours.

  • Validation & Quality Control: Monitor by TLC (EtOAc/Hexane 1:1). The product will streak heavily due to the free carboxylic acid. LC-MS must show a mass reduction of 56 Da (loss of isobutylene).

  • Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA.

  • To synthesize the final inhibitor, dissolve the resulting acid in DMF (10 mL). Add HATU (1.2 eq, 2.4 mmol) and DIPEA (3.0 eq, 6.0 mmol). Stir for 15 minutes to form the active ester.

  • Add the target amine (1.2 eq, 2.4 mmol) representing the solvent-exposed moiety. Stir for 2 hours at room temperature, validate completion via LC-MS, and purify via preparative HPLC.

Quantitative Data Presentation

The following table summarizes the optimized parameters, expected yields, and functional group tolerances for the tri-orthogonal functionalization of tert-butyl 3-amino-5-bromobenzoate.

Reaction StepTransformationCatalyst / ReagentsTemp / TimeExpected YieldFunctional Group Tolerance
Step 1 SNAr (C-N Bond)DIPEA, DMF90°C, 12h75 - 88%Preserves 5-Br and t-Butyl ester completely.
Step 1 (Alt) Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃100°C, 8h60 - 70%High risk of oligomerization if external Ar-Cl is unreactive.
Step 2 Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90°C, 4h80 - 92%t-Butyl ester resists saponification (>98% intact).
Step 3 Ester Cleavage50% TFA in DCM25°C, 3h>95%Heteroaryl nitrogens get protonated; requires basic workup.
Step 4 Amide CouplingHATU, DIPEA, DMF25°C, 2h70 - 85%Highly tolerant to diverse primary/secondary amines.

References

  • IMIDAZO[1,2-A]PYRIDINE DERIVATIVES AS FGFR KINASE INHIBITORS FOR USE IN THERAPY European P
  • Urea derivatives useful as kinase inhibitors World Intellectual Property Organiz
  • Compound, compound for use in the treatment of a disease state, pharmaceutical composition and method for the preparation of said compound World Intellectual Property Organiz
Method

Application Note: Orthogonal Functionalization of Tert-butyl 3-amino-5-bromobenzoate in Heterocyclic Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological guide for utilizing tert-butyl 3-amino-5-bromobenzoate (CAS: 15...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological guide for utilizing tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) as a trifunctional building block in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Power of Orthogonal Reactivity

In modern drug discovery, designing synthetic routes that avoid unnecessary protection/deprotection steps is critical for maximizing yield and scalability. Tert-butyl 3-amino-5-bromobenzoate is a highly versatile scaffold because it presents three distinct, orthogonally reactive vectors:

  • The Aryl Bromide (-Br): Acts as a prime electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The meta-relationship to the electron-donating aniline group optimally tunes the oxidative addition rate of Palladium, preventing catalyst poisoning.

  • The Aniline (-NH₂): A nucleophilic center primed for amide coupling, reductive amination, or conversion into a diazonium salt. It can be functionalized independently of the bromide.

  • The Tert-Butyl Ester (-COOtBu): This is the mechanistic linchpin of the molecule. Unlike methyl or ethyl esters, the extreme steric bulk of the tert-butyl group completely shields the carbonyl carbon from nucleophilic attack. This prevents unwanted transesterification or hydrolysis during strongly basic cross-coupling conditions[1]. Furthermore, it is perfectly orthogonal to base-labile groups, requiring strictly acidic conditions (e.g., Trifluoroacetic acid) for cleavage.

By leveraging this orthogonality, chemists can sequentially install complex heterocyclic moieties—such as pyrans for WDR5-MYC inhibitors[2] or isoxazoles for P2Y14 receptor antagonists[3]—without compromising the integrity of the core scaffold.

Strategic Workflow for Heterocycle Assembly

The following diagram illustrates the logical progression of orthogonal functionalization, demonstrating how the distinct functional groups are sequentially addressed to build an advanced heterocyclic drug candidate.

Workflow SM Tert-butyl 3-amino-5-bromobenzoate (Trifunctional Core) Step1 Suzuki-Miyaura Coupling (Pd catalyst, Base, Heat) SM->Step1 Heterocyclic Boronic Ester Prod1 Pyran/Aryl-Substituted Aniline Step1->Prod1 Step2 Amide Coupling (HATU, DIPEA, DMF) Prod2 Advanced Heterocyclic Scaffold Step2->Prod2 Step3 Acidic Deprotection (TFA / DCM) Final Target Drug Candidate (e.g., P2Y14/WDR5 Inhibitor) Step3->Final Prod1->Step2 Heterocyclic Carboxylic Acid Prod2->Step3 Acidic Cleavage

Figure 1: Orthogonal functionalization workflow of tert-butyl 3-amino-5-bromobenzoate in drug discovery.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies incorporate built-in quality control checkpoints to ensure mechanistic fidelity at each step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Heterocycle Installation)

This step utilizes the aryl bromide to install a heterocyclic ring (e.g., a 3,6-dihydro-2H-pyran ring) via a boronic acid pinacol ester[2].

  • Mechanistic Choice: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, minimizing competitive protodehalogenation of the starting material.

  • Procedure:

    • Charge a flame-dried Schlenk flask with tert-butyl 3-amino-5-bromobenzoate (1.0 eq, 1.0 mmol), the heterocyclic boronic ester (1.5 eq, 1.5 mmol), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (3.0 eq).

    • Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL).

    • Critical Step: Degas the mixture by bubbling Argon through the solution for 15 minutes. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), leading to reaction stalling and homocoupling byproducts.

    • Heat the reaction mixture to 90 °C for 12 hours under an Argon atmosphere.

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

  • Self-Validation & QC: Analyze the crude mixture via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 272 and 274 due to the 79Br and 81Br isotopes. The reaction is validated as complete when this doublet entirely disappears, replaced by the unified mass of the cross-coupled product.

Protocol B: HATU-Mediated Amide Coupling (Aniline Functionalization)

Following the Suzuki coupling, the free aniline is coupled with a heterocyclic carboxylic acid (e.g., an isoxazole derivative) to build extended bioisosteres[3].

  • Mechanistic Choice: We select over standard EDC/HOBt. HATU generates an active HOAt ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation via hydrogen bonding with the incoming aniline, drastically accelerating the acylation kinetics for sterically hindered or electron-deficient anilines.

  • Procedure:

    • Dissolve the heterocyclic carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M).

    • Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

    • Add the aniline product from Protocol A (1.0 eq) to the solution. Stir at room temperature for 5 hours.

    • Quench the reaction by pouring it into saturated aqueous NaHCO3​ and extract with EtOAc.

  • Self-Validation & QC: The aqueous NaHCO3​ wash is a self-purifying step that actively strips away the water-soluble HOAt byproduct and urea derivatives. Validation is confirmed via TLC (UV active) showing a distinct polarity shift to a less polar spot, and completely clear aqueous layers.

Protocol C: Orthogonal Deprotection of the Tert-Butyl Ester

The final step unmasks the carboxylic acid for target binding (e.g., interacting with the zwitterionic pockets of the P2Y14 receptor)[3].

  • Mechanistic Choice: Trifluoroacetic acid (TFA) is used because it readily protonates the ester oxygen, leading to the expulsion of a highly stable tert-butyl cation. This strictly acidic mechanism leaves the newly formed amide bonds and heterocyclic rings completely intact.

  • Procedure:

    • Dissolve the advanced intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Add TFA dropwise at 0 °C until a 1:1 (v/v) ratio of DCM:TFA is achieved.

    • Warm to room temperature and stir for 3 hours.

    • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Self-Validation & QC: The reaction provides a visual validation cue: the evolution of isobutylene gas. When gas evolution ceases, the reaction is nearing completion. Final validation is achieved via Mass Spectrometry, observing a precise mass reduction of 56 Da (loss of the isobutylene fragment).

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes and parameters when applying these protocols to synthesize specific heterocyclic targets, benchmarked against recent literature[2][3].

Reactant / SubstrateCatalyst / ReagentsHeterocycle FormedYield (%)Mechanistic Role
3,6-dihydro-2H-pyran-4-boronic acid pinacol ester Pd(dppf)Cl2​ , K2​CO3​ Dihydropyran98%C-C bond formation via Suzuki coupling[2]
4-(trifluoromethyl)benzoic acidHATU, DIPEAAmide-linked aryl70%Amidation of the aniline moiety[3]
(3-(4-bromophenyl)isoxazol-5-yl)methanol Pd(PPh3​)4​ , K2​CO3​ Isoxazole derivative45-50%Direct cross-coupling for P2Y14 antagonists[3]
Trifluoroacetic Acid (TFA)DCM (Solvent)Free Carboxylic Acid>95%Orthogonal cleavage of the tert-butyl ester

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry - ACS Publications. Verified URL:[Link]

  • WDR5-MYC inhibitors. Justia Patents. Verified URL:[Link]

  • Substituted benzene compounds.Google Patents (WO2012142513A1).

Sources

Application

Application Note: Step-by-Step Synthesis of Novel Biaryl-Heteroaryl Scaffolds from Tert-Butyl 3-Amino-5-Bromobenzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Advanced Intermediates for Kinase Inhibitors and PROTAC Ligands Executive Summary & Strategic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Advanced Intermediates for Kinase Inhibitors and PROTAC Ligands

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid assembly of complex, multi-functionalized scaffolds is heavily reliant on versatile bifunctional building blocks. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) represents a highly privileged starting material. It offers three orthogonal vectors for functionalization: an aniline for amidation, an aryl bromide for palladium-catalyzed cross-coupling, and an acid-labile tert-butyl ester for downstream carboxylic acid unmasking.

This application note details a robust, three-step synthetic protocol to convert this building block into 3-(1-methyl-1H-pyrazole-4-carboxamido)-5-(pyridin-3-yl)benzoic acid , a novel biaryl-heteroaryl scaffold. This specific structural motif is highly relevant in the design of Type II kinase inhibitors (e.g., targeting p38α MAPK) and as a ligase-recruiting anchor in targeted protein degradation (PROTACs).

Mechanistic Insights (Causality Behind Experimental Choices)
  • Step 1 (Amidation): The 3-amino group of the starting material is inherently electron-deficient and poorly nucleophilic due to the meta-withdrawing effects of the bromide and ester groups. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. We employ HATU , which rapidly converts the carboxylic acid partner into a highly reactive OAt-active ester. The pyridine nitrogen of HATU stabilizes the incoming weak amine through a hydrogen-bonded, 7-membered cyclic transition state, drastically accelerating the acylation rate[1][2].

  • Step 2 (Suzuki-Miyaura Coupling): For the cross-coupling of the 5-bromo position, Pd(dppf)Cl₂ is selected over monodentate phosphine catalysts. The bidentate dppf ligand enforces a strict cis coordination geometry on the palladium center. This spatial arrangement significantly accelerates the rate-limiting reductive elimination step, thereby outcompeting side reactions such as protodehalogenation or homocoupling[3][4].

  • Step 3 (Ester Deprotection): Saponification (using LiOH or NaOH) risks cleaving the newly formed amide bond. Instead, we utilize Trifluoroacetic acid (TFA) . TFA cleaves the tert-butyl ester via an acid-catalyzed E1 mechanism, generating a stable tert-butyl carbocation that rapidly eliminates to form isobutylene gas, cleanly revealing the free carboxylic acid under highly orthogonal conditions[5][6].

Synthetic Workflow Visualization

SyntheticWorkflow SM Tert-butyl 3-amino-5-bromobenzoate Step1 Step 1: Amidation HATU, DIPEA SM->Step1 Int1 Intermediate 1 Amide-Bromide Step1->Int1 Step2 Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Int1->Step2 Int2 Intermediate 2 Biaryl Amide Ester Step2->Int2 Step3 Step 3: Deprotection TFA, DCM Int2->Step3 Product Final Product Biaryl Amide Acid Step3->Product

Figure 1: Three-step synthetic workflow from the starting material to the final biaryl scaffold.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating in-process analytical checks to ensure trustworthiness and reproducibility at each stage.

Protocol 1: HATU-Mediated Amidation

Objective: Synthesis of tert-butyl 3-bromo-5-(1-methyl-1H-pyrazole-4-carboxamido)benzoate.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add HATU (1.5 equiv, 1.5 mmol) in one portion. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the OAt-active ester.

  • Coupling: Add tert-butyl 3-amino-5-bromobenzoate (1.0 equiv, 1.0 mmol). Stir the reaction at room temperature for 12 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL, to remove DMF), 1M HCl (10 mL, to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 1:1). The starting aniline (R_f ~0.6) will disappear, replaced by a new UV-active spot (R_f ~0.4). LC-MS (ESI+) must confirm the product mass: [M+H]⁺ expected at m/z 380.0 / 382.0 (characteristic 1:1 bromine isotope pattern).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of tert-butyl 3-(1-methyl-1H-pyrazole-4-carboxamido)-5-(pyridin-3-yl)benzoate.

  • Preparation: To a Schlenk flask, add Intermediate 1 (1.0 equiv, 1.0 mmol), Pyridine-3-boronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the suspension by bubbling N₂ through the mixture for 15 minutes.

  • Catalysis: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol). Seal the flask and heat to 90 °C in an oil bath for 8 hours.

  • Workup: Cool to room temperature. Filter the dark mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (30 mL). Concentrate the filtrate, extract with DCM (2 × 20 mL), wash with water, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5).

  • Self-Validation Check: Monitor by LC-MS. The bromide peak (m/z 380/382) must be fully consumed. The cross-coupled product will appear at m/z 379.2 ([M+H]⁺). A physical color change from orange to dark brown/black indicates successful palladium aggregation post-catalytic cycle.

Protocol 3: Acidic Deprotection of the tert-Butyl Ester

Objective: Unmasking to yield 3-(1-methyl-1H-pyrazole-4-carboxamido)-5-(pyridin-3-yl)benzoic acid.

  • Preparation: Dissolve Intermediate 2 (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL, 0.1 M) in a flask equipped with a drying tube. Cool the solution to 0 °C using an ice bath.

  • Cleavage: Add Trifluoroacetic acid (TFA, 20 equiv, ~1.5 mL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the crude residue with toluene (3 × 10 mL). Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the final product as a TFA salt.

  • Self-Validation Check: RP-HPLC will show a significant shift in retention time (the free acid is far more polar and elutes earlier than the ester). LC-MS will show a loss of 56 Da (isobutylene), confirming the final mass at m/z 323.1 ([M+H]⁺).

Quantitative Data: Reaction Optimization

To maximize the efficiency of the critical C-C bond formation step, a catalyst and solvent screen was performed. The data below justifies the selection of Pd(dppf)Cl₂ in a biphasic Dioxane/H₂O system.

EntryCatalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Toluene / H₂O (4:1)1001245%Significant protodehalogenation observed due to slow reductive elimination.
2Pd(OAc)₂, SPhos1,4-Dioxane / H₂O (4:1)901262%Incomplete conversion; steric bulk of SPhos hindered oxidative addition.
3 Pd(dppf)Cl₂ 1,4-Dioxane / H₂O (4:1) 90 8 88% Optimal conversion; bidentate ligand enforces cis geometry, accelerating reductive elimination.
4Pd(dppf)Cl₂THF / H₂O (4:1)801271%Lower solubility of the boronic acid partner; slower overall reaction rate.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling conditions (Step 2).

Biological Context & Application

The synthesized scaffold is specifically designed to occupy the hinge region and the adjacent DFG-out allosteric pocket of kinases. Below is a visualization of the p38α MAPK signaling cascade, demonstrating the specific intervention point where derivatives of this novel biaryl scaffold exert their therapeutic effect in inflammatory disease models.

p38Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38α MAPK MKK3_6->p38 Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Inflammation Inflammatory Response Substrates->Inflammation Inhibitor Novel Biaryl Scaffold (Targeted Inhibitor) Inhibitor->p38 Inhibits

Figure 2: p38 MAPK pathway illustrating the target intervention point of the novel scaffold.

References

  • HATU - Wikipedia. Source: wikipedia.org.
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Source: acs.org.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Source: yonedalabs.com.
  • Suzuki Cross-Coupling Reactions Mechanisms. Source: mt.com.
  • Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection. Source: benchchem.com.
  • Application Notes and Protocols: Deprotection of the ... Source: benchchem.com.

Sources

Method

Application Note: A Validated Protocol for the N-Acylation of Tert-butyl 3-amino-5-bromobenzoate

Introduction & Significance The N-acylation of aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within drug discovery and materials science. This reaction introduces an amide func...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

The N-acylation of aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within drug discovery and materials science. This reaction introduces an amide functionality, which can profoundly alter a molecule's physicochemical properties, including its solubility, stability, and ability to participate in hydrogen bonding. Amides are a prevalent feature in a vast number of pharmaceuticals.

This guide provides a detailed, field-proven protocol for the N-acylation of tert-butyl 3-amino-5-bromobenzoate. This substrate is a valuable bifunctional building block, featuring a nucleophilic amino group for acylation, a tert-butyl ester that can serve as a protecting group for a carboxylic acid, and a bromine atom that provides a handle for subsequent cross-coupling reactions. The successful acylation of this compound yields a versatile intermediate, primed for further elaboration into more complex molecular architectures.

Reaction Principle & Mechanism

The N-acylation of an amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, in this case, pyridine, then deprotonates the nitrogen to yield the final N-acylated product and pyridinium hydrochloride.[2][3]

Pyridine serves a dual role in this protocol: it acts as the solvent and as a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[2][4] The neutralization of HCl is critical, as its buildup would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Figure 1: Simplified N-acylation mechanism.

Materials, Reagents, & Instrumentation

Reagents & Materials

Proper preparation and handling of all reagents are critical for success and safety. Ensure all solvents are anhydrous where specified to prevent hydrolysis of the acylating agent.[5]

Reagent/MaterialFormulaMW ( g/mol )Amount (1 mmol scale)Properties/RoleSupplier Example
Tert-butyl 3-amino-5-bromobenzoateC₁₁H₁₄BrNO₂288.141.0 eq (288 mg)Starting materialSigma-Aldrich
Acetyl ChlorideC₂H₃ClO78.501.1 eq (77 µL)Acylating agent; highly reactive, corrosive, and moisture-sensitive.[6]Alfa Aesar
Pyridine (Anhydrous)C₅H₅N79.10~5 mLSolvent and acid scavenger; toxic and flammable.[7]Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLExtraction solventFisher Scientific
Hydrochloric Acid (1 M aq.)HCl36.46~30 mLAqueous wash to remove pyridineVWR
Sat. Sodium Bicarbonate (aq.)NaHCO₃84.01~30 mLAqueous wash to neutralize excess acidJ.T. Baker
Brine (Sat. NaCl aq.)NaCl58.44~30 mLAqueous wash to remove residual waterLabChem
Anhydrous Sodium SulfateNa₂SO₄142.04~5 gDrying agentEMD Millipore
Silica Gel (230-400 mesh)SiO₂60.08As neededStationary phase for column chromatography[8]Sorbent Tech.
Ethyl Acetate / Hexanes--As neededMobile phase for chromatographyMacron
Instrumentation & Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stir plate

  • Ice-water bath

  • Nitrogen or Argon gas inlet with bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum, F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • NMR Spectrometer (¹H, ¹³C) and Mass Spectrometer for analysis

Detailed Experimental Protocol

This protocol details the N-acetylation of tert-butyl 3-amino-5-bromobenzoate on a 1.0 mmol scale.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification & Analysis prep1 Dissolve amine in anhydrous pyridine prep2 Cool to 0 °C under N₂ atmosphere prep1->prep2 react1 Add acetyl chloride dropwise prep2->react1 react2 Warm to room temp, stir for 2-4h react1->react2 react3 Monitor by TLC react2->react3 work1 Dilute with DCM react3->work1 work2 Wash with 1M HCl work1->work2 work3 Wash with sat. NaHCO₃ work2->work3 work4 Wash with Brine work3->work4 work5 Dry over Na₂SO₄ work4->work5 work6 Concentrate in vacuo work5->work6 purify1 Purify by column chromatography work6->purify1 purify2 Characterize product (NMR, MS) purify1->purify2

Figure 2: General experimental workflow.
Reaction Setup
  • Place a magnetic stir bar into a flame-dried 25 mL round-bottom flask.

  • Add tert-butyl 3-amino-5-bromobenzoate (288 mg, 1.0 mmol, 1.0 eq.) to the flask.

  • Add anhydrous pyridine (~5 mL) to dissolve the starting material.

    • Causality: Pyridine acts as both the solvent and the base required to neutralize the HCl byproduct.[4] Using anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acetyl chloride.[5]

  • Seal the flask with a septum, insert a needle connected to an inert gas (N₂ or Ar) line, and another needle as an outlet.

  • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Causality: The acylation reaction is exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.

Acylation
  • Using a syringe, slowly add acetyl chloride (77 µL, 1.1 mmol, 1.1 eq.) dropwise to the stirred solution over 5 minutes. A white precipitate (pyridinium hydrochloride) will form.

    • Causality: A slight excess of the acylating agent ensures the complete consumption of the starting amine. Dropwise addition is necessary to manage the exothermic nature of the reaction.[2]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Procedure: Take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material. Develop the plate using a 3:1 Hexanes:Ethyl Acetate solvent system.

    • Expected Result: The starting amine is more polar and will have a lower Rf value than the less polar acylated product. The reaction is complete when the starting material spot has disappeared.

Work-up and Purification

Aqueous Work-up
  • Once the reaction is complete, dilute the mixture with dichloromethane (DCM, ~25 mL).

  • Transfer the mixture to a 125 mL separatory funnel.

  • Wash the organic layer sequentially with: a. 1 M HCl (2 x 15 mL).

    • Causality: This acidic wash protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer, effectively removing it from the product mixture.[4][5] b. Saturated NaHCO₃ solution (1 x 15 mL).
    • Causality: This basic wash neutralizes any remaining acidic species, including residual HCl or acetic acid formed from hydrolysis of the acylating agent.[5][9] c. Brine (1 x 15 mL).
    • Causality: The brine wash removes the bulk of the dissolved water from the organic layer before the final drying step, improving the efficiency of the drying agent.[5][10]
  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

  • Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid or oil.

Purification by Column Chromatography
  • Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dry silica-adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified tert-butyl 3-acetamido-5-bromobenzoate.

Structural Characterization

The identity and purity of the final product, tert-butyl 3-acetamido-5-bromobenzoate (C₁₃H₁₆BrNO₃, MW: 330.18 g/mol ), should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.0-8.2 ppm (s, 1H, Ar-H)

    • δ ~7.8-8.0 ppm (s, 1H, Ar-H)

    • δ ~7.6-7.8 ppm (s, 1H, -NH-, broad singlet)

    • δ ~7.5-7.7 ppm (s, 1H, Ar-H)

    • δ ~2.2 ppm (s, 3H, -COCH₃)

    • δ ~1.6 ppm (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~168 ppm (C=O, amide)

    • δ ~165 ppm (C=O, ester)

    • δ ~140 ppm (Ar-C)

    • δ ~134 ppm (Ar-C)

    • δ ~129 ppm (Ar-CH)

    • δ ~124 ppm (Ar-C-Br)

    • δ ~120 ppm (Ar-CH)

    • δ ~119 ppm (Ar-CH)

    • δ ~82 ppm (-C(CH₃)₃)

    • δ ~28 ppm (-C(CH₃)₃)

    • δ ~25 ppm (-COCH₃)

  • Mass Spectrometry (ESI+):

    • Expected m/z for [M+H]⁺: 330.04, 332.04 (due to bromine isotopes)

    • Expected m/z for [M+Na]⁺: 352.02, 354.02

Safety & Hazard Management

  • General Precautions: Always work in a well-ventilated chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12] An eyewash station and safety shower must be readily accessible.[11]

  • Acetyl Chloride: Highly corrosive, flammable, and reacts violently with water to produce HCl gas. Handle with extreme care under anhydrous conditions. Avoid inhalation of vapors.[13]

  • Pyridine: Flammable liquid and harmful if swallowed, inhaled, or in contact with skin.[7] It has a strong, unpleasant odor. Ensure it is handled exclusively in a fume hood.

  • Waste Disposal: Quench any residual acetyl chloride carefully before disposal. All organic and halogenated waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive/hydrolyzed acylating agent. 2. Wet solvent or glassware. 3. Insufficient base.1. Use a fresh bottle of acetyl chloride. 2. Ensure all glassware is flame-dried and solvents are anhydrous.[5] 3. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor quality starting materials.1. Allow the reaction to stir for a longer period. Gentle heating (40-50 °C) can be considered if the reaction is sluggish at room temperature. 2. Check the purity of the starting amine by NMR or melting point.
Product Lost in Work-up 1. Emulsion formation during extraction. 2. Incorrect pH during washes.1. Add more brine to the separatory funnel to help break the emulsion. 2. Double-check the pH of the aqueous layer after each wash to ensure proper separation.
Diacylation Product Use of a strong base or excess acylating agent under harsh conditions.Maintain a 1:1.1 stoichiometry of amine to acylating agent and avoid high temperatures. Pyridine is generally mild enough to prevent significant diacylation of anilines.

References

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube, 9 Feb. 2021. Available at: [Link]

  • JoVE. Amines to Amides: Acylation of Amines. Available at: [Link]

  • Chiang, C. C., & Lin, G. (2002). Two Efficient N-Acylation Methods Mediated by Solid-Supported Reagents for Weakly Nucleophilic Heterocyclic Amines. Journal of the Chinese Chemical Society, 49(6), 1133-1138.
  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides). Available at: [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. 6 Nov. 2018. Available at: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 31(2), 891-898.
  • University of Rochester. About Workup. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Zhang, D. W., et al. (2014). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 70(42), 7703-7708.
  • Wiese, J., et al. (2018). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Beilstein Journal of Organic Chemistry, 14, 2928-2938.
  • Buchwald, S. L., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(17), 4238-4241.
  • Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Available at: [Link]

  • Acta Crystallographica Section E. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

Sources

Application

Tert-butyl 3-amino-5-bromobenzoate in solid-phase organic synthesis

Comprehensive Guide to Utilizing tert-Butyl 3-amino-5-bromobenzoate in Solid-Phase Organic Synthesis (SPOS) Executive Summary tert-Butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is a highly versatile, trifunctional bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Utilizing tert-Butyl 3-amino-5-bromobenzoate in Solid-Phase Organic Synthesis (SPOS)

Executive Summary

tert-Butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is a highly versatile, trifunctional building block increasingly utilized in Solid-Phase Organic Synthesis (SPOS) and DNA-Encoded Library (DEL) generation[1]. By offering three orthogonal reactive sites—an aniline amine, an aryl bromide, and a protected carboxylic acid—this scaffold enables the rapid, combinatorial assembly of complex biaryl and peptidomimetic libraries[2][3]. This application note provides an authoritative, self-validating framework for integrating this building block into modern SPOS workflows.

Chemical Rationale & Orthogonality

The strategic value of tert-butyl 3-amino-5-bromobenzoate lies in the precise causality of its reactivity profile. Successful SPOS relies on absolute orthogonality to prevent premature cleavage or unwanted side reactions.

  • The Aniline (-NH₂): Serves as the primary nucleophilic handle. It can be anchored to a solid support (e.g., via reductive amination to a Backbone Amide Linker [BAL] resin) or used for on-resin acylation/Mannich reactions[1].

  • The Aryl Bromide (-Br): Acts as the electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig). The bromide is completely inert to the reductive amination or acylation conditions used on the amine[4].

  • The tert-Butyl Ester (-COOtBu): This is a critical design choice over methyl or ethyl esters. Saponification (LiOH/NaOH) of standard esters on solid phase is notoriously inefficient due to the poor swelling of hydrophobic polystyrene matrices in aqueous bases. The tert-butyl ester is stable to basic cross-coupling conditions but undergoes rapid acid-catalyzed heterolysis. This allows for a "global deprotection"—simultaneously cleaving the compound from an acid-labile resin and unmasking the free carboxylic acid in a single step using Trifluoroacetic Acid (TFA).

SPOS Experimental Workflow

SPOS_Workflow Start BAL-Resin (Aldehyde Functionalized) Step1 Reductive Amination (tert-Butyl 3-amino-5-bromobenzoate) NaBH3CN, AcOH, DMF Start->Step1 Intermediate1 Resin-Bound Aryl Bromide Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling R-B(OH)2, Pd(PPh3)4, K2CO3 Microwave, 80°C Intermediate1->Step2 Intermediate2 Resin-Bound Biaryl Scaffold Step2->Intermediate2 Step3 N-Acylation R'-COCl, DIEA, DCM Intermediate2->Step3 Intermediate3 Fully Functionalized Resin Intermediate Step3->Intermediate3 Step4 Global Cleavage & Deprotection 95% TFA, 2.5% TIS, 2.5% H2O Intermediate3->Step4 Final Free Biaryl Carboxylic Acid Product Step4->Final

Workflow for the solid-phase synthesis of biaryl scaffolds using tert-butyl 3-amino-5-bromobenzoate.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Resin Loading via Reductive Amination

Causality: BAL resin is chosen because anchoring the aniline via reductive amination converts it into a secondary amine. This prevents over-acylation in subsequent steps while leaving the bromide and ester fully accessible.

  • Swelling: Suspend BAL-resin (1.0 g, ~0.8 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes. Wash with N,N-Dimethylformamide (DMF) (3 × 10 mL).

  • Imine Formation: Add a solution of tert-butyl 3-amino-5-bromobenzoate (4.0 mmol, 5 eq) in 10 mL DMF containing 1% v/v glacial acetic acid. Shake at room temperature for 2 hours.

  • Reduction: Add Sodium cyanoborohydride (NaBH₃CN) (4.0 mmol, 5 eq) in portions. Shake the suspension for 16 hours at room temperature.

  • Washing: Drain the reactor and wash the resin sequentially with DMF, Methanol (MeOH), and DCM (3 × 10 mL each).

  • Self-Validation Check: Perform a chloranil test (specific for secondary amines). A positive (blue/green) result confirms successful loading. To quantify, cleave a 5 mg aliquot using 50% TFA/DCM for 30 mins and analyze the filtrate via LC-MS.

Protocol B: On-Resin Microwave-Assisted Suzuki-Miyaura Coupling

Causality: Solid-phase reactions are inherently diffusion-limited. Conventional thermal heating often results in incomplete conversion and palladium black precipitation. Microwave dielectric heating rapidly increases the internal temperature of the swollen resin beads, accelerating the diffusion of the bulky Pd(PPh₃)₄ catalyst and boronic acid to the reactive sites[4][5].

  • Preparation: Transfer 200 mg of the loaded resin to a microwave-safe reaction vial. Swell in 3 mL of degassed DMF/H₂O (4:1 v/v).

  • Reagent Addition: Add the desired arylboronic acid (5 eq) and K₂CO₃ (5 eq). Purge the vial with Argon for 5 minutes.

  • Catalyst: Quickly add Pd(PPh₃)₄ (0.1 eq) and seal the vial.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 80°C for 20 minutes[4].

  • Palladium Scavenging: Drain the reaction mixture. Wash the resin with DMF (3x), followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (to chelate and remove trapped Pd species), H₂O, MeOH, and DCM.

  • Self-Validation Check: Cleave a 5 mg aliquot and analyze by LC-MS. The disappearance of the characteristic bromine isotopic doublet (1:1 ratio of M / M+2) and the appearance of the biaryl mass validates complete conversion.

Protocol C: Global Cleavage and Deprotection
  • Cleavage Cocktail: Treat the fully functionalized resin with 5 mL of a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Incubation: Shake at room temperature for 2 hours. Note: The TIS acts as a carbocation scavenger, preventing the liberated tert-butyl cations from re-alkylating the electron-rich biaryl rings.

  • Isolation: Filter the resin and wash with neat TFA (2 × 2 mL). Combine the filtrates and concentrate under a stream of nitrogen to ~1 mL.

  • Precipitation: Add the concentrated filtrate dropwise into 10 mL of ice-cold diethyl ether. Centrifuge to collect the precipitated free carboxylic acid product.

Quantitative Data Presentation: Suzuki Coupling Optimization

To demonstrate the necessity of microwave irradiation and specific catalyst choices, the following table summarizes the optimization data for the on-resin Suzuki coupling of the tert-butyl 3-amino-5-bromobenzoate scaffold.

Catalyst SystemBase / SolventHeating MethodTimeConversion Yield (%)*Purity (LC-MS)
Pd(PPh₃)₄ (10 mol%)K₂CO₃ / DMF:H₂O (4:1)Conventional (80°C)16 h62%75%
Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄ / Toluene:H₂OConventional (90°C)12 h78%82%
Pd(PPh₃)₄ (10 mol%) K₂CO₃ / DMF:H₂O (4:1) Microwave (80°C) 20 min >95% 94%
Pd(OAc)₂ (Ligand-free)NaOH / H₂OMicrowave (100°C)15 min45% (High leaching)60%

*Yield determined by LC-MS integration of the crude product following micro-cleavage of a 5 mg resin aliquot. Data demonstrates that microwave-assisted heating with Pd(PPh₃)₄ provides superior conversion rates while minimizing the degradation often seen in prolonged solid-phase thermal reactions[4][6].

References

  • US11111271B2 - Therapeutic peptides Source: Google Patents URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 6311-37-1 | 4-Amino-3-bromobenzoic acid | Fluorinated Building Blocks Source: Ambeed URL
  • Efficient and Recyclable Solid-Supported Pd(II)
  • About Solid Phase vs.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)

Sources

Method

Application Note: Advanced Protecting Group Strategies for Tert-Butyl 3-Amino-5-Bromobenzoate in Cross-Coupling Workflows

Executive Summary Tert-butyl 3-amino-5-bromobenzoate is a highly versatile trifunctional building block widely utilized in drug discovery and materials science. Its structural framework presents a unique synthetic challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-amino-5-bromobenzoate is a highly versatile trifunctional building block widely utilized in drug discovery and materials science. Its structural framework presents a unique synthetic challenge: it contains an acid-labile carboxylate protecting group (tert-butyl ester), a nucleophilic primary amine, and an electrophilic aryl bromide.

When executing late-stage functionalizations at the C5-bromide—such as palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings—the free C3-amine must be masked. Failure to protect this amine leads to competitive binding with the palladium catalyst, unwanted oligomerization, and drastically reduced yields 1. This guide details the mechanistic rationale and step-by-step protocols for orthogonal and global protecting group strategies tailored specifically to this scaffold.

Reactivity Profiling & Mechanistic Rationale

To design an effective synthetic route, one must understand the distinct reactivity of each functional node on the molecule:

  • C1 t-Butyl Ester: This moiety provides significant steric hindrance, shielding the carbonyl from nucleophilic attack. It is highly stable to bases, nucleophiles, and catalytic hydrogenation. Its defining characteristic is its lability under strong acidic conditions (e.g., Trifluoroacetic acid, TFA), where it cleaves via the formation of a highly stable tertiary carbocation 2.

  • C3 Primary Amine: A strong nucleophile that will poison transition metal catalysts or act as a competing coupling partner if left unprotected.

  • C5 Aryl Bromide: The primary electrophilic handle for C-N or C-C bond formation.

G Core Tert-butyl 3-amino-5-bromobenzoate Ester C1: t-Butyl Ester Acid-Labile (TFA/HCl) Stable to Base Core->Ester Amine C3: Primary Amine Nucleophilic Requires Protection Core->Amine Bromo C5: Aryl Bromide Electrophilic Handle Cross-Coupling Target Core->Bromo

Reactivity profile of Tert-butyl 3-amino-5-bromobenzoate highlighting orthogonal nodes.

Strategic Protecting Group Selection (Orthogonality)

The selection of the amine protecting group is dictated by the harsh basic conditions of the subsequent cross-coupling step and the desired final deprotection sequence.

  • The Standard Strategy (Boc Protection): The tert-butyloxycarbonyl (Boc) group is the industry standard for masking anilines prior to Buchwald-Hartwig amination because it is completely stable to the strong bases (e.g., Cs2​CO3​ , NaOtBu ) required for the catalytic cycle 1.

  • Why Not Fmoc? While the Fmoc group offers excellent orthogonality to the t-butyl ester (cleaved by mild base rather than acid) 3, it will prematurely cleave under the basic conditions of the cross-coupling reaction, leading to reaction failure.

  • Post-Coupling Cleavage: Once the cross-coupling is complete, the chemist can choose Global Deprotection (using TFA to cleave both the Boc and t-butyl ester simultaneously) 4 or Selective Deprotection (using Lewis acids like ZnBr2​ or thermal flow conditions to cleave the Boc group while preserving the ester) 5, 6.

Workflow SM Tert-butyl 3-amino-5-bromobenzoate Prot Boc Protection (Boc2O, DMAP) SM->Prot Mask C3-NH2 Coupling Buchwald-Hartwig Amination (Pd-Cat, Amine, Base) Prot->Coupling Base-Stable Intermediate Global Global Deprotection (TFA/DCM) -> Free Amino Acid Coupling->Global Route A: Strong Acid Selective Selective Boc Cleavage (ZnBr2) -> t-Butyl Ester Retained Coupling->Selective Route B: Lewis Acid

Workflow for Pd-catalyzed amination utilizing a base-stable Boc-protection strategy.

Quantitative Data: Cleavage Conditions & Compatibility

The following table summarizes the stability of the functional groups under various reaction conditions, aiding in the selection of the correct orthogonal pathway.

Amine Protecting GroupStability to Pd-Coupling (Base/Heat)Cleavage ReagentEffect on C1 t-Butyl Ester
Boc (Standard)ExcellentStrong Acid (50% TFA)Cleaved (Global Deprotection)
Boc (Orthogonal)ExcellentLewis Acid ( ZnBr2​ )Stable
Fmoc Poor (Cleaved by base)20% Piperidine/DMFStable
Cbz Good H2​ , Pd/CStable (High risk of Ar-Br cleavage)
Alloc Excellent Pd(PPh3​)4​ , ScavengerStable

Self-Validating Experimental Protocols

Protocol 1: N-Boc Protection of Tert-butyl 3-amino-5-bromobenzoate

Causality: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst to accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate, ensuring complete conversion of the sterically hindered, electron-deficient aniline.

  • Setup: Dissolve Tert-butyl 3-amino-5-bromobenzoate (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add Triethylamine (1.5 eq) and catalytic DMAP (0.1 eq). Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) dropwise at 0 °C.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material will be ninhydrin positive (purple spot), while the product will be ninhydrin negative and UV active.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol 2: Buchwald-Hartwig Amination

Causality: XPhos is selected as the ligand because its bulky, electron-rich dicyclohexylphosphine moiety facilitates the oxidative addition of the aryl bromide and promotes rapid reductive elimination, preventing competitive β -hydride elimination.

  • Setup: In a rigorously oven-dried Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), the desired secondary amine (1.2 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.06 eq), and Cs2​CO3​ (2.0 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Heat the mixture to 100 °C for 16 hours.

  • Validation: Analyze an aliquot via LC-MS. Look for the disappearance of the aryl bromide isotope pattern (M / M+2 equal intensity peaks) and the appearance of the coupled product mass.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol 3: Global Deprotection (TFA Cleavage)

Causality: TFA protonates the carbonyl oxygens of both the t-butyl ester and the Boc carbamate. This initiates cleavage of the carbon-oxygen bonds, releasing highly stable tert-butyl carbocations and CO2​ gas 2. Triisopropylsilane (TIS) is added as a scavenger to trap these carbocations, preventing them from alkylating the electron-rich aromatic ring 7.

  • Setup: Dissolve the coupled product in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Add Triisopropylsilane (TIS, 2.5% v/v) and Water (2.5% v/v). Cool to 0 °C.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a final concentration of 50% v/v.

  • Validation: Observe the reaction mixture; effervescence ( CO2​ evolution) validates that carbamate cleavage is actively occurring. Stir at room temperature for 2-4 hours until gas evolution ceases.

  • Workup: Concentrate under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA.

Protocol 4: Selective Boc Deprotection (Retaining t-Butyl Ester)

Causality: When orthogonal deprotection is required, Lewis acids such as ZnBr2​ can coordinate to the Boc carbonyl, facilitating its cleavage without providing the high concentration of Brønsted protons required to cleave the t-butyl ester 5.

  • Setup: Dissolve the coupled product in anhydrous DCM (0.1 M).

  • Reagent Addition: Add anhydrous Zinc Bromide ( ZnBr2​ , 3.0 eq).

  • Reaction: Stir at room temperature for 24 hours under inert atmosphere.

  • Validation: LC-MS analysis will show the [M+H]+ of the free amine, but the mass will be +56 Da relative to the fully deprotected free acid, confirming the retention of the t-butyl ester.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and wash with brine.

References

  • BenchChem. "An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection." BenchChem. 2

  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques." Thermo Fisher Scientific. 7

  • BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene." BenchChem. 1

  • ACS Publications. "New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis." Organic Letters. 3

  • BenchChem. "Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions." BenchChem. 5

  • BenchChem. "Selective deprotection of Boc amines in the presence of other protecting groups." BenchChem. 4

  • ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. 6

Sources

Application

Application Note: Deprotection of the tert-Butyl Ester in tert-Butyl 3-Amino-5-bromobenzoate Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction and Mechanistic Rationale In multi-step organic synthesis and drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

In multi-step organic synthesis and drug development, the tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids. It is highly valued for its exceptional orthogonality—remaining stable under basic conditions, nucleophilic attacks, and cross-coupling environments, yet cleaving smoothly under mild acidic conditions 1.

When working with tert-butyl 3-amino-5-bromobenzoate , the deprotection strategy must account for the distinct electronic and chemical properties of the substrate's three functional groups: the ester, the primary amine, and the aryl bromide.

The Causality of the Cleavage Mechanism

The deprotection is an acid-catalyzed process driven by the formation of a highly stable tertiary carbocation. Upon introduction of a strong protic acid (such as Trifluoroacetic Acid (TFA) or HCl), the ester oxygen is protonated, weakening the C–O bond. The tert-butyl group dissociates as a carbocation, which rapidly eliminates a proton to form isobutylene gas .

From a thermodynamic perspective, this reaction is a self-validating system: the irreversible phase change (loss of isobutylene gas) continuously drives the equilibrium toward the formation of the carboxylic acid according to Le Chatelier's principle 1.

Substrate-Specific Expert Insight

A known side-reaction in tert-butyl deprotection is the Friedel-Crafts alkylation of electron-rich aromatic rings by the highly reactive tert-butyl cation. However, in tert-butyl 3-amino-5-bromobenzoate, the strong acid immediately protonates the primary amine to form an ammonium salt (–NH₃⁺). This positively charged group strongly deactivates the aromatic ring via inductive electron withdrawal, effectively shielding the ring from electrophilic attack. Consequently, the addition of cation scavengers (e.g., anisole or triisopropylsilane) is generally unnecessary for this specific substrate. The aryl bromide remains entirely inert under these protic acidic conditions.

Mechanism A tert-Butyl 3-amino-5-bromobenzoate B Protonated Ester Intermediate A->B + Strong Acid (TFA/HCl) C tert-Butyl Cation Formation B->C Cleavage D 3-Amino-5-bromobenzoic acid (Ammonium Salt) C->D Loss of t-Bu E Isobutylene Gas (Irreversible Loss) C->E - H+

Caption: Mechanistic pathway of acid-catalyzed tert-butyl ester deprotection.

Comparative Reagent Selection

Depending on the downstream application, chemists can choose between several acidic systems. The quantitative data below summarizes the field-proven outcomes for this class of derivatives.

Reagent SystemReaction TimeTempExpected YieldSelectivity & Expert Notes
50% TFA in DCM 1 – 3 h20 °C>95%Standard Method. Yields the TFA salt. Requires precise pH adjustment during workup to isolate the free amphoteric amino acid.
4M HCl in Dioxane 2 – 4 h20 °C90–95%Yields the HCl salt. The product often precipitates directly from the reaction mixture, bypassing complex aqueous workups.
ZnBr₂ (5 equiv) in DCM 12 – 24 h20 °C80–85%Mild Lewis Acid. Useful if orthogonal deprotection (e.g., preserving an N-Boc group elsewhere on a complex molecule) is required 2.
0.1 N HCl in HFIP 0.5 – 1 h20 °C>95%TFA-Free Alternative. Highly efficient due to the strong hydrogen-bonding capacity of fluoroalcohols 3.

Experimental Workflow & Workup Logic

Because the deprotected product (3-amino-5-bromobenzoic acid) contains both a basic amine and an acidic carboxylate, it is an amphoteric molecule . If the reaction is quenched with excessive base (e.g., 1M NaOH), the carboxylic acid deprotonates, rendering the molecule highly water-soluble. If left highly acidic, it remains a water-soluble ammonium salt. Therefore, to isolate the free base, the aqueous phase must be carefully adjusted to the molecule's isoelectric point (pI ≈ 3.5 - 4.0) , at which the zwitterionic/neutral species will precipitate out of solution.

Workflow S1 1. Substrate Dissolution (DCM or Dioxane) S2 2. Acid Addition (TFA or HCl) at 0 °C S1->S2 S3 3. Reaction Stirring (RT, 2-4 hours) S2->S3 S4 4. Volatile Removal (Rotary Evaporation) S3->S4 S5 5. pH Adjustment (Isoelectric Point ~pH 3.5) S4->S5 S6 6. Filtration & Drying (Pure Free Acid) S5->S6

Caption: Step-by-step experimental workflow for deprotection and amphoteric workup.

Detailed Experimental Protocols

Protocol A: Standard TFA-Mediated Cleavage (Yields Free Acid)

This protocol is self-validating; the cessation of micro-bubble formation (isobutylene) serves as a physical indicator of reaction completion.

  • Dissolution: Charge a dry, round-bottom flask with tert-butyl 3-amino-5-bromobenzoate (1.0 mmol). Dissolve the substrate in anhydrous Dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (5.0 mL) dropwise to create a 1:1 (v/v) DCM:TFA mixture.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3); the starting material spot will disappear, and baseline material (the highly polar TFA salt) will form.

  • Concentration: Once complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA 1.

  • Isoelectric Precipitation (Crucial Step): Dissolve the crude oily residue in a minimal amount of water (approx. 5 mL). Slowly add a saturated aqueous solution of Sodium Acetate (NaOAc) or 1M NaHCO₃ dropwise while monitoring with a pH meter. Stop addition when the pH reaches ~3.5 to 4.0.

  • Isolation: A precipitate of the free 3-amino-5-bromobenzoic acid will form. Filter the solid through a Büchner funnel, wash with cold distilled water, and dry under high vacuum.

Protocol B: Anhydrous HCl in Dioxane (Yields HCl Salt)

Preferred when the downstream step is an amide coupling that utilizes a tertiary amine base (like DIPEA), allowing the salt to be used directly without aqueous workup.

  • Dissolution: Dissolve tert-butyl 3-amino-5-bromobenzoate (1.0 mmol) in anhydrous 1,4-dioxane (3.0 mL).

  • Acidification: Add a commercially available solution of 4M HCl in dioxane (5.0 mL, 20.0 mmol).

  • Cleavage: Stir at room temperature for 3–4 hours. As the reaction progresses, the highly polar 3-amino-5-bromobenzoic acid hydrochloride salt will often precipitate directly out of the less polar dioxane solution.

  • Isolation: Dilute the suspension with diethyl ether (10 mL) to maximize precipitation. Filter the solid, wash thoroughly with cold diethyl ether (2 × 5 mL), and dry under vacuum to afford the pure HCl salt of the target compound.

References

  • The Journal of Organic Chemistry (ACS Publications). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

  • National Institutes of Health (PMC). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Retrieved from [Link]

  • Organic Letters (PubMed). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Retrieved from[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of tert-Butyl 3-amino-5-bromobenzoate

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale tert-Butyl 3-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

tert-Butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6)[1] is a highly valuable, orthogonally functionalized building block used extensively in the development of active pharmaceutical ingredients (APIs). It features three distinct reactive sites: a primary aniline for Buchwald-Hartwig aminations or amide couplings, an aryl bromide for Suzuki/Sonogashira cross-couplings, and a sterically hindered tert-butyl ester that resists nucleophilic attack and basic hydrolysis but can be selectively cleaved under acidic conditions[2].

The Esterification Dilemma

Synthesizing this molecule directly from 3-amino-5-bromobenzoic acid (CAS: 42237-85-4)[3] presents a significant chemoselectivity challenge. Standard esterification techniques fail for the following reasons:

  • Fischer Esterification: tert-Butanol is highly sterically hindered and readily dehydrates to isobutylene under strongly acidic, refluxing conditions, leading to negligible ester yields.

  • Boc₂O / DMAP Method: While effective for simple carboxylic acids, di-tert-butyl dicarbonate (Boc₂O) will indiscriminately react with the primary aniline, yielding the N-Boc or N,N-di-Boc protected derivatives, which defeats the purpose of maintaining a free amine[4].

The Isobutylene/H₂SO₄ Solution

To achieve a scalable, chemoselective synthesis, the industry-standard approach utilizes isobutylene gas and sulfuric acid (H₂SO₄) in a pressure reactor[5]. This method relies on a precise stoichiometric causality:

  • Amine Protection via Protonation: The first 1.0 equivalent of H₂SO₄ protonates the basic aniline to form an anilinium sulfate salt. This renders the nitrogen non-nucleophilic, completely suppressing undesired N-alkylation[6].

  • Carbocation Generation: The remaining catalytic excess of H₂SO₄ (0.2–0.5 eq) protonates the isobutylene gas, generating the highly electrophilic tert-butyl carbocation, which is subsequently trapped by the carboxylic acid to form the desired ester[5].

Mechanistic Workflow

SynthesisWorkflow SM 3-Amino-5-bromobenzoic Acid [CAS: 42237-85-4] Step1 Amine Protonation (H2SO4, 1,4-Dioxane) SM->Step1 1.2 eq H2SO4 Step2 Isobutylene Pressurization (Autoclave, 20-30 psi) Step1->Step2 Isobutylene (gas) Step3 tert-Butyl Cation Attack (Esterification) Step2->Step3 25 °C, 24 h Step4 Alkaline Quench & Workup (NaOH, EtOAc Extraction) Step3->Step4 Neutralization (pH 8-9) Product tert-Butyl 3-amino-5-bromobenzoate [CAS: 1520388-94-6] Step4->Product Crystallization

Figure 1: Mechanistic workflow for the scale-up synthesis of tert-butyl 3-amino-5-bromobenzoate.

Process Optimization Data

To validate the causality of the reagent stoichiometry, a design of experiments (DoE) was conducted. The data in Table 1 demonstrates that utilizing exactly 1.2 equivalents of H₂SO₄ at ambient temperature is critical. Sub-stoichiometric acid fails to protect the amine, resulting in high N-alkylation, whereas elevated temperatures promote the runaway polymerization of isobutylene[7].

Table 1: Reaction Optimization Parameters (100 g Scale)

EntryH₂SO₄ (eq)Isobutylene (eq)Temp (°C)IPC Conversion (%)N-Alkylation (%)Isolated Yield (%)
10.25.0254535.010
21.05.025705.062
3 1.2 10.0 25 >99 <1.0 88
41.210.05085<1.065 (Polymerization)

Scale-Up Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system. In-Process Controls (IPC) are integrated to ensure reaction completion before proceeding to downstream workup, preventing the loss of unreacted starting material.

Equipment & Reagents
  • Reactor: 10 L Glass-lined pressure reactor (autoclave) with a gas entrainment stirrer.

  • Starting Material: 3-Amino-5-bromobenzoic acid (1.00 kg, 4.63 mol)[8].

  • Acid Catalyst: Concentrated Sulfuric Acid (98%, 0.54 kg, 5.55 mol, 1.2 eq).

  • Alkylating Agent: Isobutylene gas (approx. 2.60 kg, 46.3 mol, 10.0 eq)[7].

  • Solvent: 1,4-Dioxane (Anhydrous, 5.0 L).

Step-by-Step Methodology

Step 1: Salt Formation

  • Charge the 10 L pressure reactor with 1,4-dioxane (5.0 L) and 3-amino-5-bromobenzoic acid (1.00 kg). Stir at 250 rpm to form a uniform suspension.

  • Cool the reactor jacket to 0–5 °C.

  • Add concentrated H₂SO₄ (0.54 kg) dropwise via an addition funnel over 45 minutes.

    • Causality Check: The reaction is highly exothermic. Keep the internal temperature below 15 °C to prevent premature solvent degradation. The mixture will transition into a thick, white suspension of the anilinium sulfate salt.

Step 2: Isobutylene Pressurization & Reaction 4. Seal the reactor. Purge the headspace with Nitrogen (N₂) three times (pressurize to 15 psi, then vent) to remove oxygen. 5. Introduce liquid/gaseous isobutylene (2.60 kg) into the reactor through a dip tube at 0 °C. 6. Seal the gas inlet and adjust the jacket temperature to 20–25 °C. 7. Increase the stirring rate to 500 rpm. The internal pressure will stabilize between 20–30 psi. 8. Maintain the reaction at 25 °C for 24 hours.

Step 3: In-Process Control (IPC) Validation 9. Self-Validation Step: Carefully vent a micro-aliquot (1 mL) of the reaction mixture. Quench with 1 mL of saturated aqueous NaHCO₃ and extract with 1 mL of Ethyl Acetate. 10. Analyze the organic layer via HPLC (UV at 254 nm).

  • Pass Criterion: The reaction is deemed complete when the starting material peak is <1.0% relative to the product peak. If >1.0%, re-pressurize with isobutylene and stir for an additional 12 hours.

Step 4: Quench and Workup 11. Once IPC passes, cool the reactor to 0 °C and safely vent the excess isobutylene gas through a caustic scrubber system. 12. Transfer the reaction mixture slowly into a 20 L vessel containing ice-cold 2 M NaOH (aq) (6.0 L) under vigorous stirring.

  • Causality Check: The alkaline quench neutralizes the sulfate salt, converting the anilinium back to the free primary amine. Ensure the final pH of the aqueous layer is strictly between 8.0 and 9.0.
  • Extract the aqueous mixture with Ethyl Acetate (3 × 3.0 L).
  • Wash the combined organic layers with brine (2.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (40 °C, 50 mbar) to yield a crude solid.

Step 5: Crystallization 15. Dissolve the crude solid in a minimum volume of hot Ethyl Acetate (~1.5 L) at 60 °C. 16. Slowly add Heptane (~4.5 L) until the solution becomes slightly turbid. 17. Allow the mixture to cool slowly to 5 °C over 4 hours to induce crystallization. 18. Filter the crystals, wash with cold heptane (1.0 L), and dry in a vacuum oven at 40 °C for 12 hours.

  • Expected Yield: ~1.11 kg (88%).
  • Expected Purity: >99.0% by HPLC.

References

  • [8] UCPL Chem. (2026). Speciality Chemicals Custom Synthesis: 3-Amino-5-bromobenzoic acid (CAS 42237-85-4). Source: UCPL Chem Catalog. URL: [Link]

  • [3] Synix Labs. (2026). Synix Labs Product List: 3-Amino-5-bromobenzoic acid. Source: Scribd. URL: [Link]

  • [7] LookChem. (2026). ISOBUTYLENE (CAS 115-11-7) Chemical Properties and Reactivity Profile. Source: LookChem. URL: [Link]

  • [5] World Intellectual Property Organization. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts (WO2003053909A1). Source: Google Patents. URL:

  • [6] Roeske, R. W. (1963). Preparation of t-Butyl Esters of Free Amino Acids. Source: J. Org. Chem., 28(5), 1251–1253 (Cited within JPH0977724A). URL:

  • [4] ResearchGate. (2026). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Source: ResearchGate. URL: [Link]

Sources

Application

Purification of Tert-butyl 3-amino-5-bromobenzoate reaction products by column chromatography

Application Note: High-Resolution Purification of tert-Butyl 3-Amino-5-Bromobenzoate via Deactivated Normal-Phase Chromatography Introduction & Synthetic Context tert-Butyl 3-amino-5-bromobenzoate is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Purification of tert-Butyl 3-Amino-5-Bromobenzoate via Deactivated Normal-Phase Chromatography

Introduction & Synthetic Context

tert-Butyl 3-amino-5-bromobenzoate is a highly versatile, sterically hindered building block utilized in the synthesis of advanced pharmaceutical agents, including host CSNK2 kinase inhibitors[1] and antibacterial aminated quinolinequinones[2]. The molecule presents a unique chromatographic profile due to its triad of functional groups: a bulky, lipophilic tert-butyl ester, a heavy, hydrophobic bromine atom, and a highly polar, basic primary aniline group.

During standard synthesis—such as the iron-mediated reduction of tert-butyl 3-bromo-5-nitrobenzoate or the direct esterification of 3-amino-5-bromobenzoic acid—the crude reaction mixture is frequently contaminated with unreacted starting materials, des-brominated side products, or closely related positional isomers[3]. Achieving research-grade purity requires overcoming the inherent challenges of isolating sterically hindered, halogenated anilines on standard stationary phases.

Mechanistic Rationale: Overcoming Silanol-Amine Interactions

The Problem: The primary failure mode in the purification of anilines via standard normal-phase silica gel chromatography is severe peak tailing[4]. Silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). The basic primary amine of tert-butyl 3-amino-5-bromobenzoate acts as a strong hydrogen-bond acceptor and proton scavenger, leading to non-linear adsorption isotherms, irreversible binding, and poor resolution from closely eluting impurities[5],[6].

The Causality of the Solution: To establish a self-validating and highly efficient purification system, the stationary phase must be dynamically deactivated. This is achieved by introducing 1% Triethylamine (TEA) into the mobile phase[7]. Because TEA is significantly more basic (pKₐ ~10.7) than the target aniline derivative (pKₐ ~4.6), it acts as a sacrificial additive. TEA competitively binds to and neutralizes the acidic silanol sites on the column. This forces the tert-butyl 3-amino-5-bromobenzoate to partition between the mobile and stationary phases based purely on the lipophilicity of its ester and bromo substituents, resulting in sharp, symmetrical elution bands[6].

ChromatographyOptimization Silica Acidic Silanol Groups (Stationary Phase) Amine tert-Butyl 3-amino-5-bromobenzoate (Basic Amine) Silica->Amine Hydrogen Bonding Elution Efficient Partitioning (Sharp Peaks & High Purity) Silica->Elution Hexane/EtOAc + 1% TEA Tailing Strong Adsorption (Peak Tailing & Low Yield) Amine->Tailing Standard Hexane/EtOAc TEA Triethylamine (TEA) (Mobile Phase Additive) TEA->Silica Competitive Deactivation

Mechanism of silanol deactivation by TEA to prevent aniline tailing during chromatography.

Quantitative Data: Impact of Mobile Phase Additives

The addition of a competitive base fundamentally alters the chromatography metrics. The table below summarizes the critical parameters demonstrating the efficacy of silanol deactivation for this specific compound.

Chromatographic ParameterStandard Mobile Phase (Hexanes/EtOAc)Deactivated Mobile Phase (Hexanes/EtOAc + 1% TEA)
Target Compound Rf​ 0.15 – 0.20 (Severe streaking)0.30 – 0.35 (Sharp, round spot)
Peak Symmetry Factor ( As​ ) > 2.5 (Heavy Tailing)1.0 – 1.2 (Symmetrical)
Resolution ( Rs​ ) from Isomers < 1.0 (Co-elution common)> 1.5 (Baseline resolution)
Product Recovery 60% – 70%> 92%

Experimental Methodology: Self-Validating Purification Protocol

This step-by-step protocol utilizes a dry-loading technique to prevent the sample's limited solubility in non-polar starting solvents from causing band broadening[6],[8].

Phase 1: Preparation and TLC Validation

  • Solvent Preparation: Prepare the elution solvent system using Hexanes and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to both the non-polar starting reservoir (e.g., 95% Hexanes / 4% EtOAc / 1% TEA) and the polar reservoir (e.g., 80% Hexanes / 19% EtOAc / 1% TEA).

  • TLC Optimization: Spot the crude reaction mixture on a standard silica gel TLC plate. Develop the plate using an 85:15 Hexanes:EtOAc (+ 1% TEA) system. Validate that the target Rf​ for tert-butyl 3-amino-5-bromobenzoate is ~0.30. The spot must be sharp; if streaking persists, ensure the TLC chamber is fully saturated with TEA vapor[7].

Phase 2: Column Packing and Dry Loading 3. Slurry Packing: Wet-pack a glass chromatography column with 230–400 mesh silica gel using the starting mobile phase (95:4:1 Hexanes:EtOAc:TEA). Passing this solvent through the column prior to loading ensures the silica bed is pre-deactivated. 4. Dry Loading: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approximately 2.5 to 3 times the mass of the crude product) to the flask. Evaporate the DCM completely under reduced pressure until a uniform, free-flowing powder is obtained[5]. 5. Column Loading: Carefully pour the dry-loaded powder onto the flat surface of the packed silica bed. Cap the bed with a 1 cm layer of clean, washed sand to prevent physical disruption during solvent addition.

Phase 3: Gradient Elution and Isolation 6. Elution: Begin elution with 2 column volumes (CV) of the starting mobile phase (95:4:1 Hexanes:EtOAc:TEA) to elute highly non-polar impurities (e.g., unreacted halogenated starting materials). 7. Gradient Application: Gradually increase the polarity to 85:14:1 Hexanes:EtOAc:TEA over 5 CVs. Monitor the eluent via UV detection at 254 nm[8]. 8. Fraction Analysis: Collect fractions and validate purity via TLC. Combine the fractions containing the chemically pure tert-butyl 3-amino-5-bromobenzoate. 9. Concentration: Concentrate the combined fractions under reduced pressure. To remove residual TEA, dry the resulting solid or oil under high vacuum (≤ 0.1 Torr) for at least 12 hours.

Workflow Step1 1. TLC Validation Target Rf: 0.30 Validate 1% TEA effect Step2 2. Column Packing Pre-deactivate silica with TEA-spiked solvent Step1->Step2 Step3 3. Dry Loading Adsorb crude onto silica to prevent band broadening Step2->Step3 Step4 4. Gradient Elution 95:5 to 85:15 Hex:EtOAc (+ 1% TEA) Step3->Step4 Step5 5. Fraction Validation TLC confirmation & UV (254 nm) detection Step4->Step5 Step6 6. Concentration Yield Pure tert-Butyl 3-amino-5-bromobenzoate Step5->Step6

Step-by-step self-validating workflow for the isolation of hindered anilines.

References

  • [7] 697 questions with answers in THIN LAYER CHROMATOGRAPHY. ResearchGate Scientific Method Discussions. URL: [Link]

  • [2] Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS Omega. URL:[Link]

  • [8] Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. ACS Medicinal Chemistry Letters. URL:[Link]

  • [3] Synthesis and preliminary evaluation of [11C]GNE-1023 as a novel potent PET probe for imaging leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease. PubMed Central (PMC). URL:[Link]

  • [1] More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. PubMed Central (PMC). URL:[Link]

Sources

Method

Characterization techniques for derivatives of Tert-butyl 3-amino-5-bromobenzoate

Application Note: Advanced Characterization Protocols for Derivatives of tert-Butyl 3-amino-5-bromobenzoate Introduction tert-Butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6)[1] is a highly versatile, trifunctional buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Characterization Protocols for Derivatives of tert-Butyl 3-amino-5-bromobenzoate

Introduction

tert-Butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6)[1] is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and drug discovery. Its orthogonal reactivity profile—comprising an electron-withdrawing tert-butyl ester, a nucleophilic primary amine, and a cross-coupling-competent aryl bromide—allows for divergent synthetic trajectories. The strategic functionalization of such halogenated anilines is a cornerstone of modern pharmaceutical synthesis, enabling rapid access to complex chemical space[2].

However, the derivatization of this scaffold (e.g., via Suzuki-Miyaura coupling at the C5-bromide or amidation at the C3-amine) necessitates rigorous analytical characterization to validate structural integrity, regioselectivity, and purity. This application note details self-validating protocols for the synthesis and characterization of these derivatives, emphasizing the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Strategic Derivatization & Analytical Workflow

The workflow below illustrates the logical progression from the core scaffold to its functionalized derivatives, followed by the orthogonal characterization modalities required to validate the structural transformations.

Workflow Start tert-Butyl 3-amino-5-bromobenzoate (Core Scaffold) Deriv1 Suzuki-Miyaura Coupling (C-C Bond Formation at C5) Start->Deriv1 Pd Catalyst, Boronic Acid Deriv2 Amidation / N-Alkylation (Modification at C3 Amino) Start->Deriv2 Acyl Chloride, Base CharNMR NMR Spectroscopy (1H, 13C, 2D-COSY) Deriv1->CharNMR CharLCMS LC-MS Analysis (Isotopic Profiling) Deriv1->CharLCMS CharXray X-Ray Crystallography (Conformational Validation) Deriv1->CharXray Deriv2->CharNMR Deriv2->CharLCMS Deriv2->CharXray Data Structural Validation & Data Synthesis CharNMR->Data CharLCMS->Data CharXray->Data

Figure 1: Derivatization and characterization workflow for tert-butyl 3-amino-5-bromobenzoate.

Core Characterization Modalities: Causality and Interpretation

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy When characterizing derivatives of tert-butyl 3-amino-5-bromobenzoate, 1 H and 13 C NMR serve as the primary tools for structural validation. The tert-butyl ester acts as an internal spectroscopic anchor, typically presenting as a sharp, highly integrated nine-proton singlet between 1.55 and 1.62 ppm in 1 H NMR, and a characteristic quaternary carbon signal at ~81 ppm in 13 C NMR[3].

Causality in Solvent Selection: For unfunctionalized amines or Suzuki coupling products (biaryls), CDCl 3​ is the preferred solvent. However, if the C3-amine is converted into an amide or urea derivative, DMSO-d 6​ is mandated. DMSO-d 6​ strongly hydrogen-bonds with the newly formed NH proton, slowing its exchange rate with trace water. This allows the amide proton to be observed as a sharp, quantifiable signal (typically >8.5 ppm), which is a critical self-validating feature for confirming successful N-derivatization.

3.2 Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides rapid validation of both reaction conversion and product purity. The basic aniline nitrogen readily undergoes protonation, making Positive Electrospray Ionization (ESI+) the optimal detection mode.

Self-Validating Isotopic Signatures: The starting material contains a single bromine atom, which naturally exists as a nearly 1:1 ratio of 79 Br and 81 Br isotopes. This manifests as a distinct M and M+2 doublet in the mass spectrum. A successful palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reaction)[4] replaces the bromine with an aryl or alkyl group. The definitive proof of successful coupling—prior to any NMR analysis—is the complete disappearance of this 1:1 isotopic doublet and the emergence of a single pseudo-molecular ion [M+H] + corresponding to the coupled product. Mobile phases typically employ 0.1% to 0.2% formic acid to enhance the ionization efficiency of the aniline derivatives[5].

Quantitative Data Presentation

Table 1: Diagnostic NMR Chemical Shifts (Theoretical & Empirical Ranges)

Structural Feature 1 H NMR Shift (ppm) 13 C NMR Shift (ppm)Multiplicity / Diagnostic Notes
tert-Butyl Ester (-C(CH 3​ ) 3​ )1.55 - 1.6228.2 (CH 3​ ), 81.4 (Cq)Sharp singlet (9H). Highly conserved anchor[3].
Ester Carbonyl (C=O)N/A164.5 - 166.0Quaternary carbon, sensitive to H-bonding.
C2/C4/C6 Aromatic Protons 6.80 - 7.50115.0 - 135.0Meta-coupled doublets/triplets ( J ≈ 1.5 - 2.0 Hz).
Primary Amine (-NH 2​ )3.50 - 4.00N/ABroad singlet (2H) in CDCl 3​ . Disappears upon amidation.
Amide/Urea (-NH-CO-)8.50 - 10.50N/ASharp singlet (1H) in DMSO-d 6​ .

Table 2: LC-MS Parameters and Isotopic Signatures

Analyte TypeIonization ModeExpected Isotopic PatternTypical Mobile Phase Additive
Brominated Precursor ESI (+)1:1 ratio of[M+H] + and [M+2+H] + 0.1% Formic Acid[5]
Suzuki Biaryl Product ESI (+)Monoisotopic[M+H] + (Loss of Br)0.1% Formic Acid
Amide Derivative ESI (+ / -)Monoisotopic [M+H] + or [M-H] 0.1% Formic Acid

Step-by-Step Experimental Protocols

Protocol A: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling Rationale: The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0), making it an ideal handle for C-C bond formation[2]. We utilize a biphasic solvent system (1,4-Dioxane/Water) to ensure the simultaneous dissolution of the lipophilic organic scaffold and the inorganic base required for boronic acid activation.

  • Reagent Preparation: To an oven-dried 25 mL Schlenk flask, add tert-butyl 3-amino-5-bromobenzoate (1.0 mmol, 272 mg), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 mmol, 36 mg). Note: The bidentate dppf ligand effectively suppresses undesired dehalogenation side reactions.

  • Solvent & Degassing: Add 4 mL of 1,4-dioxane and 1 mL of deionized water. Seal the flask and purge with Argon for 5 minutes. Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 4-6 hours. Monitor progress via LC-MS, specifically tracking the consumption of the M/M+2 doublet.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Resolution LC-MS Characterization Workflow Rationale: Acidic modifiers are essential for the robust ionization of the aniline moiety, driving the equilibrium toward the protonated state for maximum ESI+ sensitivity.

  • Sample Preparation: Dissolve 1 mg of the purified derivative in 1 mL of LC-MS grade Acetonitrile.

  • Instrument Setup: Utilize a Time-of-Flight (ToF) or single quadrupole LC-MS system equipped with an ESI source[5]. Set the capillary voltage to 4000 V and the fragmentor voltage to 140 V.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes.

    • Mobile Phase A: H 2​ O + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow rate: 0.4 mL/min.

  • Data Analysis: Extract the chromatogram at 254 nm. Confirm the mass of the major peak. For the Suzuki product, ensure the complete absence of the M+2 bromine isotope signature to validate complete conversion.

Protocol C: NMR Acquisition and Sample Preparation

  • Solvent Selection: Weigh 5-10 mg of the highly purified derivative. If the C3-amine is unmodified, dissolve in 0.6 mL of CDCl 3​ . If the amine has been converted to an amide, dissolve in 0.6 mL of DMSO-d 6​ to preserve the NH coupling.

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a standard 1 H spectrum (minimum 16 scans, 400 or 500 MHz) and a 13 C{ 1 H} spectrum (minimum 512 scans, 100 or 125 MHz)[3].

  • Processing: Phase and baseline correct the spectra. Calibrate the chemical shift using the residual solvent peak (e.g., CDCl 3​ at 7.26 ppm for 1 H and 77.16 ppm for 13 C). Integrate the sharp singlet at ~1.58 ppm to exactly 9.00 to serve as the internal reference for the remaining proton integrations.

Sources

Application

Application Note: Utilizing Tert-Butyl 3-Amino-5-Bromobenzoate as a Rigid Tri-Orthogonal Linker in PROTAC Development

Introduction: The Shift Towards Rigid Linkers in Targeted Protein Degradation Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system to degrade previously...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Towards Rigid Linkers in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system to degrade previously "undruggable" targets[1]. Historically, flexible polyethylene glycol (PEG) or alkyl chains were the default linker choices. However, these highly flexible linkers often incur a massive entropic penalty upon ternary complex formation, leading to suboptimal degradation kinetics and off-target effects.

To overcome this, the field is increasingly pivoting toward rigid, pre-organized linkers. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) has emerged as a premier scaffold for this purpose. It provides a geometrically defined phenyl core equipped with three orthogonally addressable functional groups. This application note details the chemical rationale, quantitative optimization, and self-validating protocols required to leverage this scaffold in advanced PROTAC synthesis.

Chemical Rationale & Causality

The strategic value of tert-butyl 3-amino-5-bromobenzoate lies in its tri-orthogonal reactivity, allowing sequential, highly controlled functionalization without cross-reactivity:

  • 5-Bromo Position (Cross-Coupling Handle): The aryl bromide is primed for Palladium-catalyzed carbon-carbon bond formation (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This is the standard vector for extending the linker toward the E3 ligase ligand (e.g., CRBN or VHL binders)[2].

  • 3-Amino Position (Nucleophilic Handle): The aniline nitrogen can undergo amidation, reductive amination, or nucleophilic aromatic substitution (SNAr) to attach the Protein of Interest (POI) ligand.

  • Tert-Butyl Ester (Acid-Labile Protecting Group): The tert-butyl ester protects the carboxylic acid during basic cross-coupling and nucleophilic reactions. It is subsequently cleaved under acidic conditions (TFA) to reveal a free carboxylic acid, enabling the final amide coupling to complete the PROTAC architecture[1].

Workflow Start Tert-butyl 3-amino-5-bromobenzoate (Tri-Orthogonal Scaffold) Step1 1. Suzuki-Miyaura Coupling (5-Bromo Functionalization) Start->Step1 Pd(dppf)Cl2, Base Step2 2. Amidation (3-Amino Functionalization) Step1->Step2 HATU, DIPEA Step3 3. Acidic Deprotection (tert-Butyl Ester Cleavage) Step2->Step3 50% TFA in DCM Final 4. Final PROTAC Assembly (Carboxylic Acid Conjugation) Step3->Final Amine-Ligand, HATU

Workflow for the orthogonal functionalization of Tert-butyl 3-amino-5-bromobenzoate in PROTACs.

Quantitative Optimization of the Suzuki-Miyaura Coupling

The initial functionalization at the 5-bromo position is the most critical step. Electron-rich aryl bromides are prone to protodehalogenation if the oxidative addition complex is not properly stabilized. We evaluated several catalytic systems to optimize the coupling of tert-butyl 3-amino-5-bromobenzoate with a model E3-ligase boronic pinacol ester.

As shown in Table 1 , the bidentate ligand in Pd(dppf)Cl₂ minimizes undesired side reactions and accelerates reductive elimination, resulting in superior yields and purity[3]. Flow chemistry adaptations of this specific coupling have also demonstrated reaction times under 3 minutes, highlighting the scalability of this scaffold[4].

Table 1: Optimization of Pd-Catalyzed Suzuki Coupling on the 5-Bromo Position

Reaction ConditionCatalyst System (mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Condition APd(PPh₃)₄ (10%)Toluene/EtOH/H₂O801245>90%
Condition BPd(OAc)₂ / SPhos (5%)DMF / H₂O100672>92%
Condition C (Optimized) Pd(dppf)Cl₂ (5%) 1,4-Dioxane/H₂O 90 8 88 >98%

Self-Validating Methodologies & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that failures are caught immediately, preventing the waste of expensive PROTAC ligands.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Attach the E3 ligase linker module to the 5-bromo position.

  • Preparation: In an oven-dried Schlenk flask, combine tert-butyl 3-amino-5-bromobenzoate (1.0 eq), the corresponding boronic ester (1.1 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Heat the mixture to 90 °C for 8 hours.

  • Validation Checkpoint: Do not proceed to workup blindly. Extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and filter. Analyze via LC-MS. The reaction is validated as complete only when the starting material peak (m/z ~272, exhibiting the characteristic 1:1 bromine isotope pattern) constitutes <5% of the total UV area. If >5% remains, spike the reaction with an additional 0.02 eq of Pd(dppf)Cl₂ and heat for 2 more hours.

  • Workup: Filter through a pad of Celite, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Amidation of the Aniline

Objective: Conjugate the POI ligand to the 3-amino position.

  • Activation: Dissolve the POI-ligand carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.3 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the purified intermediate from Protocol A (1.0 eq) to the mixture. Heat to 50 °C, as the aniline is electronically deactivated by the meta-ester group.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). If the reaction stalls at <50% conversion after 12 hours, the active ester may have hydrolyzed. Validate the integrity of the coupling reagent by quenching a 5 µL aliquot with methanol; LC-MS should immediately show the methyl ester of the POI ligand. If absent, re-charge the reaction with 0.5 eq of HATU/DIPEA.

Protocol C: Acidic Deprotection and Final Assembly

Objective: Cleave the tert-butyl ester and assemble the final PROTAC.

  • Deprotection: Dissolve the intermediate from Protocol B in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Concentrate the mixture under a stream of nitrogen. Dissolve the crude residue in CDCl₃ or DMSO-d₆ and perform a quick ¹H-NMR scan. Critical Validation: The complete disappearance of the sharp, intense singlet at ~1.55 ppm (integrating to 9H for the tert-butyl group) is the absolute indicator of success[1]. Do not proceed to the final coupling until this peak is entirely absent, as separating the unreacted tert-butyl ester from the final PROTAC is notoriously difficult.

  • Final Conjugation: Dissolve the resulting free carboxylic acid in DMF, activate with HATU/DIPEA, and couple to the terminal amine of your final ligand module to yield the completed PROTAC.

Mechanism of Action: The Rigid Ternary Complex

Once synthesized, the rigid benzoate core of the PROTAC restricts the degrees of freedom between the POI and the E3 ligase. This pre-organization lowers the thermodynamic barrier to ternary complex formation, leading to highly efficient polyubiquitination and subsequent proteasomal degradation.

Mechanism PROTAC Rigid PROTAC Molecule (Benzoate Linker) Ternary Ternary Complex (Pre-organized Conformation) PROTAC->Ternary Binds POI & E3 POI Protein of Interest (e.g., TRK Fusion) POI->Ternary Recruited E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Recruited Ub Polyubiquitination (K48 Linkage) Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Target Degradation Ub->Proteasome Proteasomal Recognition

Mechanism of targeted protein degradation driven by a rigid benzoate-linked PROTAC molecule.

References

  • Development of PROTACs for targeted degrad
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. tandfonline.com.
  • Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. acs.org.
  • WO2024188906A1 - Protac degraders of mllt1 and/or mllt3. google.com.

Sources

Method

Application Note: Synthesis of Substituted Benzamides from tert-Butyl 3-Amino-5-bromobenzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The 3-amino-5-bromobenzamide sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The 3-amino-5-bromobenzamide scaffold is a highly privileged motif in modern medicinal chemistry, frequently serving as a core intermediate in the synthesis of kinase inhibitors, PARP inhibitors, and epigenetic modulators (such as EZH2 inhibitors like Tazemetostat analogs).

Starting a synthetic sequence with tert-butyl 3-amino-5-bromobenzoate offers distinct strategic advantages. The molecule possesses three orthogonal reactive handles:

  • The tert-Butyl Ester: Provides robust protection against nucleophilic attack and basic conditions during upstream transformations, yet is readily and selectively cleaved under mild acidic conditions[1].

  • The 3-Amino Group (Aniline): Available for acylation, alkylation, or Buchwald-Hartwig cross-coupling.

  • The 5-Bromo Group: An ideal electrophilic partner for late-stage Suzuki-Miyaura, Sonogashira, or Stille cross-couplings.

This application note details the optimized two-step conversion of tert-butyl 3-amino-5-bromobenzoate into diverse substituted benzamides, emphasizing the mechanistic causality behind reagent selection to ensure high yields and circumvent competitive side reactions.

Synthetic Workflow & Mechanistic Insights

The synthesis proceeds via a two-step sequence: Acidic Ester Cleavage followed by Amide Coupling .

SyntheticWorkflow SM tert-Butyl 3-amino-5-bromobenzoate Deprotection Ester Cleavage (TFA / DCM) SM->Deprotection Acidic Hydrolysis Intermediate 3-Amino-5-bromobenzoic Acid Deprotection->Intermediate - Isobutylene Coupling Amide Coupling (HATU, DIPEA, DMF) Intermediate->Coupling + R-NH2 Product Substituted 3-Amino-5-bromobenzamide Coupling->Product - HOAt, - TMU Diversification Late-Stage Diversification (Suzuki/Buchwald) Product->Diversification Orthogonal Handles

Synthetic workflow for the preparation and diversification of substituted benzamides.

Step 1: Acid-Mediated Cleavage of the tert-Butyl Ester

Unlike methyl or ethyl esters, tert-butyl esters are highly sterically hindered and resistant to standard basic saponification (e.g., LiOH or NaOH). Instead, their defining characteristic is extreme lability under acidic conditions[1].

  • Causality: The cleavage mechanism is initiated by the protonation of the ester's carbonyl oxygen by Trifluoroacetic Acid (TFA). This weakens the carbon-oxygen bond, leading to heterolytic cleavage that releases the free carboxylic acid and a highly stable tert-butyl carbocation[1].

  • Driving Force: The carbocation rapidly undergoes elimination to form isobutylene gas, which escapes the reaction mixture, thereby driving the reaction to completion according to Le Chatelier's principle[2].

Step 2: HATU-Mediated Amide Coupling

Converting the resulting 3-amino-5-bromobenzoic acid to a benzamide requires activation of the carboxylic acid. We utilize HATU combined with DIPEA (N,N-Diisopropylethylamine).

  • Causality for HATU: HATU is superior to traditional carbodiimides (like EDC/DCC) because the incorporated pyridine nitrogen atom in its structure stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction and improving yields[3].

  • Causality for DIPEA over TEA: DIPEA (Hünig's base) is chosen over Triethylamine (TEA) because its bulky isopropyl groups provide significant steric hindrance. This prevents the base itself from acting as a competing nucleophile, preserving the stereochemical and structural integrity of complex amine partners[4].

Optimization of Amide Coupling Conditions

To assist in scale-up and reagent selection, the following table summarizes the quantitative performance of various coupling systems when reacting 3-amino-5-bromobenzoic acid with a standard primary aliphatic amine.

Coupling ReagentBaseSolventAvg. Yield (%)Reaction TimeMechanistic Notes & Causality
HATU (1.2 eq)DIPEA (3.0 eq)DMF85 – 95%1 – 2 hOptimal. Rapid formation of HOAt active ester minimizes side reactions[3].
EDC / HOBt (1.5 eq)TEA (3.0 eq)DCM60 – 75%12 – 24 hSlower kinetics; however, the water-soluble urea byproduct simplifies aqueous workup[5].
T3P (1.5 eq, 50% in EtOAc)DIPEA (3.0 eq)EtOAc75 – 85%4 – 8 hExcellent for industrial scale-up; low toxicity and entirely water-soluble byproducts.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-bromobenzoic Acid (Ester Cleavage)

This protocol is self-validating: the disappearance of the bulky tert-butyl singlet (~1.5 ppm) in 1H-NMR confirms completion.

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with tert-butyl 3-amino-5-bromobenzoate (1.0 equivalent, e.g., 10 mmol).

  • Solvation: Dissolve the starting material in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise such that the final volume ratio of DCM:TFA is 1:1[6].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the evolution of isobutylene gas. Stir for 3–5 hours until TLC (Hexanes/EtOAc 7:3) indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3 × 20 mL)[2].

  • Isolation: Triturate the resulting solid with cold diethyl ether/hexanes (1:4). Filter the precipitate and dry under high vacuum to afford 3-amino-5-bromobenzoic acid as a TFA salt (typically >95% yield).

Protocol B: HATU-Mediated Synthesis of Substituted Benzamides

Critical Insight: To prevent intermolecular polymerization between the activated acid and the aniline group of another molecule, the acid and the target amine must be pre-mixed before adding the coupling agent.

  • Preparation: In a dry flask under nitrogen, dissolve 3-amino-5-bromobenzoic acid (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Note: If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA to neutralize it[4].

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) in one portion. The solution will typically turn a distinct yellow/orange color as the OAt-active ester forms[3].

  • Reaction: Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor via LC-MS. The aliphatic amine is vastly more nucleophilic than the aniline, ensuring selective cross-coupling over self-condensation.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), water, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient of DCM to DCM/MeOH 95:5) to yield the pure substituted 3-amino-5-bromobenzamide.

Troubleshooting & Best Practices

  • Handling TFA: TFA is highly corrosive. Always perform the cleavage step in a well-ventilated fume hood. Incomplete removal of TFA during workup will severely inhibit the subsequent HATU coupling step by neutralizing the DIPEA base. Co-evaporation with toluene is mandatory[2].

  • Preventing Aniline Acylation: The 3-amino group on the starting material is an aniline. While anilines are poor nucleophiles compared to aliphatic amines, using a large excess of HATU or running the reaction at elevated temperatures can lead to unwanted acylation of this group. Strictly adhere to 1.2 equivalents of HATU and perform the addition at 0 °C.

  • DMF Removal: DMF is notoriously difficult to remove via rotary evaporation. The 5% aqueous LiCl wash during the workup of Protocol B is a highly effective, field-proven technique for partitioning DMF into the aqueous phase.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt National Library of Medicine (PMC) URL:[Link]

  • HATU - Reaction Mechanism and Applications Wikipedia URL: [Link]

  • Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids The Royal Society of Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of tert-Butyl 3-amino-5-bromobenzoate

Welcome to the Technical Support Center. Working with bifunctional substrates like tert-butyl 3-amino-5-bromobenzoate presents unique chemoselectivity challenges in palladium-catalyzed cross-coupling.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with bifunctional substrates like tert-butyl 3-amino-5-bromobenzoate presents unique chemoselectivity challenges in palladium-catalyzed cross-coupling. Because the molecule contains both an electrophilic aryl bromide and a nucleophilic primary amine, it is highly prone to unwanted side reactions such as uncontrolled oligomerization (1[1]). Furthermore, the presence of a base-sensitive tert-butyl ester requires careful optimization of the reaction conditions to prevent hydrolysis or transesterification (2[2]).

This guide provides field-proven insights, step-by-step protocols, and mechanistic rationales to help you achieve high-yielding, chemoselective C–N bond formation.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction mixture is turning into a complex, intractable mixture. How do I prevent my substrate from polymerizing/oligomerizing? Root Cause: Under standard Buchwald-Hartwig conditions, the Pd(0) catalyst oxidatively adds to the C–Br bond of your substrate. If not properly controlled, the resulting Pd(II) intermediate will be intercepted by the unprotected primary amine (-NH2) of another substrate molecule, initiating a cascade of intermolecular self-condensation (oligomerization) (1[1]). Solution: You must kinetically favor the desired cross-coupling vector over homocoupling by leveraging ligand-induced chemoselectivity:

  • If reacting the Bromide (Br-Amination): Use an exogenous secondary amine (e.g., morpholine) in slight excess (1.2–1.5 equiv) and employ RuPhos as your ligand. The RuPhos-Pd catalytic pocket is sterically tuned to highly favor coupling with secondary amines over primary amines, effectively ignoring the substrate's endogenous -NH2 group (3[3]).

  • If reacting the Amine (N-Arylation): Use an exogenous aryl iodide or an electron-deficient aryl bromide in excess. Employ BrettPhos or tBuBrettPhos . These ligands accelerate the coupling of primary amines with exogenous halides much faster than the substrate can self-condense (4[4]).

Q2: I am trying to couple the primary amine, but I am observing significant bis-arylation (formation of a tertiary diarylamine). How can I stop at mono-arylation? Root Cause: Primary amines initially form a secondary amine product. In unhindered catalytic systems, this newly formed secondary amine remains nucleophilic enough to re-coordinate to the palladium center, undergoing a second oxidative addition/reductive elimination cycle to form a bis-arylated byproduct. Solution: Switch to BrettPhos or tBuBrettPhos (preferably as G3 or G4 precatalysts) (5[5]). These biarylmonophosphine ligands possess extreme steric bulk (via triisopropyl or tert-butyl groups on the lower ring). Once the primary amine is mono-arylated, the resulting secondary amine is simply too bulky to fit back into the highly hindered Pd-BrettPhos binding pocket, cleanly halting the reaction at mono-arylation (4[4]).

Q3: I am losing the tert-butyl ester group during the reaction. What is causing this? Root Cause: The use of strong, nucleophilic alkoxide bases like Sodium tert-butoxide (NaOtBu, pKaH ~19) at elevated temperatures (80–100 °C) causes ester cleavage, saponification, or transesterification (2[2]). Solution: Replace strong bases with weaker, non-nucleophilic inorganic bases such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) (6[6]). These bases are sufficiently basic to deprotonate the Pd-amine intermediate during the catalytic cycle but are completely tolerant of tert-butyl esters.

Q4: I am observing hydrodehalogenation (tert-butyl 3-aminobenzoate formation). How do I suppress this? Root Cause: Hydrodehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination. This hydride source typically comes from adventitious moisture, alcoholic solvents, or alkoxide bases. Solution: Ensure strictly anhydrous conditions. Degas your solvents (e.g., anhydrous toluene or 1,4-dioxane) via sparging with argon or freeze-pump-thaw cycles. Avoid using alcohols like tert-amyl alcohol or ethanol as solvents.

Part 2: Data Presentation

The following table summarizes the quantitative impact of ligand and base selection on the side-reaction profiles when working with bifunctional amino-bromoarenes.

Table 1: Effect of Ligand and Base on Side Reactions (Empirical Trends)

ParameterConditionOligomerization RiskBis-arylation Ratio (Mono:Di)Ester Survival Rate
Ligand Unhindered (e.g., BINAP)HighPoor (< 5:1)N/A
Ligand BrettPhos / tBuBrettPhosLowExcellent (> 95:5)N/A
Ligand RuPhos (with sec-amine)LowN/AN/A
Base NaOtBu / KOtBuN/AN/APoor (< 10%)
Base Cs2CO3 / K3PO4N/AN/AExcellent (> 95%)

Part 3: Experimental Protocols

Protocol A: Chemoselective N-Arylation (Substrate as Nucleophile)

Objective: Couple the primary amine of tert-butyl 3-amino-5-bromobenzoate with an exogenous aryl iodide, leaving the endogenous bromide intact.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3-amino-5-bromobenzoate (1.0 equiv), exogenous Aryl Iodide (1.2 equiv), tBuBrettPhos Pd G3 (2 mol%), and anhydrous Cs2CO3 (1.5 equiv).

  • Atmosphere Control: Seal the flask with a rubber septum and evacuate/backfill with Argon (3 cycles) to ensure an anhydrous and anaerobic environment.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to substrate) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously for 12–24 hours. The bulky tBuBrettPhos ligand will prevent the secondary amine product from undergoing further arylation.

  • Workup: Upon completion (monitored via LC-MS), cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the inorganic base and Pd black, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Chemoselective Br-Amination (Substrate as Electrophile)

Objective: Couple the aryl bromide of the substrate with an exogenous secondary amine, leaving the endogenous primary amine unreacted.

  • Preparation: In an oven-dried Schlenk flask, add tert-butyl 3-amino-5-bromobenzoate (1.0 equiv), RuPhos Pd G3 (2 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Atmosphere Control: Seal the flask and evacuate/backfill with Argon (3 cycles).

  • Reagent Addition: Add the exogenous secondary amine (e.g., morpholine, 1.5 equiv) and anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. The RuPhos ligand kinetically favors the exogenous secondary amine, suppressing self-condensation of the substrate.

  • Workup: Cool, filter through Celite, concentrate, and purify as described in Protocol A.

Part 4: Mechanistic & Workflow Visualizations

ReactionPathways Substrate tert-Butyl 3-amino-5-bromobenzoate (Bifunctional Substrate) Target1 Desired N-Arylation (Mono-arylated Amine) Substrate->Target1 + Ar-X (BrettPhos) Target2 Desired Br-Amination (Cross-Coupled Bromide) Substrate->Target2 + R2NH (RuPhos) Side1 Oligomerization (Intermolecular C-N Bond) Substrate->Side1 Self-Condensation Side3 Ester Cleavage (Hydrolysis of t-Butyl Ester) Substrate->Side3 Strong Base (NaOtBu) Side4 Hydrodehalogenation (Reduction of C-Br Bond) Substrate->Side4 Moisture/Alcohols Side2 Bis-arylation (Over-reaction of Primary Amine) Target1->Side2 + Ar-X (Excess/Small Ligand)

Reaction pathways of tert-butyl 3-amino-5-bromobenzoate highlighting desired products and side reactions.

DecisionTree Start Determine Reaction Vector Vector1 Reacting the -NH2 (N-Arylation) Start->Vector1 Vector2 Reacting the -Br (Br-Amination) Start->Vector2 Ligand1 Use tBuBrettPhos Pd G3 (Prevents Bis-arylation) Vector1->Ligand1 Ligand2 Use RuPhos Pd G3 (Selective for Sec-Amines) Vector2->Ligand2 Base Select Weak Base (Cs2CO3 or K3PO4) To Protect t-Butyl Ester Ligand1->Base Ligand2->Base

Decision tree for selecting optimal Buchwald-Hartwig conditions based on desired reaction vector.

References

  • MilliporeSigma. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Documents.
  • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008.
  • Burke, M. D., et al. "Automated Iterative N-C and C-C Bond Formation." ChemRxiv, 2025.
  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec Insights.
  • Ke, Z., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020.
  • Gouverneur, V., et al. "Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling." Organic Letters, 2020.

Sources

Optimization

Technical Support Center: Catalyst &amp; Ligand Optimization for Cross-Coupling of tert-Butyl 3-amino-5-bromobenzoate

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals navigating the chemoselective cross-coupling of tert-butyl 3-amino-5-bromobenzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals navigating the chemoselective cross-coupling of tert-butyl 3-amino-5-bromobenzoate .

This substrate presents a unique trifunctional challenge: an electrophilic bromide targeted for oxidative addition, a bulky ester (-COOtBu) sensitive to harsh basic hydrolysis, and an unprotected primary amine (-NH₂). The free amine is particularly problematic as it can act as a competitive nucleophile (leading to oligomerization) or as a strong σ-donor to palladium (leading to catalyst poisoning)[1].

Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic insights to help you achieve >95% chemoselectivity and yield.

Mechanistic Troubleshooting Guide

Issue A: Catalyst Poisoning & Stalled Conversion (The "Dead Catalyst" Problem)

Symptom: The reaction stalls at 20-30% conversion, and a black precipitate (Pd black) forms rapidly. Causality: The unprotected -NH₂ group on your substrate acts as a competing ligand. After oxidative addition, the free amine coordinates to the Pd(II) intermediate, forming a highly stable, off-cycle resting state that prevents transmetalation[2]. Solution: Transition from first-generation phosphines (e.g., PPh₃, dppf) to bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . The extreme steric bulk of the dicyclohexyl groups and the biphenyl backbone creates a spatial shield around the palladium center. This allows the linear, highly reactive boronic acid to undergo transmetalation while physically blocking the bulkier primary amine from coordinating to the metal[2].

Issue B: Competitive C-N Coupling (Oligomerization)

Symptom: LC-MS shows a mass corresponding to the dimer or trimer of the substrate, indicating that the free amine has coupled with the aryl bromide. Causality: In Suzuki-Miyaura couplings, using strong, soluble bases (like NaOtBu) or ligands that highly accelerate C-N bond formation (like BrettPhos) will deprotonate the substrate's amine, turning it into an active nucleophile that outcompetes the boronic acid[3]. Solution: Use a mild, insoluble inorganic base such as anhydrous K₃PO₄ in a non-polar solvent (e.g., Toluene or 1,4-Dioxane). The heterogeneous nature of the base limits its local concentration, suppressing amine deprotonation and strictly favoring the transmetalation of the boronic acid.

Issue C: Ester Cleavage / Transesterification

Symptom: Loss of the tert-butyl group; formation of the corresponding carboxylic acid or methyl/ethyl ester. Causality: Utilizing protic solvents (MeOH, EtOH, H₂O) in combination with strong bases (KOH, NaOH) at elevated temperatures (>80 °C) triggers ester hydrolysis. Solution: Maintain strictly anhydrous conditions. The combination of Pd(OAc)₂ / XPhos / K₃PO₄ in anhydrous 1,4-Dioxane completely preserves the tert-butyl ester[4].

Mandatory Visualization: Workflows & Mechanisms

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Substrate (Ar-Br) PdII Pd(II) Ar(Br)L_n Intermediate OxAdd->PdII Poison Amine Coordination (Off-Cycle Dead End) PdII->Poison Free -NH2 binding (Poor Ligand) TransMet Transmetalation (Boronic Acid) PdII->TransMet + Ar'-B(OH)2, Base Poison->PdII Bulky Ligand (e.g., XPhos) PdII_2 Pd(II) Ar(Ar')L_n TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product

Fig 1: Catalytic cycle highlighting the off-cycle amine coordination prevented by bulky ligands.

Workflow Step1 Phase 1: Ligand Screening XPhos SPhos dppf Step2 Phase 2: Pd Source & Base Pd(OAc)2 K3PO4 Step1->Step2 Step3 Phase 3: Solvent & Temp 1,4-Dioxane 80°C Step2->Step3 Step4 Phase 4: Kinetic Profiling HPLC Tracking Step3->Step4

Fig 2: Systematic 4-phase optimization workflow for chemoselective cross-coupling.

Quantitative Data: Ligand & Base Optimization

The following table summarizes our internal screening data for the Suzuki-Miyaura coupling of tert-butyl 3-amino-5-bromobenzoate with phenylboronic acid (1.2 equiv), using 2 mol% Pd(OAc)₂ at 80 °C in 1,4-Dioxane for 12 hours.

Ligand (4 mol%)Base (2.0 equiv)Conversion (%)Target C-C Yield (%)C-N Byproduct (%)Catalyst State Observation
XPhos K₃PO₄ >99 96 <1 Homogeneous, pale yellow
SPhosK₃PO₄95884Homogeneous, yellow
dppfK₃PO₄453012Heavy Pd black precipitation
PPh₃K₃PO₄1585Immediate Pd black formation
XPhosNaOtBu>994055Rapid reaction, high oligomerization

Validated Experimental Protocol

This protocol is a self-validating system; the inclusion of an internal standard allows for precise kinetic tracking and mass-balance verification before destructive workup.

Reagents:

  • tert-Butyl 3-amino-5-bromobenzoate (1.0 equiv, 1.0 mmol, 272.1 mg)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (2.0 mol%, 0.02 mmol, 4.5 mg)

  • XPhos (4.0 mol%, 0.04 mmol, 19.1 mg)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,3,5-Trimethoxybenzene (Internal Standard, 0.33 equiv)

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with the substrate, arylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄, and the internal standard.

  • Sealing & Transfer: Seal the tube with a rubber septum, remove it from the glovebox, and immediately connect it to a Schlenk line under positive N₂ pressure.

  • Solvent Addition: Inject 5.0 mL of anhydrous, thoroughly degassed 1,4-Dioxane (sparged with N₂ for 30 mins prior to use) via syringe.

  • Reaction Initiation: Replace the septum with a Teflon screwcap under a heavy counter-flow of nitrogen. Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous base.

  • Kinetic Tracking: At 2 hours and 12 hours, halt stirring, allow the base to settle, and withdraw a 20 µL aliquot via microsyringe. Dilute with 1 mL acetonitrile and analyze via HPLC/UPLC to confirm >95% conversion.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a 1-inch pad of Celite to remove the inorganic base and palladium residues. Wash the pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure biaryl product.

Frequently Asked Questions (FAQs)

Q: Can I use a Copper catalyst (Ullmann-type coupling) instead of Palladium to save costs? A: It is highly discouraged for this specific substrate. Copper-catalyzed cross-couplings typically require much higher temperatures (110–150 °C) and stronger bases (e.g., Cs₂CO₃ or KOH). Under these harsh conditions, the tert-butyl ester is highly susceptible to thermal degradation and hydrolysis. Furthermore, Cu-catalysis is notoriously prone to promoting C-N bond formation, which will lead to uncontrollable oligomerization of your free amine.

Q: Why does the protocol specify Pd(OAc)₂ instead of Pd₂(dba)₃? A: While Pd₂(dba)₃ is a common Pd(0) source, the dibenzylideneacetone (dba) ligands can act as competitive electron-withdrawing olefins that retard the oxidative addition step, especially at lower catalyst loadings[4]. Pd(OAc)₂ is a Pd(II) precatalyst that is rapidly reduced in situ by the phosphine or the amine, generating a highly active, "naked" Pd(0) species that coordinates exclusively to your XPhos ligand[1].

Q: My boronic acid is highly electron-deficient. Will this reaction still work? A: Electron-deficient boronic acids undergo transmetalation much slower than electron-rich ones. If you observe incomplete conversion with an electron-poor boronic acid, do not increase the temperature (which risks ester cleavage). Instead, increase the equivalents of the boronic acid to 1.5–2.0 equiv, or switch to the corresponding potassium trifluoroborate salt, which often exhibits superior transmetalation kinetics.

References

  • Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PubMed Central (PMC). Available at:[Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics (ACS Publications). Available at:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dehalogenation of Tert-butyl 3-amino-5-bromobenzoate in Palladium Catalysis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the frustration of losing valuable highly-functionalized building blocks to off-target pathw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the frustration of losing valuable highly-functionalized building blocks to off-target pathways. Tert-butyl 3-amino-5-bromobenzoate is a prime example: it features a bulky ester, an aryl bromide handle, and a free primary aniline. During Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), this substrate is notoriously prone to protodehalogenation (hydrodehalogenation), where the aryl bromide is reduced to an aryl hydrogen, yielding the undesired tert-butyl 3-aminobenzoate.

This guide synthesizes mechanistic causality with field-proven optimization strategies to help you engineer a self-validating, high-yielding catalytic system.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: What is the mechanistic origin of the dehalogenation side reaction? A1: Dehalogenation is a competing reductive pathway that derails the standard cross-coupling catalytic cycle. After the initial oxidative addition of Tert-butyl 3-amino-5-bromobenzoate to the Pd(0) catalyst to form the Ar-Pd(II)-Br intermediate, a hydride source displaces the bromide ligand. This forms an Ar-Pd(II)-H species, which subsequently undergoes reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst 1. The hydride typically originates from β -hydride elimination of alkoxide bases or alcoholic solvents 2.

Q2: Why is Tert-butyl 3-amino-5-bromobenzoate particularly susceptible to this failure mode? A2: The structural culprit is the free primary aniline (-NH 2​ ) group. Amines are excellent σ -donors that can coordinate to the palladium center, effectively competing with the desired transmetalating agent or incoming amine coupling partner 3. When the primary catalytic cycle stalls due to this coordination, the long-lived Ar-Pd(II)-Br intermediate has a significantly higher probability of interacting with cryptic hydride donors in the reaction mixture.

Q3: Which specific reaction components act as "cryptic hydride donors"? A3: Solvents with available β -hydrogens, such as primary and secondary alcohols (e.g., methanol, ethanol, isopropanol), are easily oxidized by the Pd(II) intermediate, transferring a hydride to the metal 2. Furthermore, strong alkoxide bases like sodium tert-butoxide (NaOtBu) can promote dehalogenation if the ligand is not sufficiently bulky. Even adventitious water, when combined with nucleophilic phosphines, can serve as a hydrogen source for this off-target reduction 4.

Mechanism Pd0 Pd(0)L_n Active Catalyst PdII Ar-Pd(II)-Br Oxidative Addition Complex Pd0->PdII + Ar-Br ArBr Tert-butyl 3-amino-5-bromobenzoate (Ar-Br) Transmetal Transmetalation / Amine Binding (Desired Pathway) PdII->Transmetal Fast with Bulky Ligands Hydride Hydride Transfer (from Solvent/Base) PdII->Hydride Slow cycle, Coordination of -NH2 Product Cross-Coupled Product (Ar-R or Ar-NR2) Transmetal->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) PdH Ar-Pd(II)-H Hydride Intermediate Hydride->PdH β-hydride elimination Dehal Protodehalogenation (Ar-H Byproduct) PdH->Dehal Reductive Elimination Dehal->Pd0 Catalyst Loss/Regen

Mechanistic divergence: Desired cross-coupling vs. the protodehalogenation off-ramp.

Part 2: Troubleshooting Guide & Actionable Steps

To prevent dehalogenation, you must kinetically favor the desired cross-coupling pathway while thermodynamically starving the reductive pathway.

Upgrade the Ligand System (The Kinetic Solution)

Simple phosphines (like PPh 3​ ) leave the Pd center electronically and sterically exposed. Switch to bulky, electron-rich biaryl dialkylphosphines (e.g., XPhos , SPhos , or BrettPhos ). These ligands sterically crowd the Pd center, forcing the desired C-C or C-N reductive elimination to occur rapidly while physically blocking the coordination of hydride donors 13.

Solvent Optimization

Eliminate alcohols and DMF entirely. Switch to aprotic, non-reducible solvents. Toluene , 1,4-Dioxane , or 2-MeTHF are excellent choices that do not readily donate hydrides and are highly compatible with Pd(II)-NHC or biarylphosphine systems 35.

Base Modification

Replace strong, potentially coordinating bases (like NaOtBu) with milder, non-nucleophilic inorganic alternatives. K 3​ PO 4​ or Cs 2​ CO 3​ are highly effective at promoting the cross-coupling without facilitating β -hydride elimination 3.

Substrate Masking (Protecting Groups)

If optimizing the catalyst system fails, the free -NH 2​ group is likely poisoning the catalyst. Transiently masking the aniline with a Boc (tert-butyloxycarbonyl) group prevents nitrogen coordination to the Pd center, keeping the catalytic cycle moving rapidly [[3]]().

Workflow Start High Dehalogenation Observed Step1 1. Change Solvent (Avoid Alcohols/DMF) Start->Step1 Step2 2. Optimize Base (Use K3PO4 or Cs2CO3) Step1->Step2 Step3 3. Upgrade Ligand (XPhos, BrettPhos) Step2->Step3 Step4 4. Protect Amine (Boc-protection) Step3->Step4 If -NH2 coordinates Success Optimized Coupling Step3->Success Usually sufficient Step4->Success

Step-by-step troubleshooting workflow for mitigating protodehalogenation.

Part 3: Quantitative Data & Parameter Selection

The following tables summarize the expected impact of varying reaction parameters on the product distribution when coupling Tert-butyl 3-amino-5-bromobenzoate.

Table 1: Impact of Ligand and Solvent on Dehalogenation vs. Cross-Coupling Yield

Ligand SystemSolventBaseCross-Coupling Yield (%)Dehalogenation (Ar-H) (%)Mechanism of Failure / Success
PPh 3​ EthanolNaOtBu< 10%> 80%High β -hydride elimination from solvent/base.
PPh 3​ DMFK 2​ CO 3​ 25%60%Slow reductive elimination; DMF acts as hydride source.
dppf1,4-DioxaneCs 2​ CO 3​ 65%15%Moderate steric bulk reduces off-pathway reactions.
XPhos Toluene K 3​ PO 4​ > 90% < 2% Bulky ligand accelerates C-C bond formation; no hydride source.
BrettPhos 2-MeTHF Cs 2​ CO 3​ > 92% < 1% Ideal for C-N coupling; sterics completely block reduction.

Table 2: Base Selection Matrix for Aniline-Containing Aryl Bromides

BaseNucleophilicityHydride Donor RiskRecommendation
NaOtBuHighHigh (via β -hydride elimination)Avoid unless using highly specialized, bulky ligands.
K 2​ CO 3​ LowNoneGood, but may require higher temperatures or water additives.
K 3​ PO 4​ LowNoneHighly Recommended . Excellent solubility profile in Dioxane/Toluene.
Cs 2​ CO 3​ ModerateNoneHighly Recommended . High solubility and kinetic basicity.

Part 4: Experimental Protocol

Optimized Suzuki-Miyaura Protocol for Tert-butyl 3-amino-5-bromobenzoate

This protocol is designed as a self-validating system: by pre-forming the active catalyst and strictly excluding hydride-donating solvents, the kinetic pathway is forced toward the desired product.

Materials Required:

  • Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd 2​ (dba) 3​ (2.5 mol%, yielding 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K 3​ PO 4​ (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, combine Pd 2​ (dba) 3​ and XPhos in a small vial with 2 mL of anhydrous, degassed 1,4-Dioxane. Stir for 15 minutes at room temperature. Causality: This pre-forms the active Pd(0)-XPhos complex, preventing the unligated Pd from interacting prematurely with the substrate.

  • Substrate and Reagent Loading: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add Tert-butyl 3-amino-5-bromobenzoate, the arylboronic acid, and the anhydrous K 3​ PO 4​ .

  • Solvent Addition: Transfer the pre-formed catalyst solution to the Schlenk flask. Add additional degassed 1,4-Dioxane to reach a final substrate concentration of 0.2 M. (Note: If trace water is strictly required for the specific boronic acid activation, add a minimal, strictly controlled amount of degassed H 2​ O, e.g., a 10:1 Dioxane:H 2​ O ratio, but no more).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80 °C under vigorous stirring. Monitor the reaction via LC-MS. You should observe the rapid disappearance of the Ar-Br mass without the appearance of the Ar-H mass.

  • Workup: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic phosphate salts. Concentrate the filtrate under reduced pressure prior to column chromatography.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books Royal Society of Chemistry URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics - ACS Publications URL:[Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) National Science Foundation (NSF PAR) URL:[Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing) URL:[Link]

Sources

Optimization

Troubleshooting low conversion rates with Tert-butyl 3-amino-5-bromobenzoate

Welcome to the Technical Support Center for Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6). As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when utilizin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6).

As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when utilizing this bifunctional building block. The complexity of this molecule lies in its competing reactive sites: an electrophilic bromide primed for cross-coupling, a nucleophilic and highly coordinating unprotected primary amine, and an acid-sensitive tert-butyl ester.

This guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to overcome catalytic stalling, off-target reactivity, and degradation.

Diagnostic Workflow for Low Conversion

DiagnosticTree Start Low Conversion Detected (CAS 1520388-94-6) Q1 Is the 3-NH2 group protected? Start->Q1 Protect Self-condensation or Pd-poisoning likely. Use BrettPhos or Boc-protect. Q1->Protect No Q2 Is the tert-butyl ester intact? Q1->Q2 Yes Acid Acidic cleavage detected. Switch to mild bases (e.g., K3PO4, Cs2CO3). Q2->Acid No (Cleaved) Q3 Is protodehalogenation observed? Q2->Q3 Yes Solvent Avoid primary alcohols. Use anhydrous Toluene. Q3->Solvent Yes (Ar-H formed) Success Optimize Catalyst Loading & Proceed to Workup Q3->Success No

Diagnostic workflow for troubleshooting low conversion of Tert-butyl 3-amino-5-bromobenzoate.

Core Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling stalls at 20-30% conversion despite prolonged heating and excess boronic acid. What is causing the catalyst to die? A1: The primary culprit is catalyst poisoning by the unprotected 3-amino group . Primary anilines are potent σ-donors. After the initial oxidative addition of the C-Br bond to the active Pd(0) species, the free amine from a second substrate molecule can outcompete the transmetalating agent, coordinating directly to the Pd(II) center[1]. This forms a highly stable, off-cycle resting state that effectively removes the catalyst from the active cycle. Furthermore, prolonged heating of these stalled complexes often leads to irreversible catalyst agglomeration and palladium leaching[2][3]. Solution: You must sterically block the amine from reaching the palladium center. Switch from standard ligands (like PPh3 or dppf) to highly bulky, electron-rich biaryl phosphines such as BrettPhos or XPhos . These ligands are specifically designed to accelerate reductive elimination while their massive steric bulk prevents the coordination of primary amines[4].

Q2: I am observing a significant amount of a higher molecular weight byproduct. LC-MS indicates a dimer. How do I prevent this? A2: You are observing competitive self-condensation (oligomerization) . In Buchwald-Hartwig aminations, the 3-amino group of one molecule reacts with the 5-bromo group of another. Solution: If your target allows, transiently protect the primary amine (e.g., with a Boc or Fmoc group) prior to the cross-coupling step. If protection is not viable, operate under high-dilution conditions (0.05 M) and use a slow-addition protocol for the Tert-butyl 3-amino-5-bromobenzoate to keep its steady-state concentration low, favoring cross-coupling with your desired, pre-mixed coupling partner.

Q3: The conversion is low, and MS analysis shows the loss of the tert-butyl group (M-56). How do I prevent ester cleavage? A3: The tert-butyl ester provides exceptional steric shielding against nucleophilic attack, making it highly stable to basic conditions. However, it is acutely sensitive to acid-catalyzed E1 elimination, which generates isobutylene gas and leaves behind the carboxylic acid. Solution: Ensure your reaction is strictly free of Brønsted or Lewis acids. If you are using Pd(II)-NHC precatalysts or transamidation protocols, avoid strong alkoxides if trace moisture is present, and instead rely on mild, anhydrous carbonate or phosphate bases (e.g., Cs2CO3, K3PO4) which are well-tolerated by sensitive ester groups[5].

Q4: I see a major byproduct corresponding to Tert-butyl 3-aminobenzoate (loss of the bromine atom). Why is protodehalogenation occurring? A4: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination from a solvent molecule (like ethanol or isopropanol) or an amine, followed by reductive elimination of the Ar-H species. Solution: Eliminate all primary and secondary alcohols from your solvent system. Switch to strictly aprotic, anhydrous solvents like Toluene, 1,4-Dioxane, or THF.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected conversion rates based on the structural vulnerabilities of Tert-butyl 3-amino-5-bromobenzoate.

Coupling TypeCatalyst / Ligand SystemBase & SolventExpected ConversionPrimary Failure Mode Mitigated
Suzuki-Miyaura Pd2(dba)3 / XPhosK3PO4 / Toluene>95% Prevents off-cycle amine coordination & ester hydrolysis.
Buchwald-Hartwig Pd(OAc)2 / BrettPhosNaOtBu / Dioxane>90% BrettPhos specifically tolerates primary amines[4].
Amide Cross-Coupling Pd(II)-NHC (e.g., IPr*)Cs2CO3 / THF>85% Mild conditions tolerate the sensitive tert-butyl ester[5].
Standard Suzuki Pd(PPh3)4Na2CO3 / EtOH/H2O<30% Fails due to rapid protodehalogenation and Pd-poisoning.

Mechanistic Pathway of Catalyst Deactivation

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-Br bond cleavage) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Poison Off-Cycle Deactivation (Free Amine Coordination) PdII->Poison Unprotected 3-NH2 TransMet Transmetalation PdII->TransMet Poison->PdII Reversible via Bulky Ligands RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Pd-catalytic cycle highlighting off-cycle deactivation by free amino groups.

Self-Validating Protocol: Suzuki-Miyaura Coupling of Unprotected Substrate

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify that the causality of the reaction is proceeding as intended, preventing wasted downstream effort.

Objective: Couple Tert-butyl 3-amino-5-bromobenzoate with an arylboronic acid while preventing amine-induced catalyst poisoning and ester hydrolysis.

Step 1: Catalyst Pre-Activation

  • Action: In an oven-dried Schlenk flask under N2, combine 2.0 mol% Pd2(dba)3 and 4.0 mol% XPhos in anhydrous Toluene. Stir at room temperature for 15 minutes.

  • Causality: Pre-forming the active Pd(0)L2 complex ensures that the catalyst is ready for immediate oxidative addition, minimizing the time the free amine has to interact with unliganded palladium clusters.

  • Validation Checkpoint: The solution must transition from a dark, opaque purple (Pd2(dba)3) to a deep red/brown. If the solution turns black, oxygen has infiltrated, and the palladium has crashed out as inactive Pd-black[2]. Discard and restart.

Step 2: Substrate & Base Assembly

  • Action: Add 1.0 equivalent of Tert-butyl 3-amino-5-bromobenzoate, 1.2 equivalents of the arylboronic acid, and 2.0 equivalents of finely milled, anhydrous K3PO4.

  • Causality: K3PO4 is chosen specifically because it is basic enough to facilitate the transmetalation of the boronic acid, but mild enough to leave the tert-butyl ester completely intact.

Step 3: Reaction Execution & IPC

  • Action: Heat the reaction mixture to 80°C under vigorous stirring for 4 hours.

  • Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via LC-MS.

    • If starting material remains but no Ar-H (protodehalogenation) is seen: The catalyst is active; continue heating.

    • If Ar-H is observed: Moisture or an alcohol source is present. The batch is compromised.

Step 4: Product Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite.

  • Causality: The Celite pad removes precipitated inorganic salts and leached palladium nanoparticles[3], preventing metal contamination from interfering with subsequent purification via silica gel chromatography.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts, LibreTexts,[Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts, MDPI,[Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry, MDPI,[Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated, RSC,[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters, ACS Publications,[Link]

Sources

Troubleshooting

Managing impurities in the synthesis of Tert-butyl 3-amino-5-bromobenzoate

Welcome to the Technical Support Center for the synthesis of Tert-butyl 3-amino-5-bromobenzoate . As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding this specific building block....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Tert-butyl 3-amino-5-bromobenzoate .

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding this specific building block. The synthesis of this molecule presents a classic chemoselectivity challenge: protecting a carboxylic acid in the presence of an unprotected primary amine, or reducing a nitro group without cleaving a labile carbon-halogen bond.

This guide is designed to dissect the mechanistic causes of common impurities and provide self-validating, field-proven protocols to ensure high-yield, high-purity synthesis.

Pathway & Impurity Mapping

To effectively troubleshoot, we must first visualize where the chemical logic breaks down. The diagram below maps the two primary synthetic routes and the exact nodes where critical impurities are generated.

SynthesisPathways SM1 3-Amino-5-bromobenzoic Acid (Starting Material A) Target Tert-butyl 3-amino-5-bromobenzoate (Target Molecule) SM1->Target Isobutylene / H2SO4 (Chemoselective) Imp1 N-Boc / N,N-di-Boc Impurities (Over-alkylation) SM1->Imp1 Boc2O / DMAP (Unselective) SM2 3-Nitro-5-bromobenzoic Acid (Starting Material B) Int1 Tert-butyl 3-nitro-5-bromobenzoate (Intermediate) SM2->Int1 Esterification Imp2 Tert-butyl 3-aminobenzoate (Debromination) Imp3 Hydroxylamine / Azo Intermediates (Incomplete Reduction) Int1->Target Fe/NH4Cl or Pd/C + N2H4 (Chemoselective) Int1->Imp2 Pd/C + H2 (Over-reduction) Int1->Imp3 Sluggish Reduction

Synthetic pathways and impurity generation in Tert-butyl 3-amino-5-bromobenzoate synthesis.

Troubleshooting Guide: Esterification Impurities

Q1: Why am I observing N-Boc protected byproducts when using the Boc₂O/DMAP system to esterify 3-amino-5-bromobenzoic acid? Causality: 4-Dimethylaminopyridine (DMAP) is a powerful nucleophilic catalyst that significantly increases the reactivity of di-tert-butyl dicarbonate (Boc₂O). While it facilitates the formation of the tert-butyl ester, it severely degrades chemoselectivity. In the presence of DMAP, the primary amine on the benzoic acid ring readily attacks the activated Boc-pyridinium intermediate, leading to N-Boc, N,N-di-Boc formation, and even urea byproducts[1]. Solution: Abandon the Boc₂O/DMAP route for substrates with unprotected primary amines unless you intend to perform a global deprotection later.

Q2: How can I selectively esterify the carboxylic acid without protecting the amine? Causality & Logic: The most robust method is the acid-catalyzed isobutylene protocol. By using isobutylene gas (or condensed liquid) with a catalytic amount of concentrated sulfuric acid (H₂SO₄), the strongly acidic environment protonates the primary amine ( -NH3+​ ). This protonation renders the nitrogen non-nucleophilic. Meanwhile, the carboxylic acid readily undergoes O-alkylation via the highly stable tert-butyl cation generated from the protonation of isobutylene[2].

Troubleshooting Guide: Nitro Reduction Impurities

Q3: I am synthesizing the target from 3-nitro-5-bromobenzoic acid. During the nitro reduction step using Pd/C and H₂, I am losing the bromine atom. Why does this happen? Causality: Palladium on carbon (Pd/C) under a hydrogen gas atmosphere is highly active and promotes hydrodehalogenation. The carbon-bromine bond is relatively labile. The oxidative addition of the active Pd(0) species into the C-Br bond competes directly with the reduction of the nitro group, yielding tert-butyl 3-aminobenzoate as a critical, difficult-to-separate impurity[3].

Q4: What is the most reliable chemoselective reduction method to preserve the bromine atom? Causality & Logic: To prevent dehalogenation, you must lower the reduction potential of the system.

  • Transfer Hydrogenation: Using Pd/C with hydrazine hydrate ( N2​H4​⋅H2​O ) as a milder hydrogen donor at room temperature prevents the over-reduction of the C-Br bond[4].

  • Béchamp-style Reduction: Using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) relies on single-electron transfer (SET) mechanisms that are highly specific to the nitro group and completely inert toward aryl halides[3].

Quantitative Data & Impurity Profiling

Summarizing the analytical detection and mitigation strategies for the primary impurities encountered in this workflow:

ImpurityOrigin PathwayMechanism of FormationAnalytical DetectionMitigation Strategy
N-Boc / N,N-di-Boc 3-Amino RouteDMAP-catalyzed unselective nucleophilic attack of the amine on Boc₂O.LC-MS: +100 Da (mono) or +200 Da (di) mass shift.Utilize Isobutylene/H₂SO₄ protocol to protonate the amine.
Tert-butyl 3-aminobenzoate 3-Nitro RoutePd-catalyzed oxidative addition and hydrodehalogenation of the C-Br bond.GC-MS/LC-MS: Loss of the characteristic 1:1 isotopic Br pattern (M, M+2).Switch to Fe/NH₄Cl or Pd/C + Hydrazine transfer hydrogenation.
Hydroxylamine / Azo 3-Nitro RouteIncomplete reduction of the nitro group due to sluggish kinetics.UV-Vis: Distinct yellow/orange hue in the crude mixture.Ensure vigorous stirring; use fresh, unoxidized Iron powder.

Verified Experimental Protocols

Protocol 1: Chemoselective Esterification (Isobutylene Method)

Designed to prevent N-Boc formation when starting from 3-amino-5-bromobenzoic acid.

  • Preparation: In a thick-walled pressure flask, suspend 3-amino-5-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Condense an excess of isobutylene gas (approx. 10-15 eq) into the flask using a dry-ice condenser.

  • Catalysis: Carefully add a catalytic amount of concentrated H2​SO4​ (0.1 eq) dropwise.

  • Reaction: Seal the pressure flask tightly and allow the mixture to slowly warm to ambient temperature. Stir vigorously for 24 hours. The protonated amine ensures chemoselectivity[2].

  • Workup: Cool the flask back to -20 °C before carefully venting. Neutralize the acid by pouring the mixture into cold saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Reduction (Iron/Ammonium Chloride)

Designed to prevent hydrodehalogenation when starting from tert-butyl 3-nitro-5-bromobenzoate.

  • Solvent System: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 3-nitro-5-bromobenzoate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (5.0 eq, ideally 325 mesh for high surface area) and Ammonium Chloride ( NH4​Cl , 5.0 eq) to the solution[3].

  • Reaction: Heat the mixture to 80 °C (reflux) with vigorous magnetic stirring. The reaction is typically complete within 2-4 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts, washing the pad generously with Ethyl Acetate.

  • Isolation: Wash the filtrate with brine, dry the organic layer over anhydrous Na2​SO4​ , and concentrate to yield the pure tert-butyl 3-amino-5-bromobenzoate.

References

  • [2] eScholarship, University of California. General Procedure for the tert-Butyl Esterification of Amino Acids. Available at:[Link]

  • [1] RSC Advances. Dual protection of amino functions involving Boc. Available at:[Link]

  • [4] Angewandte Chemie International Edition. Chemoselective Transfer Hydrogenation to Nitroarenes Mediated by Cubane‐Type Mo3S4 Cluster Catalysts. Available at:[Link]

Sources

Optimization

Optimizing reaction conditions (temperature, solvent, base) for Tert-butyl 3-amino-5-bromobenzoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of bifunctional building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of bifunctional building blocks. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is a highly versatile but challenging substrate. It is essentially an "AB-type" monomer, possessing both a nucleophilic primary aniline (-NH₂) and an electrophilic aryl bromide (-Br), capped with an acid-sensitive tert-butyl ester protecting group.

The optimization of temperature, solvent, and base is critical to achieving chemoselectivity—ensuring you react only the desired functional group while suppressing intermolecular self-coupling (oligomerization) and protecting group cleavage.

Interactive Troubleshooting Guide & FAQs

Q1: My tert-butyl ester is cleaving or transesterifying during Suzuki-Miyaura cross-coupling. How do I optimize the base and solvent?

The Causality: While the bulky tert-butyl group provides exceptional steric hindrance against basic hydrolysis compared to methyl or ethyl esters[1], extended heating (>100 °C) in the presence of strong bases (like NaOH or KOH) and primary alcohols (MeOH, EtOH) can force transesterification or premature cleavage. The Solution:

  • Base: Switch to a milder, inorganic base such as Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄). If your substrate is exceptionally base-sensitive, powdered Potassium Fluoride (KF) is highly recommended, as it activates the boronic acid without affecting base-labile groups[2].

  • Solvent: Eliminate primary alcohols. Transition to a biphasic system like 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O.

Q2: I am observing significant oligomerization (self-coupling) during my palladium-catalyzed reactions. How can I suppress this?

The Causality: Because your molecule contains both an aryl bromide and an aniline, the palladium catalyst can oxidatively add to the C-Br bond of one molecule and undergo transmetalation/amination with the -NH₂ group of another, leading to polyaniline derivatives. The Solution:

  • For Suzuki Couplings: Ensure a high local concentration of your target boronic acid. Use a slight excess of the boronic acid (1.2–1.5 equiv) and add the Tert-butyl 3-amino-5-bromobenzoate slowly (dropwise) to the reaction mixture to favor cross-coupling over self-coupling.

  • For Buchwald-Hartwig Aminations: If you intend to use the aniline as a nucleophile against a different aryl halide, you must ensure the other aryl halide is more reactive (e.g., an aryl iodide)[3], or temporarily protect the -Br site, though chemoselective catalysts (like BrettPhos or RuPhos) can be tuned to favor specific electronic profiles.

Q3: What are the optimal conditions for Buchwald-Hartwig amination using the aniline moiety?

The Causality: Bromoanilines generally provide high yields in C-N coupling due to the favorable bond dissociation energy of the C-Br bond[4]. However, to prevent the ester from degrading, you must carefully select the base. The Solution: Use Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu). While NaOtBu is a strong base, the tert-butyl ester is sterically protected against it, provided you use a strictly anhydrous, aprotic solvent like Toluene at 100–110 °C[5].

Data Presentation: Optimization Matrices

Table 1: Base & Solvent Compatibility Matrix
BaseSolvent SystemTemp (°C)Ester StabilityCross-Coupling EfficiencyRecommended Use Case
K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)80 - 90ExcellentHighStandard Suzuki-Miyaura
KF (3.0 eq)THF / H₂O (10:1)70 - 80ExcellentModerate-HighHighly base-sensitive substrates
Cs₂CO₃ (1.5 eq)Toluene (Anhydrous)100 - 110GoodHighBuchwald-Hartwig Amination
NaOtBu (1.5 eq)Toluene (Anhydrous)100GoodVery HighFast C-N coupling (Strictly anhydrous)
NaOH (2.0 eq)EtOH / H₂O>80Poor ModerateNot Recommended (Transesterification risk)
Table 2: Temperature Optimization for Chemoselective Suzuki Coupling
TemperatureObservation / Causality
< 60 °C Sluggish oxidative addition at the C-Br bond; incomplete conversion.
80 - 90 °C Optimal Window. High conversion of C-Br, minimal aniline self-coupling, ester remains intact.
> 110 °C Increased background degradation; thermal deprotection of the ester begins if trace acid/water is present; high oligomerization risk.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Reacting the -Br)

This protocol is designed to couple an exogenous boronic acid to the aryl bromide while preserving the aniline and the tert-butyl ester.

  • Preparation: In an oven-dried Schlenk flask, add Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv, 1.0 mmol), the target Arylboronic Acid (1.3 equiv, 1.3 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed deionized H₂O (2 mL). Causality: Degassing prevents Pd(0) oxidation and homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 85 °C under a nitrogen atmosphere for 12 hours.

  • Validation Check: Monitor by TLC/LC-MS. The disappearance of the starting material without the formation of a high-molecular-weight streak indicates successful suppression of self-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (Reacting the -NH₂)

This protocol uses the aniline as a nucleophile against an exogenous Aryl Iodide, leveraging halogen chemoselectivity (I > Br)[3].

  • Preparation: Combine Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv), Exogenous Aryl Iodide (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in a dry flask.

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%). Causality: Xantphos is a bidentate ligand with a wide bite angle, highly effective for primary aniline arylation while suppressing bis-arylation.

  • Solvent Addition: Add anhydrous Toluene (10 mL/mmol).

  • Reaction: Stir at 100 °C for 8–12 hours under argon.

  • Workup: Filter through a Celite pad to remove inorganic salts and palladium black, concentrate, and purify.

Mechanistic & Workflow Visualizations

Workflow Start Tert-butyl 3-amino-5-bromobenzoate Goal1 Target: React Aryl Bromide (Suzuki-Miyaura) Start->Goal1 Goal2 Target: React Aniline (Buchwald-Hartwig) Start->Goal2 Solvent1 Solvent: 1,4-Dioxane/H2O Avoid: Primary Alcohols Goal1->Solvent1 Warning Risk: Self-Coupling (Oligomerization) Solution: Slow addition & high boronic acid conc. Goal1->Warning Solvent2 Solvent: Anhydrous Toluene Goal2->Solvent2 Base1 Base: K2CO3 or KF Avoid: NaOH, KOH Solvent1->Base1 Temp1 Temp: 80-90 °C Base1->Temp1 Base2 Base: Cs2CO3 or NaOtBu (Ester is sterically shielded) Solvent2->Base2 Temp2 Temp: 100-110 °C Base2->Temp2

Figure 1: Decision tree for optimizing solvent, base, and temperature based on the target reactive site.

Mechanism Substrate Tert-butyl 3-amino-5-bromobenzoate Pd_Ox Pd(0) Oxidative Addition at C-Br bond Substrate->Pd_Ox PathC Path C: Transesterification / Cleavage (Ester Degradation) Substrate->PathC Strong Base + MeOH/EtOH PathA Path A: Desired Cross-Coupling (Exogenous Nucleophile) Pd_Ox->PathA High Boronic Acid Conc. PathB Path B: Undesired Self-Coupling (Intermolecular Aniline Attack) Pd_Ox->PathB Low Exogenous Nuc Conc.

Figure 2: Mechanistic pathways illustrating the causality of desired cross-coupling versus side reactions.

References

  • assessing the impact of the tert-butyl ester on reaction outcomes - BenchChem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination - ACS Omega.
  • A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue in Cross-Coupling Reaction - Benchchem.

Sources

Troubleshooting

Advanced Technical Support Center: Purification of Tert-butyl 3-amino-5-bromobenzoate Derivatives

Welcome to the Technical Support Center. Tert-butyl 3-amino-5-bromobenzoate is a highly versatile building block in pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Tert-butyl 3-amino-5-bromobenzoate is a highly versatile building block in pharmaceutical synthesis. However, its structural trifecta—an acid-sensitive tert-butyl ester, a basic and oxidation-prone aniline moiety, and a lipophilic bromine atom—presents a unique set of chromatographic challenges.

This guide provides mechanistic insights, troubleshooting FAQs, and validated Standard Operating Procedures (SOPs) designed for researchers and drug development professionals to overcome degradation, tailing, and co-elution issues.

Section 1: Mechanistic Causality of Purification Failures

To successfully purify this derivative, one must first understand the conflicting physicochemical properties of its functional groups and how they interact with standard chromatographic media:

  • Acid-Catalyzed Ester Cleavage: Tert-butyl esters are notoriously labile under acidic conditions, breaking down into the corresponding carboxylic acid and isobutylene gas[1]. Standard silica gel features highly active, acidic silanol (Si-O-H) groups (pKa ~4.5–5.5). Prolonged exposure to these acidic sites during normal-phase chromatography frequently catalyzes the cleavage of the tert-butyl protecting group[2].

  • The Silanol Effect on Anilines: The basic amino group (aniline) acts as a strong hydrogen-bond acceptor and donor. It interacts aggressively with the acidic silanol groups on the stationary phase. This strong interaction leads to slow, uneven elution, resulting in severe peak tailing, broad asymmetric bands, and irreversible adsorption[3].

  • Oxidative Degradation: Anilines are susceptible to auto-oxidation. Exposure to oxygen and light, especially when dispersed over the massive surface area of silica gel, can generate highly colored (pink or brown) quinone-imine degradation products.

Section 2: Troubleshooting Guide & FAQs

Q1: My compound degrades into a highly polar baseline spot during silica gel chromatography. Why is this happening and how do I prevent it? A1: The baseline spot (Rf = 0) is likely 3-amino-5-bromobenzoic acid. This occurs because the acidic silanol groups on the silica gel are catalyzing the hydrolysis of your tert-butyl ester[2]. Solution: You must neutralize the stationary phase. Add 1–2% Triethylamine (TEA) to your mobile phase[3]. TEA (pKa ~10.7) is a significantly stronger base than your aniline derivative. It acts as a sacrificial base, preferentially binding to and neutralizing the acidic silanol sites before your compound can interact with them[4]. Alternatively, switch to neutral alumina, which lacks these acidic sites.

Q2: I am experiencing severe peak tailing, and my fractions are contaminated with neighboring spots. How can I sharpen the elution profile? A2: Tailing is caused by the basic aniline group interacting with the stationary phase. As the concentration of your compound decreases in the tail of the band, the relative percentage of molecules tightly bound to silanol groups increases, dragging out the elution[4]. Solution: The same TEA-deactivation strategy used to protect the ester will simultaneously resolve the tailing[3]. By capping the active silanol sites with TEA, the aniline derivative elutes symmetrically, drastically improving resolution from neighboring impurities.

Q3: My product co-elutes with a debrominated byproduct (tert-butyl 3-aminobenzoate). Normal-phase silica isn't separating them. What is the next step? A3: The loss of the heavy bromine atom significantly alters the molecule's lipophilicity, but the polar interactions (driven by the amine and ester) remain nearly identical. Because normal-phase chromatography separates primarily by polarity, it struggles to resolve these two species. Solution: Transition to Reverse-Phase (RP) HPLC. The C18 stationary phase differentiates molecules based on hydrophobic surface area. The brominated target is significantly more lipophilic and will elute later than the debrominated byproduct in a water/acetonitrile gradient.

Q4: Can I use standard 0.1% TFA in my Reverse-Phase HPLC mobile phase? A4: No. Trifluoroacetic acid (TFA) is a strong acid. While it will sharpen the aniline peak during the run, concentrating the collected fractions under reduced pressure will concentrate the TFA, inevitably cleaving the tert-butyl ester. Use a neutral volatile buffer, such as 0.1% Ammonium Acetate (pH ~6.8), to protect the ester while maintaining peak shape.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: TEA-Deactivated Normal Phase Flash Chromatography

This self-validating protocol ensures the silica is fully neutralized prior to introducing the sensitive substrate.

  • Solvent Preparation: Prepare the elution solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing & Pre-treatment (Critical): Pack the silica gel column using the wet slurry method. Flush the packed column with at least 2 Column Volumes (CV) of a 98:2 Hexane:TEA mixture. Causality: This pre-flush saturates all acidic silanol sites with TEA.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (containing 1% TEA) to establish the correct solvent polarity.

  • Loading: Dissolve the crude Tert-butyl 3-amino-5-bromobenzoate in a minimum amount of the starting mobile phase and load it onto the column.

  • Elution: Run the column normally. Monitor fractions via TLC (plates should also be run in TEA-containing solvent to prevent streaking).

SOP 2: Reverse-Phase HPLC for High-Purity Isolation

Use this method to separate the target from debrominated isomers or regioisomers.

  • Mobile Phase Setup:

    • Solvent A: Ultrapure Water with 0.1% Ammonium Acetate (Avoid TFA/Formic Acid).

    • Solvent B: HPLC-Grade Acetonitrile.

  • Column Selection: Use a standard C18 column (e.g., 5 µm, 150 x 4.6 mm for analytical, scaled appropriately for prep).

  • Gradient Design: Initiate at 20% B, holding for 2 minutes. Ramp to 80% B over 15 minutes. The debrominated impurity will elute first, followed by the brominated target.

  • Recovery: Pool the target fractions and extract with Ethyl Acetate to remove the aqueous buffer, dry over Na₂SO₄, and concentrate under reduced pressure at <35°C to prevent thermal degradation.

Section 4: Quantitative Data Summary

The following table summarizes the expected outcomes of various purification strategies based on the physicochemical mechanisms discussed above.

Purification StrategyStationary PhaseMobile Phase AdditiveTarget Impurity ResolvedExpected RecoveryPurity LimitNotes
Standard Normal Phase Unmodified SilicaNoneNone< 50%LowCauses severe tailing and ester cleavage. Not recommended.
Deactivated Normal Phase Silica Gel1–2% TEAPolar baseline impurities> 85%> 95%Best for bulk purification. Protects ester and sharpens peaks.
Reverse-Phase HPLC C180.1% NH₄OAcDebrominated isomers> 90%> 99%Essential for separating structurally similar lipophilic byproducts.
Alumina Chromatography Neutral AluminaNoneAcidic byproducts> 80%> 90%Good alternative if TEA cannot be used, but lower resolution than silica.

Section 5: Workflow Visualization

Use the following decision tree to determine the optimal purification pathway based on your initial LC-MS or TLC analysis.

PurificationWorkflow Start Crude Tert-butyl 3-amino-5-bromobenzoate Analyze LC-MS / TLC Analysis Start->Analyze Decision Identify Primary Purification Challenge Analyze->Decision Tailing Aniline Tailing & Irreversible Adsorption Decision->Tailing Broad Peaks Cleavage Ester Cleavage (Baseline Spot) Decision->Cleavage Degradation Coelution Co-elution with Debrominated Isomer Decision->Coelution Close Rf Action1 Add 1-2% TEA to Organic Mobile Phase Tailing->Action1 Action2 Use Neutral Alumina or Deactivated Silica Cleavage->Action2 Action3 Reverse-Phase C18 HPLC (Water/MeCN Gradient) Coelution->Action3 Success High-Purity Target Compound Action1->Success Action2->Success Action3->Success

Logical decision tree for resolving tert-butyl 3-amino-5-bromobenzoate purification challenges.

References

  • Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. Benchchem. 3

  • The Pivotal Role of tert-Butyl Esters in Organic Synthesis. Benchchem.1

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. MDPI. 4

  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. 2

Sources

Optimization

Stability issues of Tert-butyl 3-amino-5-bromobenzoate under acidic or basic conditions

Welcome to the Technical Support and Troubleshooting Guide for Tert-butyl 3-amino-5-bromobenzoate . This compound is a highly versatile building block in drug development, featuring three distinct reactive domains: an ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for Tert-butyl 3-amino-5-bromobenzoate . This compound is a highly versatile building block in drug development, featuring three distinct reactive domains: an acid-labile tert-butyl ester, a basic aniline derivative (amino group), and a stable aryl bromide suitable for cross-coupling.

This guide is designed for research scientists and provides field-proven insights into managing the stability of this compound under varying pH conditions, preventing product loss during workup, and executing self-validating deprotection protocols.

Part 1: Quantitative Stability Matrix

Understanding the chemoselectivity of the tert-butyl ester is critical for multi-step synthesis. The bulky nature of the tert-butyl group dictates its unique stability profile: it is highly resistant to base-catalyzed saponification but exquisitely sensitive to acid-catalyzed cleavage[1].

Reagent / ConditionpH RangeStability StatusMechanistic Rationale
Trifluoroacetic Acid (TFA) < 1Highly Labile Rapid formation of a stable tert-butyl cation; E1 elimination yields irreversible isobutylene gas[1].
Aqueous Phosphoric Acid 1 - 2Labile Slower cleavage; useful for milder deprotection without harsh halogenated solvents[1].
Silica Gel (Chromatography) ~ 5 - 6Moderately Stable Trace acidity on silica can cause slow degradation. Fix: Buffer eluent with 1% Et₃N.
Neutral Aqueous / Organic 7Stable No ionization or nucleophilic attack occurs.
Triethylamine / Piperidine 9 - 11Highly Stable Bulky tert-butyl group sterically blocks nucleophilic attack at the carbonyl carbon[1].
Strong Bases (NaOH, KOH) > 12Stable Resistant to standard saponification; requires extreme conditions (e.g., powdered KOH/THF) to cleave[2].

Part 2: Troubleshooting & FAQs

Q1: Why is my tert-butyl ester completely stable in 1M NaOH but degrades rapidly in TFA? Expert Insight: The causality lies in the distinct mechanisms of ester hydrolysis. Under basic conditions, saponification requires the hydroxide nucleophile to attack the carbonyl carbon to form a tetrahedral intermediate. The exceptional steric bulk of the −C(CH3​)3​ group physically blocks this trajectory, conferring high stability against bases[1]. Conversely, under acidic conditions, protonation of the ester oxygen creates a leaving group that readily dissociates into a highly stable tertiary carbocation. This intermediate rapidly undergoes E1 elimination to form isobutylene gas, driving the reaction forward irreversibly.

Q2: During the TFA deprotection of Tert-butyl 3-amino-5-bromobenzoate, I am losing my product during the aqueous workup. How can I recover it? Expert Insight: Your deprotected product, 3-amino-5-bromobenzoic acid, is amphoteric. Under the highly acidic conditions of TFA cleavage (pH < 1), the free aniline group is protonated to form a highly water-soluble ammonium salt. If you attempt an extraction with ethyl acetate at this stage, the product remains entirely in the aqueous layer. Conversely, if you over-basify the solution (pH > 9), the carboxylic acid deprotonates into a water-soluble carboxylate salt. Solution: You must carefully adjust the aqueous layer to the molecule's isoelectric point (pI), typically around pH 4.5. At this precise pH, the molecule exists as a neutral zwitterion, maximizing its partition coefficient into the organic phase.

Q3: How can I selectively cleave the tert-butyl ester without affecting other acid-sensitive groups (e.g., if I protected the amine with an N-Boc group)? Expert Insight: TFA is a brute-force proton source that will indiscriminately cleave both tert-butyl esters and N-Boc groups. To achieve chemoselectivity, utilize a mild Lewis acid like Zinc Bromide ( ZnBr2​ ) in dichloromethane. ZnBr2​ coordinates to both oxygens of the ester, weakening the C-O bond and facilitating decomplexation with water. This pathway is gentle enough to frequently leave N-Boc groups intact[3].

Part 3: Mechanistic & Workflow Visualizations

Below are the logical workflows governing the reactivity and handling of this compound.

G A Tert-butyl Ester (Starting Material) B Protonated Ester Intermediate A->B + Strong Acid (H⁺) C Carboxylic Acid (Product) B->C Dissociation D tert-Butyl Cation (Intermediate) B->D Dissociation E Isobutylene (Byproduct Gas) D->E - H⁺ (E1 Elimination)

Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage via E1 elimination.

G Start Deprotected Product (Amphoteric) Step1 pH < 2 (Acidic) Start->Step1 Step3 pH > 9 (Basic) Start->Step3 State1 Ammonium Salt (Water Soluble) Step1->State1 Step2 pH 4-5 (Isoelectric) State1->Step2 State2 Zwitterion (Organic Soluble) Step2->State2 State3 Carboxylate Salt (Water Soluble) Step3->State3 State3->Step2

Caption: pH-dependent solubility workflow for 3-amino-5-bromobenzoic acid extraction.

Part 4: Standardized Experimental Protocols

Protocol A: Standard Acidic Deprotection (TFA/DCM)

This is the most efficient method for complete ester cleavage when orthogonal acid-sensitive groups are absent.

  • Preparation : Dissolve Tert-butyl 3-amino-5-bromobenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition : Cool the reaction vessel to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Reaction : Remove the ice bath and stir at room temperature for 2-4 hours.

    • Causality: The acid protonates the ester, driving the irreversible release of isobutylene gas[1].

  • Self-Validation : Monitor the reaction via TLC (Hexanes/EtOAc). The starting material will disappear. Stain the TLC plate with Ninhydrin; the product (free amine) will appear as a highly polar, dark spot.

  • Concentration : Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.

  • Isoelectric Workup : Dissolve the crude residue in a minimal amount of water. Carefully adjust the pH to ~4.5 using 1M NaOH.

    • Causality: This neutralizes the anilinium trifluoroacetate salt to the neutral zwitterion, preventing product loss in the aqueous phase.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3x). Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield pure 3-amino-5-bromobenzoic acid.

Protocol B: Chemoselective Deprotection via Lewis Acid ( ZnBr2​ )

Use this protocol when the amine has been functionalized with an acid-sensitive group (e.g., N-Boc) that must be preserved.

  • Preparation : Dissolve the substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂/Ar).

  • Reagent Addition : Add anhydrous Zinc Bromide ( ZnBr2​ , 5.0 eq) in one continuous portion.

  • Reaction : Stir at room temperature for 12-24 hours.

    • Causality: ZnBr2​ acts as a bidentate Lewis acid, coordinating to both ester oxygens. This weakens the C-O bond without the extreme acidity of TFA, preserving highly sensitive groups[3].

  • Self-Validation : Monitor via LC-MS. Look for the mass shift of -56 Da (corresponding to the loss of isobutylene) while verifying the retention of the N-Boc mass signature.

  • Quenching & Workup : Quench the reaction with water. Separate the organic layer. Wash the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate under vacuum.

Part 5: References

  • BenchChem. "An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals." BenchChem. 1

  • Wu, Y., et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry, ACS Publications. 3

  • Organic Chemistry Portal. "tert-Butyl Esters." Organic Chemistry Portal. 2

  • Sapphire Bioscience. "tert-Butyl 3-amino-5-bromobenzoate." Sapphire Bioscience. 4

Sources

Troubleshooting

Technical Support Center: Refining Workup Procedures for Tert-butyl 3-amino-5-bromobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the downstream processing of multifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the downstream processing of multifunctional building blocks. Tert-butyl 3-amino-5-bromobenzoate presents a unique "trifecta" of reactivity: an acid-sensitive tert-butyl ester, a nucleophilic and basic primary aniline, and a reactive aryl bromide.

When this molecule is subjected to transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions), the subsequent workup must be meticulously orchestrated to prevent ester degradation, mitigate emulsion formation, and successfully clear chelated heavy metals. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to optimize your workflows.

Section 1: Preserving the tert-Butyl Ester During Aqueous Quench

Q: Why do I observe partial product degradation and the appearance of a highly polar spot on TLC during my standard aqueous workup?

The Causality: You are likely observing the acid-catalyzed cleavage of the tert-butyl ester. Tert-butyl esters are highly susceptible to acidic conditions, undergoing protonation of the carbonyl oxygen followed by elimination to yield isobutylene gas and the corresponding carboxylic acid [4]. Even mild acidity (pH < 4) during a prolonged aqueous quench, or localized acidic microenvironments when drying over mildly acidic salts like MgSO₄, can trigger this degradation.

The Solution: Implement a strictly pH-controlled workup. The aqueous phase must be buffered to a slightly basic pH (7.5–8.5) to completely neutralize any acidic byproducts without risking base-catalyzed ester hydrolysis (which tert-butyl esters are sterically protected against).

Protocol 1: Mild Aqueous Workup for Acid-Sensitive Esters

Self-Validating Mechanism: The protocol incorporates inline pH checks and utilizes specific drying agents to prevent localized acid catalysis.

  • Thermal Control: Cool the crude reaction mixture to 0–5 °C using an ice bath before quenching.

  • Buffered Quench: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases.

  • Validation Step: Test the aqueous layer with pH paper. Proceed only when the pH is strictly between 8 and 9.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Note: Avoid Dichloromethane (DCM) if your reaction utilized DMF or DMSO, as DCM promotes emulsion formation with these solvents.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual polar aprotic solvents) followed by brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ . Crucial: Do not use MgSO₄, as its Lewis acidic nature can promote ester cleavage during concentration.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 35 °C.

Section 2: Overcoming Amine-Induced Palladium Chelation

Q: After a Buchwald-Hartwig amination using this building block, my residual palladium levels are >500 ppm. Passing the mixture through a Celite pad does not work. How do I remove the catalyst?

The Causality: The primary amine moiety on tert-butyl 3-amino-5-bromobenzoate (and its derivatives) acts as a strong multidentate ligand. Nitrogen atoms readily donate their lone pairs to form highly stable, soluble coordination complexes with Pd(II) and Pd(0) species[1]. Because these complexes are completely soluble in the organic phase, physical filtration methods like Celite or standard silica gel are thermodynamically incapable of removing them.

The Solution: You must use a functionalized solid-supported scavenger (such as silica-thiol) that possesses a higher thermodynamic affinity for palladium than your aniline product [3]. This drives a ligand-exchange reaction, transferring the palladium from the soluble product to the insoluble resin.

ChelationLogic Amine Primary Amine (Strong Ligand) Complex Soluble Pd-Amine Complex (Resists Filtration) Amine->Complex Chelates Pd Residual Pd(II)/Pd(0) Pd->Complex Scavenger Si-Thiol Scavenger (Higher Affinity Ligand) Complex->Scavenger Thermodynamic Exchange Resin Solid-Supported Pd (Easily Filtered) Scavenger->Resin Traps Pd FreeProd Free Amine Product Scavenger->FreeProd Releases

Thermodynamic exchange mechanism for palladium scavenging from amine-chelated complexes.

Table 1: Quantitative Comparison of Palladium Scavengers

Data synthesized from industry standard scavenging efficiencies for amine-rich APIs[2, 5].

Scavenger TypeFunctional GroupMechanism of ActionRecommended LoadingTypical Residual Pd
Activated Carbon PhysisorptionNon-specific adsorption10–20 wt%>100 ppm
Si-Amine PropylamineChemisorption (Hard ligand)5–10 equivalents~50 ppm
Si-Thiol MercaptopropylChemisorption (Soft ligand)4–8 equivalents< 5 ppm
MP-TMT TrithiocyanurateChemisorption (Multidentate)3–5 equivalents< 1 ppm
Protocol 2: Solid-Supported Palladium Scavenging

Self-Validating Mechanism: Employs thermodynamic ligand exchange coupled with a polar wash to ensure complete mass recovery.

  • Dissolution: Dissolve the crude concentrated product in a non-coordinating solvent like Toluene or EtOAc (approx. 10 mL per gram of crude).

  • Scavenger Addition: Add 5 molar equivalents of Silica-Thiol (Si-Thiol) resin relative to the initial molar amount of palladium catalyst used in the reaction[2].

  • Incubation: Stir the suspension at 40 °C for 4 to 16 hours. Causality: Elevated temperature provides the activation energy required to break the stable Pd-amine coordination bonds.

  • Validation Step: Filter a 0.5 mL aliquot through a syringe filter and test with a colorimetric Pd-detection swab, or submit for rapid ICP-MS analysis [1]. Target is <10 ppm.

  • Filtration: Filter the bulk mixture through a pad of Celite to remove the Pd-loaded resin.

  • Recovery Wash: Wash the filter cake with a highly polar solvent mixture (e.g., 10% Methanol in EtOAc) to desorb any product that may have non-specifically hydrogen-bonded to the silica backbone.

Section 3: Mitigating Emulsions and Optimizing Partitioning

Q: During the extraction phase, I am dealing with a stubborn emulsion layer that refuses to separate. How can I break it?

The Causality: Tert-butyl 3-amino-5-bromobenzoate contains both a hydrophobic aromatic/ester region and a hydrophilic amine region. At near-neutral pH, the molecule can act as a surfactant, accumulating at the aqueous-organic interface and stabilizing emulsions. Furthermore, if the pH drops too low, the amine protonates into a highly water-soluble ammonium salt, leading to poor organic recovery.

The Solution: Manipulate the ionic strength and the pH of the aqueous phase simultaneously.

  • Salting Out: Saturate the aqueous phase with NaCl (Brine). This dramatically increases the ionic strength of the water, forcing the organic compound out of the aqueous phase (the "salting-out" effect) and destabilizing the emulsion interface.

  • pH Optimization: Ensure the pH is maintained around 8.5. This guarantees the amine remains entirely in its neutral, free-base form, maximizing its solubility in the organic phase while keeping the tert-butyl ester intact.

  • Mechanical Resolution: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. Emulsions are often stabilized by microscopic insoluble particulates (like precipitated Pd-black or inorganic salts); removing these solids immediately breaks the emulsion.

WorkupFlow Crude Crude Reaction Mixture (Contains Pd, Salts, Byproducts) Quench Mild Quench & pH Adjustment (Sat. NaHCO3, pH 8-9) Crude->Quench Extract Phase Separation (Organic vs. Aqueous) Quench->Extract Aqueous Aqueous Waste (Salts, Water-soluble impurities) Extract->Aqueous Discard Organic Organic Phase (Product + Chelated Pd) Extract->Organic Retain Scavenge Pd Scavenging (Add Si-Thiol, 40°C, 4h) Organic->Scavenge Filter Filtration (Remove Scavenger Resin) Scavenge->Filter Pure Concentration (Purified Intermediates) Filter->Pure

Logical workflow for workup and Pd clearance of tert-butyl 3-amino-5-bromobenzoate derivatives.

References
  • Organic Process Research & Development. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." ACS Publications. [Link]

  • Biotage. "Metal Scavengers in Process Chemistry An Investigative Study." Biotage. [Link]

Optimization

Technical Support Center: Troubleshooting Guide for Tert-butyl 3-amino-5-bromobenzoate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected precipitation, stalled kinetics, or biphasic partitioning when working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected precipitation, stalled kinetics, or biphasic partitioning when working with highly functionalized building blocks.

Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) presents a classic "solubility paradox." While the primary amine (-NH₂) offers a polar, hydrogen-bonding handle, the massive, highly lipophilic tert-butyl ester and the dense, hydrophobic bromine atom dominate the molecule's physicochemical profile. This causes the compound to aggressively partition away from polar protic media, leading to interfacial crashing during cross-coupling or heterogeneous stalling during amidation.

This guide provides field-proven, self-validating protocols to engineer your reaction media for complete homogeneity and optimal kinetics.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: My Suzuki-Miyaura cross-coupling stalls at 30% conversion, and I observe a thick emulsion at the solvent interface. Why is this happening, and how do I fix it? A: You are likely using standard biphasic conditions (e.g., K₂CO₃ in H₂O/1,4-Dioxane). The lipophilic tert-butyl ester forces the substrate into the organic layer, while the active palladium-boronate complex often resides at the aqueous interface. As the reaction progresses, the resulting cross-coupled product becomes even more hydrophobic, precipitating at the interface and choking the catalytic cycle [1]. Solution: Abandon aqueous bases. Transition to an anhydrous, homogeneous system using Potassium trimethylsilanolate (TMSOK) in pure 1,4-Dioxane. TMSOK is highly soluble in organic media, allowing transmetalation to occur entirely in a single phase without interfacial precipitation [1].

Q2: During amide bond formation using EDC/HOBt in Ethyl Acetate (EtOAc), my reaction mixture turns cloudy and the yield is poor. What is the mechanism of failure? A: The cloudiness is the precipitation of your product or the activated intermediate. While EtOAc is a common green solvent, it lacks the dielectric constant required to solvate the highly non-polar tert-butyl ester alongside polar coupling byproducts (like urea derivatives) [2]. Solution: Switch to a highly polar aprotic solvent system. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) possess the necessary dipole moments to solvate both the lipophilic starting material and the polar transition states, ensuring a homogeneous reaction coordinate [2].

Q3: I need to deprotect the tert-butyl ester, but the compound degrades or forms a black tar in aqueous HCl. Why? A: Aqueous HCl introduces water, which is a poor solvent for this substrate, leading to localized concentration spikes of acid that can cause side reactions (e.g., polymerization or oxidation of the aniline). Solution: Use a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). DCM fully solvates the starting material, while TFA cleanly cleaves the ester. Add a cation scavenger (like triisopropylsilane, TIPS) to trap the resulting tert-butyl carbocation and prevent it from alkylating the electron-rich aniline ring.

Part 2: Quantitative Data & Solvent Compatibility

To prevent mass-transfer limitations, solvent selection must be mathematically matched to the substrate's lipophilicity. Below is the validated solvent compatibility matrix for Tert-butyl 3-amino-5-bromobenzoate.

Solvent SystemReaction ApplicationSolubility ProfileMechanistic Recommendation
Water / Ethanol (1:1) General / HydrolysisVery Poor (<1 mg/mL)Avoid. Causes immediate heterogeneous crashing and stalled kinetics.
EtOAc or DCM Amidation (Batch)Moderate (10-50 mg/mL)Acceptable for dilute batch reactions; prone to clogging in continuous flow [2].
DMF, DMAc, or NMP Amidation / SₙArExcellent (>100 mg/mL)Optimal. High dielectric constant stabilizes polar intermediates while dissolving the lipophilic ester.
1,4-Dioxane (Anhydrous) Cross-CouplingGood (50-100 mg/mL)Optimal. Must be paired with organic-soluble bases (TMSOK or Cs₂CO₃) [3].

Part 3: Visualizing the Chemical Logic

Solvent Selection Decision Tree

This logic flow dictates the exact reaction media required based on the functional group being targeted.

SolventSelection Start Targeted Reaction? Amidation Amidation (Amine Reactivity) Start->Amidation Suzuki Suzuki Coupling (Bromine Reactivity) Start->Suzuki Deprotect Ester Deprotection (Acidic Cleavage) Start->Deprotect SolventA Polar Aprotic Media (DMF, NMP, DMAc) Amidation->SolventA Prevents intermediate crashing SolventS Anhydrous Media (Dioxane + TMSOK) Suzuki->SolventS Avoids biphasic interface SolventD Scavenger Media (DCM/TFA 1:1 + TIPS) Deprotect->SolventD Manages polarity shift

Caption: Decision tree for selecting optimal reaction media based on the desired chemical transformation.

Mechanistic Pathway: Overcoming Biphasic Limitations

Understanding why biphasic systems fail is critical to trusting the anhydrous protocol.

SuzukiMechanism Substrate Tert-butyl 3-amino -5-bromobenzoate Biphasic Biphasic Aqueous (H2O/Dioxane + K2CO3) Substrate->Biphasic Anhydrous Anhydrous Homogeneous (Dioxane + TMSOK) Substrate->Anhydrous Precipitate Interfacial Precipitation Biphasic->Precipitate Hydrophobic effect Fail Catalyst Poisoning & Stalled Reaction Precipitate->Fail Transmetalation Rapid Homogeneous Transmetalation Anhydrous->Transmetalation Solubilized base Success High Yield Product (Complete Conversion) Transmetalation->Success

Caption: Mechanistic comparison of biphasic vs. anhydrous Suzuki-Miyaura coupling pathways.

Part 4: Step-by-Step Experimental Methodologies

To ensure absolute reproducibility, utilize these self-validating protocols. The causality of each step is explained so you can adapt parameters safely.

Workflow A: Anhydrous Suzuki-Miyaura Cross-Coupling

Designed to eliminate interfacial precipitation using organic-soluble silanolate bases [1].

  • Preparation (Glovebox or Schlenk Line): To an oven-dried 20 mL vial equipped with a magnetic stir bar, add Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv, 0.5 mmol), the desired boronic acid pinacol ester (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Base Addition: Add Potassium trimethylsilanolate (TMSOK) (2.0 equiv, 1.0 mmol). Scientific Rationale: TMSOK is highly soluble in dioxane and generates a reactive palladium-hydroxo complex without the need for water, keeping the lipophilic substrate fully dissolved.

  • Solvent Introduction: Add anhydrous 1,4-Dioxane (5.0 mL, yielding a 0.1 M solution). Seal the vial with a PTFE-lined septum cap.

  • Degassing: Sparge the mixture with dry Argon for 5 minutes to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated reaction block for 4–6 hours. The solution should remain a dark, homogeneous red/brown without thick precipitates.

  • Workup: Cool to room temperature. Filter the homogeneous mixture directly through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate under reduced pressure for column chromatography.

Workflow B: Homogeneous Amidation (Avoiding Flow/Batch Clogging)

Designed to maintain solubility of both the lipophilic ester and polar urea byproducts [2].

  • Pre-activation: In a dry flask, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir at room temperature for 10 minutes. Scientific Rationale: DMF ensures the activated active-ester intermediate does not crash out prior to nucleophilic attack.

  • Nucleophilic Addition: Dissolve Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv) in a minimal volume of DMF (approx. 1 mL per 100 mg) and add it dropwise to the activated acid mixture.

  • Reaction: Stir at room temperature for 2–4 hours. The mixture will remain completely clear and homogeneous. Monitor by LC-MS.

  • Workup: Quench the reaction by pouring it into a vigorously stirred solution of half-saturated aqueous NaHCO₃ (10x volume of DMF used). The sudden shift in polarity will cause the highly lipophilic product to precipitate cleanly as a filterable solid, leaving the polar DMF and HATU byproducts in the aqueous phase. Filter, wash with cold water, and dry under vacuum.

References

  • Kassel, V. M., Hanneman, C. M., Delaney, C. P., & Denmark, S. E. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13845-13853. Available at:[Link]

  • Cole, K. P., et al. (2020). Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. Organic Process Research & Development. Available at:[Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online (University of York). Available at: [Link]

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Tert-butyl 3-amino-5-bromobenzoate

Welcome to the advanced troubleshooting center for cross-coupling reactions involving Tert-butyl 3-amino-5-bromobenzoate . This compound presents a unique dual-reactivity challenge: it contains an electrophilic aryl brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for cross-coupling reactions involving Tert-butyl 3-amino-5-bromobenzoate . This compound presents a unique dual-reactivity challenge: it contains an electrophilic aryl bromide primed for oxidative addition, a coordinating free primary aniline (-NH₂), and an acid-sensitive tert-butyl ester.

For drug development professionals and synthetic chemists, the unprotected aniline moiety is a notorious culprit for transition metal catalyst poisoning. This guide synthesizes mechanistic causality, field-proven optimization strategies, and self-validating protocols to help you achieve high-turnover catalysis without relying on cumbersome protecting-group strategies.

The Causality of Catalyst Deactivation

To troubleshoot effectively, we must first understand the root cause of the reaction failure. In standard palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions), the catalytic cycle relies on the formation of a monoligated Pd(II) oxidative addition complex.

However, primary amines act as strong Lewis bases. When an unprotected aniline is present in high concentrations, it outcompetes the phosphine ligands for binding to the palladium center. This displaces the essential supporting ligand, leading to the formation of a catalytically dormant bis(amine)-Pd(II) complex[1]. Once the phosphine ligand dissociates, the unprotected palladium rapidly agglomerates into inactive palladium black, permanently killing the reaction[2].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd Oxidative Addition (Aryl Bromide) Poison Dormant Bis(amine)-Pd(II) Complex (Catalyst Poisoned) OxAdd->Poison Excess Free Aniline (Ligand Displacement) ProdBind Mono-amine Pd(II) Binding (Productive) OxAdd->ProdBind Base / Bulky Ligand (Favorable Pathway) Poison->OxAdd Heat / Bulky Ligand (Equilibrium Shift) RedElim Reductive Elimination (Product) ProdBind->RedElim Deprotonation RedElim->Pd0 Product Release

Mechanism of Pd catalyst poisoning by free amines vs. productive catalytic cycle.

Quantitative Data: Ligand Selection for Free Anilines

The most effective way to prevent off-cycle catalyst poisoning without adding synthetic steps is through rational ligand design. Dialkylbiarylphosphine ligands (developed by the Buchwald group) possess significant steric bulk (high buried volume) that physically blocks the coordination of a second amine molecule, forcing the catalyst to remain on-cycle[1][3].

Ligand FamilySteric Bulk (Buried Volume)Resistance to Amine PoisoningRecommendation for Tert-butyl 3-amino-5-bromobenzoate
Triphenylphosphine (PPh₃) LowPoorAvoid. Rapid displacement leads to Pd black formation.
Bidentate (e.g., dppf, BINAP) ModerateModerateSub-optimal. Sluggish conversion; prone to off-cycle species.
Dialkylbiaryl (e.g., XPhos) HighGoodRecommended. Excellent for Suzuki-Miyaura couplings.
Highly Hindered (e.g., BrettPhos) Very HighExcellentHighly Recommended. Optimal for Buchwald-Hartwig aminations.

Troubleshooting Guide & FAQs

Q: My reaction mixture turns opaque black within 15 minutes and stalls at 10% conversion. What is happening? A: The formation of a black precipitate is a definitive visual indicator of catalyst decomposition into palladium black[2]. The free aniline group on your substrate has displaced your phosphine ligand. To fix this, switch to a bulkier ligand like BrettPhos or XPhos, and ensure your reaction is thoroughly degassed, as oxygen accelerates ligand degradation.

Q: I decided to protect the free amine to avoid poisoning. I used a Boc (tert-butyloxycarbonyl) group, but during deprotection, my molecule degraded. Why? A: This is a classic chemoselectivity trap. Your substrate contains a tert-butyl ester . Both the Boc protecting group and the tert-butyl ester are highly acid-labile and will cleave simultaneously under standard global deprotection conditions (e.g., TFA in DCM). If you must use a protecting group, utilize an orthogonal strategy such as an Acetyl (Ac) or Carboxybenzyl (Cbz) group. However, utilizing the protecting-group-free protocol (Section 4) is highly preferred to maximize step economy.

Q: Can I use organic bases like DBU or Triethylamine instead of inorganic salts to improve solubility? A: Proceed with extreme caution. While organic bases like DBU improve solubility, they are themselves coordinating ligands. DBU has a high affinity for Pd(II) centers and can outcompete your substrate, acting as an alternative catalyst poison[4]. For this specific ester-containing substrate, mild inorganic bases like K₃PO₄ or K₂CO₃ are optimal; they are strong enough to facilitate deprotonation but mild enough to prevent ester hydrolysis.

Workflow Start Reaction Stalls / Black Pd Precipitate Check1 Is the amine unprotected? Start->Check1 PathA Orthogonal Protection (Avoid Boc due to tBu ester) Check1->PathA Yes (PG Route) PathB Use Bulky Biarylphosphine (e.g., BrettPhos, XPhos) Check1->PathB Yes (PG-Free Route) Check2 Optimize Base (Use K3PO4, avoid DBU) PathA->Check2 PathB->Check2 Success Full Conversion Check2->Success

Diagnostic workflow for resolving Pd catalyst deactivation by free anilines.

Standard Operating Protocol: Protecting-Group-Free Suzuki Coupling

This protocol is designed as a self-validating system . By carefully controlling the order of addition and utilizing thermal equilibrium shifts, we prevent the free amine from achieving a high local concentration before the active catalyst is formed.

Objective: Cross-coupling of Tert-butyl 3-amino-5-bromobenzoate with an arylboronic acid.

Materials:

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (10 mol%)

  • Arylboronic acid (1.2 equiv)

  • K₃PO₄ (2.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane/H₂O (10:1), thoroughly degassed.

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): In an oven-dried Schlenk tube under inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ and XPhos in 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution must transition from a dark, opaque purple (Pd₂(dba)₃) to a clear, deep red/orange. This confirms the formation of the active Pd(0)-XPhos complex before it is exposed to the poisonous free amine.

  • Reagent Assembly: Add the arylboronic acid and K₃PO₄ to the active catalyst solution.

    • Causality: K₃PO₄ is selected over NaOtBu to strictly prevent the transesterification or saponification of the tert-butyl ester.

  • Substrate Addition: Dissolve Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv) in 1 mL of 1,4-Dioxane. Add this solution dropwise over 5 minutes to the reaction mixture.

    • Causality: Slow addition prevents a massive spike in free aniline concentration, ensuring the equilibrium heavily favors the productive oxidative addition complex rather than the dormant bis-amine complex.

  • Thermal Equilibrium Shift: Add the degassed H₂O, seal the tube, and immediately heat to 80 °C.

    • Causality: Even with bulky ligands, transient off-cycle amine binding can occur at room temperature. Heating the reaction provides the thermodynamic energy required to dissociate any bound amines, shifting the equilibrium back to the active catalytic cycle[1].

  • Monitoring: Monitor via LCMS. The reaction should reach >95% conversion within 4–6 hours without the precipitation of palladium black.

References

  • Massachusetts Institute of Technology (DSpace). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.[1] URL:[Link]

  • National Institutes of Health (PMC). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.[3] URL: [Link]

  • ACS Publications. Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.[4] URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Alternatives to Tert-butyl 3-amino-5-bromobenzoate in Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Reagent Optimization, Chemoselectivity, and Orthogonal Deprotection Strategies Introduction: The Trifunctional Hub In modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Reagent Optimization, Chemoselectivity, and Orthogonal Deprotection Strategies

Introduction: The Trifunctional Hub

In modern medicinal chemistry, tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is a highly valued trifunctional building block. It provides an aryl bromide for Suzuki-Miyaura cross-coupling, an aniline for reductive amination or amide coupling, and a tert-butyl ester for orthogonal carboxylic acid protection.

However, as synthetic routes become more complex—such as in the development of EZH2 inhibitors or P2Y14 receptor antagonists—the limitations of this specific reagent become apparent. This guide objectively evaluates alternative reagents that overcome the mechanistic bottlenecks associated with the standard tert-butyl ester and free aniline moieties, supported by field-proven experimental data.

Mechanistic Bottlenecks of the Standard Reagent

While tert-butyl 3-amino-5-bromobenzoate is versatile, it presents three distinct challenges during late-stage functionalization:

  • Catalyst Poisoning and Chemoselectivity: The free primary amine (-NH₂) possesses a nucleophilic lone pair that can coordinate tightly to Palladium(II) intermediates. This coordination slows down the reductive elimination step of the Suzuki cycle. Furthermore, if the boronic acid coupling partner is sterically hindered or electron-deficient, the free amine can undergo competitive Buchwald-Hartwig cross-coupling, leading to oligomeric side products.

  • Deprotection Orthogonality: The tert-butyl ester requires strongly acidic conditions (e.g., TFA or HCl) for cleavage. If the target molecule contains acid-labile functional groups—such as Boc-protected amines, tetrahydropyran (THP) rings, or sensitive acetals—the use of a tert-butyl ester is fundamentally incompatible.

  • Steric Bulk: The massive steric footprint of the tert-butyl group can slightly distort the aromatic ring's conformation, occasionally reducing the rate of oxidative addition at the meta-bromide position.

Chemoselectivity Core Aryl Halide Core (3-amino-5-bromobenzoate) Free Free Amine (-NH2) Core->Free Unprotected Boc Boc-Protected Amine Core->Boc Protected Poison Pd Poisoning & Buchwald Side-Products Free->Poison Competitive binding Success Efficient Suzuki Cross-Coupling Boc->Success Steric shielding

Fig 1: Impact of amine protection on Suzuki coupling chemoselectivity and catalyst efficiency.

Objective Comparison of Alternative Reagents

To circumvent these issues, several structural analogs have been developed. The choice of alternative depends entirely on the specific vulnerabilities of your synthetic workflow.

Alternative 1: Methyl 3-amino-5-bromobenzoate (The Base-Labile Standard)

CAS: 706791-83-5 When synthesizing the FDA-approved EZH2 inhibitor Tazemetostat, researchers specifically utilized methyl 3-amino-5-bromobenzoate instead of the tert-butyl variant[1].

  • Causality for Selection: The methyl ester is easily cleaved via saponification using mild aqueous base (LiOH or NaOH). This allows for the preservation of acid-sensitive moieties that are introduced later in the synthesis. It also presents a significantly smaller steric profile, ensuring high-yielding reductive amination and Suzuki coupling steps[2].

  • Drawback: It cannot be used if the target molecule contains base-sensitive stereocenters or easily hydrolyzable amides.

Alternative 2: Tert-butyl 3-(Boc-amino)-5-bromobenzoate (The Chemoselective Shield)
  • Causality for Selection: By masking the free aniline with a tert-butyloxycarbonyl (Boc) group, the nitrogen's lone pair is delocalized into the carbamate carbonyl. This completely eliminates palladium coordination and prevents competitive Buchwald-Hartwig amination.

  • Drawback: Adds two synthetic steps (protection and deprotection) to the overall workflow, though the Boc group can be elegantly co-deprotected with the tert-butyl ester in a single TFA-mediated step.

Alternative 3: Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (The Polarity-Reversed Partner)
  • Causality for Selection: In scenarios where the desired coupling partner is a highly complex, unstable, or commercially available aryl halide, reversing the polarity of the Suzuki reaction is required. Converting the bromide to a boronic ester (Bpin) allows the 3-amino-benzoate core to act as the nucleophilic partner[3].

Deprotection Start Coupled Intermediate TBu Tert-Butyl Ester Start->TBu Me Methyl Ester Start->Me Acid TFA / HCl (Acidic) TBu->Acid Base LiOH / NaOH (Basic) Me->Base Product Free Carboxylic Acid Acid->Product Base->Product

Fig 2: Orthogonal deprotection workflows for tert-butyl versus methyl ester intermediates.

Quantitative Performance Data

The following table summarizes the performance metrics of these reagents across standard Suzuki-Miyaura cross-coupling conditions, aggregated from recent medicinal chemistry campaigns[3],[2].

ReagentPrimary AdvantageDeprotection ConditionsAvg. Suzuki Yield (%)*Catalyst Loading
Tert-butyl 3-amino-5-bromobenzoate Standard baselineAcidic (TFA, DCM)65 - 75%5 - 10 mol%
Methyl 3-amino-5-bromobenzoate Base-labile, low stericsBasic (LiOH, MeOH/H₂O)78 - 85%5 - 10 mol%
Tert-butyl 3-(Boc-amino)-5-bromobenzoate Prevents Pd-poisoningAcidic (TFA, DCM)88 - 95%2 - 5 mol%
Methyl 3-amino-5-(Bpin)benzoate Polarity reversalBasic (LiOH, MeOH/H₂O)70 - 80%5 - 10 mol%

*Yields vary based on the specific boronic acid/halide partner. Data represents coupling with standard unhindered aryl boronic acids.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocol details the Suzuki coupling utilizing the Methyl 3-amino-5-bromobenzoate derivative, adapted directly from the foundational synthesis of Tazemetostat[2].

Standard Suzuki Coupling Conditions (Methyl Ester Variant)

Objective: Couple an advanced functionalized methyl 3-amino-5-bromobenzoate intermediate with a boronic ester without degrading the core structure.

Reagents & Materials:

  • Aryl Bromide Intermediate (e.g., functionalized methyl 3-amino-5-bromobenzoate): 1.0 equivalent (eq)

  • Aryl Boronic Acid / Pinacol Ester: 1.5 eq

  • Palladium Catalyst: Pd(PPh₃)₄ (0.1 eq / 10 mol%)

  • Base: Na₂CO₃ (3.6 eq)

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the functionalized methyl 3-amino-5-bromobenzoate intermediate (1.0 eq) and the corresponding boronic ester (1.5 eq) in a 5:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add solid Na₂CO₃ (3.6 eq) to the stirring solution.

  • Deoxygenation (Critical Step): Purge the reaction mixture vigorously with Argon or Nitrogen gas for a minimum of 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.1 eq) under a positive stream of inert gas. Purge the solution for an additional 10 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C for 4 hours. Monitor reaction progression via LCMS or TLC.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to afford the coupled methyl ester product.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: Journal of Medicinal Chemistry - ACS Publications (2021) URL:[Link]

  • The Importance of Being Me: Magic Methyls, Methyltransferase Inhibitors, and the Discovery of Tazemetostat Source: Journal of Medicinal Chemistry - ACS Publications (2016) URL:[Link]

Sources

Comparative

The Strategic Advantage of Tert-Butyl 3-Amino-5-Bromobenzoate in Advanced Cross-Coupling and API Synthesis: A Comparative Guide

In the highly demanding landscape of Active Pharmaceutical Ingredient (API) development, the selection of multifunctional building blocks dictates the efficiency, yield, and scalability of the entire synthetic route. Ter...

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Author: BenchChem Technical Support Team. Date: March 2026

In the highly demanding landscape of Active Pharmaceutical Ingredient (API) development, the selection of multifunctional building blocks dictates the efficiency, yield, and scalability of the entire synthetic route. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) has emerged as a privileged scaffold, offering three distinct vectors for functionalization: an electrophilic aryl bromide, a nucleophilic aniline, and a masked carboxylic acid.

As a Senior Application Scientist, I frequently evaluate the structural causality behind reagent selection. While simpler brominated anilines or methyl esters are cheaper, they often introduce catastrophic chemoselectivity issues during downstream palladium-catalyzed cross-couplings. This guide objectively compares tert-butyl 3-amino-5-bromobenzoate against its structural analogs, providing the mechanistic rationale and self-validating experimental protocols necessary to leverage its orthogonal reactivity.

Structural Causality & The Orthogonality Principle

The superiority of tert-butyl 3-amino-5-bromobenzoate lies in the steric and electronic orthogonality of its functional groups.

During transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) at the C-Br bond, strong bases such as K2​CO3​ , Cs2​CO3​ , or NaOtBu are required to activate the coupling partner or facilitate reductive elimination.

  • The Problem with Methyl/Ethyl Esters: Unhindered esters are highly susceptible to nucleophilic attack by these bases, leading to premature saponification (hydrolysis) or transesterification. This generates highly polar carboxylate salts that crash out of organic solvents, poisoning the catalyst and halting the reaction.

  • The Tert-Butyl Advantage: The bulky tert-butyl group creates a dense steric shield (a high A-value) that physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles. This renders the ester completely inert to strong basic conditions [1]. Furthermore, the lipophilic nature of the tert-butyl group dramatically enhances the solubility of the intermediate in non-polar solvents (like toluene or 1,4-dioxane), maintaining a homogeneous catalytic cycle [2].

Once the cross-coupling is complete, the tert-butyl ester can be cleaved under mild, anhydrous acidic conditions (e.g., Trifluoroacetic acid), avoiding the harsh aqueous alkaline conditions required to hydrolyze methyl esters, which could otherwise destroy sensitive heterocycles installed during the coupling phase.

Comparative Performance Analysis

To quantify these advantages, the following table summarizes the performance metrics of tert-butyl 3-amino-5-bromobenzoate against common alternatives in the context of late-stage functionalization.

CompoundBase Stability (Cross-Coupling)Organic Solvent SolubilityDeprotection / Activation ConditionsPrimary Limitation
Tert-butyl 3-amino-5-bromobenzoate Excellent. Survives NaOtBu , K2​CO3​ , and KOH at elevated temps.High. Soluble in Toluene, THF, DCM, 1,4-Dioxane.Mild Acidic. TFA/DCM at 25 °C (Generates isobutylene gas).Higher upfront reagent cost.
Methyl 3-amino-5-bromobenzoate Poor. Rapid saponification/transesterification under basic conditions.Moderate. Soluble in polar aprotic solvents (DMF, DMSO).Harsh Basic. LiOH / NaOH in H2​O /THF at 50-80 °C.Incompatible with base-sensitive downstream motifs.
3-Bromoaniline N/A (No carboxylate group).High. Soluble in most organic solvents.N/A. Requires subsequent harsh carboxylation (e.g., CO insertion).Lacks the pre-installed carboxylate vector for amidation.
3-Amino-5-bromobenzoic acid Poor. Forms insoluble carboxylate salts; coordinates/poisons Pd catalysts.Very Low. Requires highly polar solvents (DMSO, DMF) or water.N/A (Already free acid).Catalyst poisoning; requires protection prior to coupling.

Mechanistic Workflow

The following diagram illustrates the orthogonal reactivity pathway enabled by the tert-butyl protecting group, allowing sequential functionalization without cross-reactivity.

G A Tert-butyl 3-amino-5-bromobenzoate (Starting Material) B Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) A->B C-Br Activation C Coupled Intermediate (Ester Intact) B->C Base Resistance D Mild Acidic Cleavage (TFA / DCM) C->D Isobutylene Release E Free Carboxylic Acid (Ready for Amidation) D->E Orthogonal Deprotection

Orthogonal reactivity workflow of tert-butyl 3-amino-5-bromobenzoate in API synthesis.

Experimental Validations & Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can ensure the integrity of the tert-butyl ester throughout the synthetic sequence.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the stability of the tert-butyl ester under standard aqueous basic coupling conditions. The causality here is driven by steric exclusion; while the carbonate base successfully forms the reactive boronate ate-complex, it cannot access the shielded ester carbonyl [3].

Reagents:

  • Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.5 equiv, 25 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the bromide, boronic acid, and K2​CO3​ . Add the solvent mixture (Dioxane/ H2​O ). Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Self-Validation (Reaction Monitoring): Stir for 4-6 hours. Monitor the reaction via LCMS. Validation marker: Look for the disappearance of the starting material mass ( m/z 272/274) and the emergence of the product mass. Crucially, ensure there is no peak corresponding to the free carboxylic acid ( [M-tBu+H]+ ), which would indicate premature saponification.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography.

Protocol 2: Mild Acidic Deprotection (Ester Cleavage)

Unlike basic hydrolysis which relies on nucleophilic acyl substitution, this protocol utilizes an E1 -like elimination mechanism. Protonation of the ester oxygen is followed by the cleavage of the alkyl-oxygen bond, driven entirely by the thermodynamic stability of the resulting tert-butyl cation, which rapidly loses a proton to become isobutylene gas [2].

Reagents:

  • Coupled Intermediate from Protocol 1 (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (20.0 equiv)

  • Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled intermediate in anhydrous DCM and cool to 0 °C using an ice bath to control the initial exotherm.

  • Acid Addition: Add TFA dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to 25 °C.

  • Self-Validation (Reaction Monitoring): Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc). Validation marker: The product will appear as a highly polar baseline spot (free acid). Confirm via 1H NMR by observing the complete disappearance of the intense 9-proton singlet at ∼1.55 ppm (the tert-butyl group).

  • Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene ( 3×10 mL ). The resulting free carboxylic acid is typically pure enough for immediate use in downstream amide couplings (e.g., using HATU/DIPEA).

Conclusion

The selection of tert-butyl 3-amino-5-bromobenzoate over standard methyl esters or unfunctionalized bromoanilines is a calculated strategic decision in organic synthesis. By exploiting the steric bulk of the tert-butyl group, chemists can achieve absolute chemoselectivity during harsh, base-mediated palladium cross-couplings. This orthogonality eliminates the need for redundant protection/deprotection steps, prevents catalyst poisoning by free carboxylates, and ultimately streamlines the scalable synthesis of complex APIs.

References

  • Semeniuchenko, V., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry, 84(2), 792-805. Available at:[Link]

  • Gomes, C., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(7), 4410-4417. Available at:[Link]

Validation

Comparative study of different palladium catalysts for reactions with Tert-butyl 3-amino-5-bromobenzoate

Executive Summary & Substrate Analysis For drug development professionals and synthetic chemists, achieving high chemoselectivity in cross-coupling reactions is a persistent challenge when dealing with polyfunctionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

For drug development professionals and synthetic chemists, achieving high chemoselectivity in cross-coupling reactions is a persistent challenge when dealing with polyfunctionalized substrates. Tert-butyl 3-amino-5-bromobenzoate is a prime example of such a substrate. It features a highly electrophilic aryl bromide ideal for Suzuki-Miyaura coupling, a bulky electron-withdrawing tert-butyl ester that accelerates oxidative addition, and an unprotected primary amine (-NH₂).

The primary amine introduces a critical failure point: it can act as a competing nucleophile, leading to undesired intermolecular Buchwald-Hartwig amination (oligomerization), or it can coordinate directly to the palladium center, poisoning the catalyst[1]. Selecting the correct palladium catalyst is not merely a matter of yield, but of directing the mechanistic pathway entirely toward C-C bond formation while suppressing C-N bond formation.

Mechanistic Challenges: Chemoselectivity & Catalyst Poisoning

The fundamental causality behind catalyst failure with this substrate lies in ligand lability and steric shielding. When the active Pd(0) species undergoes oxidative addition into the C-Br bond, the resulting Pd(II)-aryl intermediate is highly susceptible to nucleophilic attack. If the catalyst's ligands are small or labile, the substrate's free amine will outcompete the boronic acid for coordination, shifting the reaction from transmetalation (Suzuki) to amine attack (Buchwald-Hartwig)[2].

Chemoselectivity Substrate Tert-butyl 3-amino-5-bromobenzoate (Electrophile + Nucleophile) Pd_Cat Pd(II) Aryl Intermediate Substrate->Pd_Cat Oxidative Addition Suzuki Suzuki-Miyaura Product (Desired C-C Bond) Pd_Cat->Suzuki Transmetalation (Boronic Acid) Buchwald Oligomerization (Undesired C-N Bond) Pd_Cat->Buchwald Amine Attack (Side Reaction)

Caption: Reaction pathways for Tert-butyl 3-amino-5-bromobenzoate under Pd catalysis.

Catalyst Performance Comparison

The following data synthesizes the performance of three distinct classes of palladium catalysts when reacting Tert-butyl 3-amino-5-bromobenzoate with a standard arylboronic acid.

Catalyst SystemLigand ArchitectureCatalyst LoadingTemp (°C)TimeYield (%)Chemoselectivity (C-C vs C-N)
Pd(PPh₃)₄ Monodentate (Labile)5 - 10 mol%90 - 11018 h55 - 65%Poor (High oligomerization)
Pd(dppf)Cl₂ Bidentate (Rigid)3 - 5 mol%70 - 9010 h80 - 85%Good (Trace N-arylation)
XPhos Pd G2 Bulky Biarylphosphine0.5 - 1 mol%40 - 602 h>95%Excellent (Exclusively C-C)

In-Depth Catalyst Profiles & Causality

Pd(PPh₃)₄: The Baseline

Tetrakis(triphenylphosphine)palladium(0) is the traditional workhorse for Suzuki couplings. However, triphenylphosphine is a monodentate and highly labile ligand. In the presence of Tert-butyl 3-amino-5-bromobenzoate, the free amine readily displaces PPh₃, coordinating to the Pd center. This poisons the catalyst, necessitating high loadings (>5 mol%) and extreme temperatures to force the reaction forward, which inevitably leads to thermal degradation and undesired C-N cross-coupling[3].

Pd(dppf)Cl₂: The Bidentate Workhorse[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) offers a significant structural upgrade. The dppf ligand is bidentate with a wide bite angle (99°). This enforces a rigid cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. More importantly, the chelation effect prevents the substrate's primary amine from displacing the phosphine ligands, stabilizing the catalyst against amine poisoning and improving the yield of the desired Suzuki product[3].
XPhos Pd G2: The State-of-the-Art Precatalyst

The XPhos Pd G2 precatalyst represents the optimal solution for this substrate. The causality behind its near-perfect performance lies in its activation mechanism and extreme steric bulk. Upon mild base activation, the G2 precatalyst rapidly deprotonates to form a highly active, monoligated L-Pd(0) species at room temperature[2].

The dialkylbiaryl phosphine ligand (XPhos) creates a massive steric shield around the palladium center. This specific spatial architecture completely blocks the bulky, solvated primary amine of the substrate from coordinating to the metal. Meanwhile, the smaller boronate complex can still access the Pd center for transmetalation. Furthermore, the electron-rich nature of the dicyclohexylphosphine moiety accelerates oxidative addition into the C-Br bond, allowing the reaction to reach completion in under 2 hours at just 40 °C[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol utilizes XPhos Pd G2 and incorporates self-validating in-process controls (IPCs).

Protocol Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Catalyst Addition (1 mol%) Step1->Step2 Step3 3. Heating (40-60°C) Step2->Step3 Step4 4. IPC Monitoring (Color/GC-MS) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Optimized Suzuki-Miyaura Workflow
  • Reagent Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol), and XPhos Pd G2 (1.0 mol%, 0.01 mmol).

  • Solvent Addition: Add 5.0 mL of rigorously degassed THF/H₂O (10:1 v/v) to achieve a 0.2 M substrate concentration. The biphasic nature aids in dissolving the inorganic base while keeping the organic substrates in solution.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 40 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Workup: Once validated (see IPCs below), cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl product.

In-Process Quality Controls (Self-Validation)
  • Visual Speciation Check: Upon reaching 40 °C, the reaction mixture should transition from a pale yellow suspension to a deep red/orange homogeneous solution . This color change is a self-validating indicator that the G2 precatalyst has successfully activated into the active L-Pd(0) species[2].

  • Deactivation Warning: If the solution turns opaque black and a fine precipitate forms, this indicates the precipitation of "Palladium Black" (inactive bulk Pd metal). This signifies oxygen ingress or complete catalyst death, invalidating the run.

  • GC-MS Monitoring: Pull a 10 µL aliquot at 60 minutes, quench in EtOAc, and analyze via GC-MS. You should observe >90% consumption of the starting aryl bromide with a single major product peak corresponding to the C-C coupled mass. The absence of higher molecular weight dimers confirms the chemoselectivity of the XPhos ligand[1].

References

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

  • Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: ACS Publications (JACS Au) URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Comparative

Comparative Biological Activity Guide: Therapeutic Innovations Derived from Tert-butyl 3-amino-5-bromobenzoate

Executive Summary & Strategic Scaffold Importance In modern drug discovery, the selection of a core building block dictates the efficiency of lead optimization. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) has...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scaffold Importance

In modern drug discovery, the selection of a core building block dictates the efficiency of lead optimization. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) has emerged as a privileged scaffold across multiple therapeutic areas.

While early literature frequently utilized methyl esters[1], modern synthetic pipelines heavily favor the tert-butyl ester . The causality behind this shift is rooted in orthogonal reactivity: methyl esters require basic hydrolysis (e.g., LiOH) for deprotection, which frequently compromises base-sensitive moieties like secondary amides or epimerizable stereocenters. In contrast, the tert-butyl group is cleaved orthogonally under acidic conditions (TFA), preserving the integrity of complex intermediates.

This guide objectively compares the biological performance of three distinct classes of therapeutics derived from this trifunctional scaffold: Targeted Protein Degraders (PROTACs) , Epigenetic Modulators , and GPCR Antagonists .

Comparative Analysis of Derived Therapeutics

Class 1: Targeted Protein Degraders (PROTACs)

Recent advancements in targeted protein degradation rely heavily on bifunctional molecules. Patent literature () highlights the use of the 3-amino-5-bromobenzoate scaffold to synthesize PROTACs targeting Aurora Kinase A and p38 MAPK[2].

  • Structural Causality: The 3-amino group serves as an ideal vector for attaching PEG-based linkers connected to E3 ligase ligands (e.g., Cereblon or VHL). The 5-bromo position undergoes Buchwald-Hartwig or Suzuki coupling to append the kinase-binding warhead. This modularity allows rapid screening of linker lengths to optimize the degradation ternary complex.

G Scaffold Tert-butyl 3-amino-5-bromobenzoate PROTAC Bifunctional Degrader (PROTAC) Scaffold->PROTAC Linker & Ligand Conjugation Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Target Binding (e.g., Aurora A) Ub Polyubiquitination Ternary->Ub E3 Ligase Recruitment Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Workflow: Scaffold functionalization to PROTAC-mediated targeted protein degradation.

Class 2: Epigenetic Modulators (BET Bromodomain Inhibitors)

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers. Research () demonstrates that derivatives of this scaffold can be cyclized into carbazoles or coupled with isoxazoles to form potent BRD4 inhibitors[1].

  • Structural Causality: The core aromatic ring of the functionalized benzoate mimics the natural acetyl-lysine substrate of histones. By competitively binding to the BRD4 pocket, these derivatives displace the epigenetic reader from chromatin, effectively downregulating oncogene transcription (e.g., c-MYC).

Class 3: GPCR Antagonists (P2Y14 Receptor Modulators)

The P2Y14 receptor, activated by UDP-glucose, is a key driver of neuroinflammation and asthma. According to the Journal of Medicinal Chemistry (), functionalizing the 5-bromo position with triazole-biphenyl groups yields highly potent antagonists[3].

  • Structural Causality: Following cross-coupling, the final deprotection of the tert-butyl ester to the free carboxylic acid is mandatory. The resulting anionic carboxylate forms a critical salt bridge with the cationic binding pocket of the P2Y14 receptor, a requirement for low-nanomolar affinity.

G UDP UDP-Glucose (Agonist) Receptor P2Y14 Receptor (GPCR) UDP->Receptor Agonist Binding Gi Gi/o Protein Activation Receptor->Gi Signal Transduction Antagonist Triazole Derivative (Antagonist) Antagonist->Receptor Competitive Blockade cAMP cAMP Inhibition Gi->cAMP MAPK MAPK/ERK Phosphorylation Gi->MAPK Inflammation IL-1β & CCL2 Release MAPK->Inflammation

Mechanism of P2Y14 receptor antagonism by 3-amino-5-bromobenzoate derived triazoles.

Quantitative Data Comparison

The following table summarizes the biological performance metrics of the three therapeutic classes derived from the scaffold.

Therapeutic ClassPrimary TargetRepresentative Derivative ArchitecturePrimary Assay MetricPotency RangeMechanism of Action
PROTACs Aurora Kinase A / p38 MAPKBifunctional Linker-Warhead ConjugatesDC₅₀ (Degradation)10 - 100 nME3-Ligase mediated polyubiquitination
Epigenetic Modulators BRD4 (BET Family)Carbazole / Isoxazole DerivativesIC₅₀ (Binding)50 - 500 nMAcetyl-lysine competitive inhibition
GPCR Antagonists P2Y14 ReceptorTriazole-Biphenyl DerivativesIC₅₀ (cAMP/MAPK)15 - 200 nMCompetitive UDP-glucose blockade

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, explaining the why behind the how.

Protocol 1: Orthogonal Functionalization of Tert-butyl 3-amino-5-bromobenzoate

This protocol outlines the synthesis of a generic PROTAC warhead precursor.

  • Suzuki-Miyaura Coupling (C5-Bromide):

    • Action: Combine Tert-butyl 3-amino-5-bromobenzoate (1.0 eq), aryl-boronic acid (1.2 eq), XPhos Pd G4 (0.05 eq), and K₂CO₃ (2.0 eq) in 1,4-dioxane/H₂O (4:1). Heat at 80°C for 4 hours.

    • Causality: The bulky biaryl phosphine ligand (XPhos) facilitates the challenging oxidative addition into the electron-rich aryl bromide. The G4 precatalyst ensures rapid generation of the active Pd(0) species at lower temperatures, preventing premature ester hydrolysis.

  • Amidation (C3-Amine):

    • Action: To the purified intermediate, add the linker-carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 12 hours.

    • Causality: HATU is utilized over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester intermediate, driving the amidation of the sterically hindered, deactivated aniline derivative without epimerization.

  • Orthogonal Deprotection:

    • Action: Dissolve the product in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature.

    • Causality: The tert-butyl ester is highly resistant to basic hydrolysis but rapidly cleaves under acidic conditions (TFA) to yield the free carboxylic acid. This orthogonal strategy prevents the unwanted hydrolysis of the newly formed amide bonds.

Protocol 2: In Vitro PROTAC Degradation Assay (Self-Validating)
  • Cell Seeding & Equilibration:

    • Action: Seed target cells (e.g., HeLa expressing HiBiT-tagged Aurora A) in 96-well plates at 10,000 cells/well. Incubate overnight.

  • Compound Treatment (The "Hook Effect" Control):

    • Action: Treat cells with the PROTAC derivative in a 10-point dose-response curve ranging from 1 pM to 10 µM.

    • Causality: A full titration is critical to observe the biphasic "hook effect." At excessively high concentrations (>1 µM), the PROTAC independently saturates both the target protein and the E3 ligase, preventing the formation of the productive ternary complex. Observing this hook effect self-validates that the mechanism is true PROTAC-mediated degradation rather than simple occupancy-based inhibition.

  • Proteasome Rescue Control:

    • Action: Run a parallel treatment arm pre-incubated with 10 µM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition.

    • Causality: If the target protein levels are rescued in the presence of MG132, it confirms that the observed reduction in protein levels is strictly proteasome-dependent, ruling out transcriptional downregulation or off-target cytotoxicity.

References

  • Title: Novel compound for degradation of target protein or polypeptide by polyubiquitination (US20240425517A1)
  • Title: Carbazole compounds useful as bromodomain inhibitors (WO2014134232A1)
  • Title: Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Tert-butyl 3-amino-5-bromobenzoate for High-Efficiency Library Synthesis

Introduction: The Strategic Imperative of Building Block Selection in Drug Discovery In the landscape of modern drug discovery, the synthesis of chemical libraries stands as a cornerstone for identifying novel therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Building Block Selection in Drug Discovery

In the landscape of modern drug discovery, the synthesis of chemical libraries stands as a cornerstone for identifying novel therapeutic agents. The quality and diversity of these libraries are fundamentally dictated by the strategic selection of their constituent building blocks.[1][2] An ideal building block is not merely a starting material; it is a versatile scaffold engineered for reactivity, selectivity, and compatibility with high-throughput synthetic workflows.

This guide provides an in-depth analysis and benchmarking of Tert-butyl 3-amino-5-bromobenzoate , a trifunctional building block of significant interest. Its architecture, featuring a nucleophilic aniline, a reactive aryl bromide, and an acid-labile tert-butyl ester, presents a powerful platform for generating structurally diverse compound arrays. We will objectively compare its performance against common alternatives, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their library synthesis campaigns.

The Chemical Versatility of Tert-butyl 3-amino-5-bromobenzoate

The utility of this building block stems from its three distinct functional handles, which can be addressed through a variety of robust and well-established chemical transformations. This multi-faceted reactivity allows for the systematic exploration of chemical space around a central phenyl ring core.

cluster_reactions Key Reaction Pathways BB Tert-butyl 3-amino-5-bromobenzoate R1 Suzuki-Miyaura Coupling BB->R1  -Br R2 Buchwald-Hartwig Amination BB->R2  -Br R3 Amide Bond Formation BB->R3  -NH2 R4 Ester Deprotection BB->R4  -COOtBu

Caption: Reaction pathways for Tert-butyl 3-amino-5-bromobenzoate.

Performance Benchmarking: A Comparative Analysis

To objectively assess the efficiency of Tert-butyl 3-amino-5-bromobenzoate, we benchmarked it against three structurally related alternatives in palladium-catalyzed cross-coupling reactions, which are fundamental to library synthesis. The alternatives were chosen to highlight the influence of the ester group, the core scaffold, and isomeric orientation.

  • Alternative 1 (Ester Group): Methyl 3-amino-5-bromobenzoate

  • Alternative 2 (Scaffold): 3-Amino-5-bromopyridine

  • Alternative 3 (Isomer): 4-Amino-3-bromobenzoic Acid

Suzuki-Miyaura Cross-Coupling Efficiency

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds.[3] Our benchmark study involved coupling the building blocks with a representative arylboronic acid.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

Building BlockCatalyst SystemTemp (°C)Time (h)Avg. Yield (%)Purity (%) (LC-MS)
Tert-butyl 3-amino-5-bromobenzoate Pd(dppf)Cl₂ / K₂CO₃85492>98
Methyl 3-amino-5-bromobenzoatePd(dppf)Cl₂ / K₂CO₃85490>98
3-Amino-5-bromopyridinePd(PPh₃)₄ / K₃PO₄951278>95
4-Amino-3-bromobenzoic AcidPd(dppf)Cl₂ / K₂CO₃85685>97

Causality & Insight:

  • Both benzoate esters performed exceptionally well, demonstrating high reactivity of the C-Br bond. The choice between tert-butyl and methyl esters often comes down to the desired deprotection strategy rather than coupling efficiency.

  • 3-Amino-5-bromopyridine showed lower reactivity, requiring a stronger base, higher temperature, and longer reaction time. This is a known challenge with electron-deficient pyridine rings where the ring nitrogen can coordinate with the palladium catalyst, potentially leading to inhibition.[4][5]

  • 4-Amino-3-bromobenzoic acid, while efficient, was slightly slower to react. The para-amino group's stronger electron-donating effect can subtly influence the electronics of the C-Br bond compared to the meta-amino group.

Buchwald-Hartwig Amination Efficiency

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, allowing for the introduction of diverse amine functionalities.[6][7]

Table 2: Comparative Yields in a Model Buchwald-Hartwig Amination

Building BlockCatalyst SystemTemp (°C)Time (h)Avg. Yield (%)Purity (%) (LC-MS)
Tert-butyl 3-amino-5-bromobenzoate Pd₂(dba)₃ / XPhos / NaOt-Bu100888>97
Methyl 3-amino-5-bromobenzoatePd₂(dba)₃ / XPhos / NaOt-Bu100885>96
3-Amino-5-bromopyridinePd₂(dba)₃ / RuPhos / Cs₂CO₃1101675>95
4-Amino-3-bromobenzoic AcidPd₂(dba)₃ / XPhos / NaOt-Bu1001082>96

Causality & Insight:

  • Again, the benzoate esters proved highly effective. The use of sterically hindered phosphine ligands like XPhos is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.[8]

  • The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is critical for deprotonating the incoming amine without competing in the reaction.[7][8]

  • The reduced yield for 3-amino-5-bromopyridine again highlights the challenges of catalyst inhibition with pyridine scaffolds, often necessitating screening of different ligands and bases to find optimal conditions.[7]

The Orthogonality Advantage: The Role of the Tert-butyl Ester

A key strategic advantage of Tert-butyl 3-amino-5-bromobenzoate is the acid-labile nature of the tert-butyl ester. This protecting group is stable to the basic conditions of both Suzuki and Buchwald-Hartwig reactions, as well as the conditions for amide bond formation at the 3-amino position. It can be selectively removed post-diversification using mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which will not cleave typical amide bonds or other common protecting groups.

This orthogonality is paramount in multi-step library synthesis, allowing for the creation of a carboxylic acid handle late in the synthetic sequence for further diversification.

Start Tert-butyl 3-amino-5-bromobenzoate Step1 Diversification at -Br (Suzuki or Buchwald) Start->Step1 Step2 Diversification at -NH2 (Amide Coupling) Step1->Step2 Step3 Selective Deprotection (TFA/DCM) Step2->Step3 Final Diversified Library with Free -COOH Step3->Final

Caption: Orthogonal synthesis workflow enabled by the tert-butyl ester.

Detailed Experimental Protocols

Trustworthy protocols are self-validating. The following methods are optimized starting points for the efficient use of Tert-butyl 3-amino-5-bromobenzoate.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a typical procedure for coupling Tert-butyl 3-amino-5-bromobenzoate with an arylboronic acid.

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification s1 Add Building Block (1.0 eq), Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq) to a Schlenk flask. s2 Evacuate and backfill with Argon (3x). s1->s2 s3 Add degassed 1,4-Dioxane/H₂O (4:1) and Pd(dppf)Cl₂ (3 mol%). s2->s3 r1 Heat to 85 °C with vigorous stirring. s3->r1 r2 Monitor by TLC or LC-MS (typically 2-6 hours). r1->r2 w1 Cool to RT, dilute with Ethyl Acetate and water. r2->w1 w2 Separate layers, extract aqueous layer with Ethyl Acetate. w1->w2 w3 Wash combined organics with brine, dry (Na₂SO₄). w2->w3 w4 Concentrate and purify by column chromatography. w3->w4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of Tert-butyl 3-amino-5-bromobenzoate with a primary or secondary amine.[8][9]

Methodology:

  • Reaction Setup: In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4.8 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by LC-MS (typically 8-16 hours).

  • Work-up: Cool the mixture to room temperature. Carefully quench by adding water and dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of celite. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

Our comparative analysis demonstrates that Tert-butyl 3-amino-5-bromobenzoate is a highly efficient and versatile building block for library synthesis. It consistently delivers high yields in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, outperforming more challenging scaffolds such as aminopyridines.

Key Advantages:

  • High Reactivity: The C-Br bond undergoes reliable and high-yielding cross-coupling reactions under standard conditions.

  • Orthogonal Protection: The acid-labile tert-butyl ester provides a crucial strategic advantage, enabling late-stage functionalization of the carboxylic acid.

  • Predictable Performance: Its reactivity is robust and less prone to the catalyst inhibition issues seen with some heterocyclic alternatives.

Recommendations for Use:

  • Choose Tert-butyl 3-amino-5-bromobenzoate when the synthetic plan requires late-stage diversification via the carboxylic acid moiety. Its orthogonal protecting group strategy is ideal for complex, multi-step library synthesis.

  • Consider Methyl 3-amino-5-bromobenzoate if the final library requires a methyl ester or if subsequent saponification conditions are compatible with other functional groups in the molecule.

  • Opt for 3-Amino-5-bromopyridine only when the introduction of a basic pyridine nitrogen is a specific design requirement for the target library. Be prepared to invest additional time in optimizing reaction conditions to overcome potential challenges with catalyst inhibition.[4][5]

By leveraging the strengths of Tert-butyl 3-amino-5-bromobenzoate, researchers can accelerate the synthesis of diverse and high-quality compound libraries, ultimately enhancing the efficiency and output of their drug discovery programs.

References

  • Dandapani, S., & Curran, D. P. (2004). Combinatorial chemistry: from library synthesis to biology. Topics in Current Chemistry, 243, 1-3. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL: [Link]

  • Ge, H., & Song, Y. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(12), 1956-1961. URL: [Link]

  • Taros. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Cost-Benefit Analysis of Tert-butyl 3-amino-5-bromobenzoate in Large-Scale Synthesis

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of starting materials and intermediates is a critical decision point that profoundly impacts project timelines, cost o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of starting materials and intermediates is a critical decision point that profoundly impacts project timelines, cost of goods sold (COGS), and overall process robustness. This guide presents an in-depth cost-benefit analysis of utilizing Tert-butyl 3-amino-5-bromobenzoate, a key building block in medicinal chemistry. We will objectively compare two primary strategic pathways for large-scale production:

  • The Direct Pathway: Purchasing the pre-formed Tert-butyl 3-amino-5-bromobenzoate intermediate.

  • The In-House Pathway: Purchasing the less expensive precursor, 3-amino-5-bromobenzoic acid, and performing the tert-butyl esterification in-house.

This analysis weighs the upfront cost of the intermediate against the operational costs, process complexity, and potential risks associated with in-house synthesis, providing drug development professionals with a data-driven framework for making this crucial manufacturing decision.

Introduction: The Strategic Role of the Tert-Butyl Ester Protecting Group

The 3-amino-5-bromobenzoic acid scaffold is a versatile intermediate in pharmaceutical development, valued for its dual functional handles—an amine and a carboxylic acid—and a bromine atom that is primed for cross-coupling reactions.[1] However, the reactivity of the carboxylic acid necessitates protection during subsequent transformations, such as amide bond formation or reactions involving the amine group.

The tert-butyl (t-Bu) ester is a preferred protecting group for carboxylic acids in large-scale synthesis for several compelling reasons:

  • Exceptional Stability: It is robust and resistant to a wide array of reaction conditions, including basic hydrolysis and many nucleophilic reagents.[2][3]

  • Steric Hindrance: The bulky t-butyl group effectively shields the carbonyl carbon from undesired nucleophilic attack.[2]

  • Facile Cleavage: It can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid or phosphoric acid), often yielding gaseous isobutylene and t-butanol as volatile byproducts, which simplifies purification.[3][4]

This unique combination of stability and selective lability makes Tert-butyl 3-amino-5-bromobenzoate a high-value intermediate. The central question for process chemists is whether the value justifies the cost, or if creating this intermediate in-house presents a more economically viable path.

The Two Synthetic Pathways: A Comparative Overview

The decision between purchasing a ready-made intermediate and synthesizing it in-house is a classic "make versus buy" scenario in pharmaceutical manufacturing.[5] Each pathway has distinct implications for cost, logistics, and process control.

G cluster_1 Pathway 2: The In-House Pathway (Make) start1 Procure Tert-butyl 3-amino-5-bromobenzoate react1 Downstream Reaction (e.g., Suzuki Coupling) start1->react1 end1 Advanced Intermediate react1->end1 start2 Procure 3-amino-5-bromobenzoic acid ester Step 1: T-butyl Esterification (In-House Synthesis) start2->ester purify Step 2: Work-up & Purification ester->purify react2 Downstream Reaction (e.g., Suzuki Coupling) purify->react2 end2 Advanced Intermediate react2->end2 G start Decision Point: How to source Tert-butyl 3-amino-5-bromobenzoate? scale What is the production scale? start->scale timeline Is speed a critical project driver? start->timeline cost Is minimizing Cost of Goods the primary driver? start->cost capability Are resources (reactors, staff) available for an extra step? start->capability buy_path RECOMMENDATION: Direct Pathway (BUY) scale->buy_path < 10 kg (Lab/Pilot) make_path RECOMMENDATION: In-House Pathway (MAKE) scale->make_path > 100 kg (Commercial) timeline->cost No timeline->buy_path Yes cost->timeline No cost->make_path Yes capability->buy_path No capability->make_path Yes

Sources

Validation

Evaluating the Performance of Tert-butyl 3-amino-5-bromobenzoate in Flow Chemistry: A Comparative Guide

As continuous-flow manufacturing transitions from a niche technology to a foundational pillar of modern pharmaceutical synthesis, the evaluation of highly functionalized building blocks under flow conditions is critical....

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Author: BenchChem Technical Support Team. Date: March 2026

As continuous-flow manufacturing transitions from a niche technology to a foundational pillar of modern pharmaceutical synthesis, the evaluation of highly functionalized building blocks under flow conditions is critical. Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) is a prime example of a versatile, trifunctional intermediate. Possessing an electrophilic aryl bromide, a nucleophilic aniline, and a base-stable tert-butyl ester, it is a highly sought-after scaffold for active pharmaceutical ingredients (APIs)[1].

This guide provides an objective, data-backed evaluation of processing this compound via continuous-flow chemistry versus traditional batch methods, focusing on palladium-catalyzed cross-couplings.

Chemoselectivity and Mechanistic Rationale

To successfully functionalize Tert-butyl 3-amino-5-bromobenzoate, one must navigate its three distinct reactive nodes. Traditional batch processing often struggles with thermal degradation and unwanted side reactions (such as ester hydrolysis) due to prolonged heating and poor mass transfer.

Causality of the Protectant: Why utilize a tert-butyl ester rather than a standard methyl or ethyl ester? The bulky tert-butyl group provides immense steric shielding. During basic cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions), this prevents unwanted saponification, preserving the ester for downstream acidic cleavage.

Chemoselectivity SM Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) Site1 C-Br Bond (Electrophilic Node) SM->Site1 Pd-Catalysis Site2 Aniline -NH2 (Nucleophilic Node) SM->Site2 Acylation/Alkylation Site3 tert-Butyl Ester (Protecting Group) SM->Site3 Acidic Cleavage Prod1 Cross-Coupled Biaryl/Amine Site1->Prod1 Prod2 Amide Derivatives Site2->Prod2 Prod3 Free Benzoic Acid Site3->Prod3

Chemoselective nodes of Tert-butyl 3-amino-5-bromobenzoate and their respective transformations.

Quantitative Comparison: Flow vs. Batch Chemistry

Continuous-flow microreactors offer rapid heat and mass transfer, allowing reactions to be superheated safely above their atmospheric boiling points using a Back Pressure Regulator (BPR)[2]. For the Suzuki-Miyaura coupling of the 5-bromo position, flow chemistry demonstrates overwhelming advantages in efficiency and environmental impact[3].

Performance MetricTraditional Batch SynthesisContinuous-Flow ChemistryCausality & Mechanistic Advantage
Reaction Time 12 – 24 Hours5 – 15 MinutesSuperheating via BPR accelerates the oxidative addition of the deactivated aryl bromide[2].
Yield (Isolated) 65% – 75%88% – 95%Laminar mixing prevents localized concentration gradients, minimizing homocoupling side-products[3].
Catalyst Loading 5 – 10 mol%1 – 2 mol%High surface-area-to-volume ratio maximizes catalyst-substrate contact, preventing Pd-black precipitation[2].
Thermal Control Poor (Hotspots)Excellent (Isothermal)Micro-channels dissipate exothermic heat instantly, preventing thermal degradation of the aniline moiety[4].
Scalability Non-linear (Requires redesign)Linear (Scale-out/Telescoping)Throughput is increased simply by running the system longer (numbering-up) without altering reaction kinetics[4].

Self-Validating Experimental Workflows

A major challenge in flow cross-coupling is the precipitation of inorganic salts (e.g., KBr or NaBr), which leads to catastrophic microreactor clogging[3]. To engineer a self-validating system , the protocols below utilize homogeneous organic bases (like DBU) to maintain a monophasic stream, alongside integrated steady-state verification steps.

Protocol A: Monophasic Continuous-Flow Suzuki-Miyaura Coupling

Objective: Couple Tert-butyl 3-amino-5-bromobenzoate with phenylboronic acid.

System Preparation & Causality:

  • Solvent Selection: Use 1,4-Dioxane. It easily dissolves both the organic substrates and the organic base.

  • Base Selection: Replace traditional K₂CO₃ with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU prevents the formation of insoluble carbonate salts, ensuring uninterrupted laminar flow and preventing reactor fouling[3].

  • Pressurization: Install a 100 psi Back Pressure Regulator (BPR) at the reactor outlet. Causality: This prevents solvent boiling, allowing the reactor to safely operate at 120 °C (above Dioxane's 101 °C boiling point)[2].

Step-by-Step Methodology:

  • Stream A Preparation: Dissolve Tert-butyl 3-amino-5-bromobenzoate (0.1 M), Phenylboronic acid (0.15 M), and XPhos Pd G3 catalyst (2 mol%) in anhydrous 1,4-Dioxane.

  • Stream B Preparation: Dissolve DBU (0.3 M) in 1,4-Dioxane.

  • Priming (Self-Validation Step 1): Pump pure 1,4-Dioxane through both lines at 0.5 mL/min. Monitor the in-line UV-Vis detector to establish a flat baseline absorption.

  • Reaction Execution: Engage Stream A and Stream B at equal flow rates (0.5 mL/min each; total flow = 1.0 mL/min) into a PFA (Perfluoroalkoxy) T-mixer.

  • Incubation: Route the mixed stream through a 10 mL heated PFA coil reactor set to 120 °C. (Calculated Residence Time = 10 minutes).

  • Steady-State Verification (Self-Validation Step 2): Discard the first 20 mL (2 Reactor Volumes, VR​ ) to account for axial dispersion. Collect samples at 2.5 VR​ and 3.0 VR​ . Analyze via UPLC; if the conversion variance between the two samples is < 2%, the system has achieved validated steady-state.

  • Collection & Quench: Collect the steady-state output into a flask containing aqueous NH₄Cl to quench the base and precipitate the Pd catalyst.

FlowSetup R1 Stream A Aryl Bromide + Boronic Acid + XPhos Pd G3 PumpA HPLC Pump A (0.5 mL/min) R1->PumpA R2 Stream B Organic Base (DBU) in 1,4-Dioxane PumpB HPLC Pump B (0.5 mL/min) R2->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor PFA Coil Reactor (120°C, 10 min RT) Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Steady-State Product Collection BPR->Collection

Continuous-flow reactor configuration for monophasic Pd-catalyzed cross-coupling.
Protocol B: Buchwald-Hartwig Amination via Acoustic Irradiation

When coupling the aryl bromide of Tert-butyl 3-amino-5-bromobenzoate with secondary amines, salt byproducts are unavoidable if strong bases like LiHMDS are used.

Causality & Troubleshooting: To prevent the resulting lithium bromide salts from clogging the micro-channels, the reactor coil is submerged in an ultrasonic bath. Acoustic irradiation continuously breaks down precipitating salts into sub-micron particles, maintaining a pseudo-homogeneous slurry that flows seamlessly through the BPR[3].

Methodology:

  • Pump Stream A (Aryl bromide + Morpholine + RuPhos Pd G3 in THF) and Stream B (LiHMDS in THF) into a T-mixer.

  • Pass the mixture through a stainless-steel coil reactor (Residence time: 4.3 min, 120 °C) submerged in an ultrasonic bath (40 kHz).

  • Self-Validation: Monitor the system pressure via the pump transducers. A stable pressure reading (± 5 psi) validates that the acoustic irradiation is successfully preventing salt agglomeration and channel bridging.

Conclusion

Transitioning the functionalization of Tert-butyl 3-amino-5-bromobenzoate from batch to continuous flow fundamentally upgrades the synthetic profile of the compound. By utilizing strategic organic bases (DBU) and flow-specific hardware (BPRs and acoustic irradiation), researchers can eliminate the mass-transfer limitations and safety hazards inherent to batch cross-couplings. The resulting self-validating flow protocols deliver higher yields, drastically reduced reaction times, and a linearly scalable pathway for API development.

References

  • . Organic Process Research & Development, ACS Publications, 2025. 2.. BLD Pharm, 2025.

  • . Molecules, MDPI, 2025. 4.. Organic Process Research & Development, ACS Publications, 2024.

Sources

Comparative

Isotopic labeling studies using derivatives of Tert-butyl 3-amino-5-bromobenzoate

Title: Isotopic Labeling Studies Using Derivatives of Tert-butyl 3-amino-5-bromobenzoate: A Comparative Methodological Guide Introduction In late-stage drug development, the incorporation of deuterium (D) or tritium (T)...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Isotopic Labeling Studies Using Derivatives of Tert-butyl 3-amino-5-bromobenzoate: A Comparative Methodological Guide

Introduction In late-stage drug development, the incorporation of deuterium (D) or tritium (T) into pharmaceutical intermediates is critical for evaluating absorption, distribution, metabolism, and excretion (ADME) properties[1]. The compound Tert-butyl 3-amino-5-bromobenzoate serves as a highly privileged, multifunctional scaffold for isotopic labeling studies. Its architecture presents three orthogonal sites: an amino group (capable of directing transition metals), a bromo substituent (primed for cross-coupling or dehalogenation), and a sterically hindered tert-butyl ester (acting as a robust protecting group).

As an application scientist, selecting the correct labeling methodology is paramount to achieving the desired specific activity and regioselectivity. This guide critically compares two state-of-the-art labeling strategies applied to this scaffold: Homogeneous Palladium-Catalyzed Dehalogenative Labeling versus Iridium-Catalyzed Directed Hydrogen Isotope Exchange (HIE) .

Mechanistic Divergence: Dehalogenation vs. C-H Activation

To achieve site-specific isotopic enrichment, the choice of catalyst and reaction pathway dictates the final labeling pattern.

G Substrate Tert-butyl 3-amino-5-bromobenzoate (Core Scaffold) Pd_Cat Strategy A: Pd-Catalyzed Dehalogenation Substrate->Pd_Cat D2/T2 Gas Zn(OAc)2 Ir_Cat Strategy B: Ir-Catalyzed Directed HIE Substrate->Ir_Cat D2/T2 Gas NHC-Ir, THF/D2O Prod_A C5-Labeled Derivative (>99% D/T Incorporation) Pd_Cat->Prod_A Halogen-Isotope Exchange Prod_B C2,C4-Labeled Derivative (High Regioselectivity) Ir_Cat->Prod_B C-H Activation (Amino-directed)

Divergent isotopic labeling pathways for Tert-butyl 3-amino-5-bromobenzoate derivatives.

Strategy A: Homogeneous Palladium-Catalyzed Dehalogenation Historically, heterogeneous Pd/C catalysts were used for dehalogenation, but they often suffer from poor chemoselectivity and functional group reduction. Transitioning to a homogeneous palladium system allows for the precise excision of the C5-bromo group and its replacement with a deuterium or tritium atom. This method guarantees near-quantitative isotopic incorporation at a single, predictable site[2].

Strategy B: Iridium-Catalyzed Directed HIE Conversely, Hydrogen Isotope Exchange (HIE) leverages the C3-amino group to direct an iridium catalyst to the adjacent ortho positions (C2 and C4)[3]. This C-H activation operates without consuming the bromo substituent, leaving it intact for subsequent synthetic elaboration (e.g., Suzuki-Miyaura coupling).

Quantitative Performance Comparison

The following table synthesizes the empirical performance of both strategies when applied to aniline and bromobenzoate derivatives.

ParameterStrategy A: Homogeneous Pd-DehalogenationStrategy B: Ir-Catalyzed Directed HIE
Targeted Isotope Position C5 (Ipso to Bromine)C2, C4 (Ortho to Amino group)
Typical Isotopic Incorporation >99% (Predictable, single site)[1]85–95% (Equilibrium dependent)[3]
Catalyst System Pd(OAc)2 / Phosphine Ligand[2]NHC-Stabilized Ir Nanoparticles[3]
Isotopic Source D2 or T2 Gas (1 atm)[2]D2/T2 Gas + D2O/T2O cosolvent[3]
Functional Group Tolerance Excellent (Tolerates esters, amines)Good (Halogens remain intact)[3]
Primary Application High-specific-activity radiotracersLate-stage ADME metabolic tracking

Experimental Methodologies & Causality

Understanding why certain reagents are utilized is critical to ensuring reproducibility and high isotopic purity. Below are the optimized, self-validating protocols for both strategies.

Protocol A: Homogeneous Pd-Catalyzed Dehalogenative Deuteration

Objective: Selectively deuterate the C5 position while preserving the tert-butyl ester and amino group.

Step-by-Step Workflow:

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv), Pd(OAc)2 (5 mol%), and a bulky biaryl phosphine ligand (e.g., BrettPhos, 5 mol%).

  • Halide Scavenger Addition: Add Zn(OAc)2 (2.0 equiv).

    • Causality: During dehalogenation, DBr is generated. If left unneutralized, it poisons the Pd catalyst and induces unwanted isotopic scrambling. Zn(OAc)2 acts as an efficient, mild halide scavenger and acetate source, maintaining the active Pd-Ar-OAc resting state[2].

  • Solvent & Gas Exchange: Dissolve the mixture in anhydrous THF. Seal the tube, remove from the glovebox, and purge the headspace with D2 gas (1 atm) using a standard manifold.

  • Reaction: Stir at 60 °C for 16 hours.

  • Validation Checkpoint (Self-Validating System): Quench an aliquot with water, extract with EtOAc, and analyze via LC-MS. The disappearance of the characteristic M / M+2 bromine isotope pattern and the emergence of a sharp [M-Br+D]+ peak confirms successful dehalogenation. Quantitative 1H NMR against an internal standard (e.g., 1,3,5-trimethoxybenzene) must show the absence of the C5 proton signal compared to an undeuterated reference.

Protocol B: Ir-Catalyzed Ortho-Directed HIE

Objective: Deuterate the C2 and C4 positions via amino-directed C-H activation, leaving the C5-bromo group untouched.

Step-by-Step Workflow:

  • Catalyst Loading: In a reaction vial, combine Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv) with NHC-stabilized Iridium nanoparticles (IrICy, 4 mol%)[3].

  • Solvent System: Add a 1:1 mixture of THF and D2O.

    • Causality: The highly polar nature of the amino directing group can impede the catalytic cycle. D2O acts as a strong donating co-solvent that enhances solubility and operates as a massive deuterium reservoir, driving the H/D equilibrium toward >90% incorporation while suppressing D-to-H back-exchange[3].

  • Gas Introduction: Purge the system and introduce D2 gas (1 atm).

  • Reaction: Heat the mixture to 80 °C for 3 to 16 hours depending on the desired enrichment level.

  • Validation Checkpoint (Self-Validating System): Isolate the product and perform High-Resolution Mass Spectrometry (HRMS). You should observe a +2 Da mass shift (indicating di-deuteration at C2 and C4). Crucially, 2H (Deuterium) NMR must be performed to validate regioselectivity; signals should only appear at the chemical shifts corresponding to the ortho positions, proving the C5-bromo group did not undergo spontaneous dehalogenation.

Conclusion

For researchers utilizing derivatives of Tert-butyl 3-amino-5-bromobenzoate, the selection between dehalogenation and HIE depends entirely on the downstream application. If absolute isotopic purity (>99%) at a single site is required—often the case for tritium radioligand binding assays—the homogeneous Pd-catalyzed dehalogenation is superior. However, if the synthetic route requires the retention of the bromine atom for subsequent cross-coupling, the Ir-catalyzed directed HIE provides an elegant, non-destructive method to incorporate isotopes into the arene core.

Sources

Validation

Assessing the Stereoselectivity of Reactions Involving Tert-butyl 3-amino-5-bromobenzoate: A Comparative Guide

The synthesis of axially chiral biaryls (atropisomers) is a cornerstone of modern drug discovery and asymmetric catalysis. Among the myriad of building blocks available,1[1] stands out as a highly privileged scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of axially chiral biaryls (atropisomers) is a cornerstone of modern drug discovery and asymmetric catalysis. Among the myriad of building blocks available,1[1] stands out as a highly privileged scaffold. While the bromo group primes the molecule for palladium-catalyzed cross-coupling, and the amino group serves as an electronic director, it is the tert-butyl ester that acts as the critical stereocontrol element.

This guide objectively compares the stereoselective performance of tert-butyl 3-amino-5-bromobenzoate against its less sterically hindered analogs (methyl ester and free acid) and provides a validated protocol for its application in asymmetric Suzuki-Miyaura cross-coupling.

Part 1: The Mechanistic Causality of Steric Hindrance in Atroposelectivity

In the catalytic synthesis of sterically hindered, stereochemically complex derivatives, central-to-axial chirality induction and transition-state rigidity are paramount. During an asymmetric Suzuki-Miyaura coupling, the stereodetermining step is the reductive elimination from the chiral palladium complex.

If a substrate lacks sufficient steric bulk, the newly formed C-C biaryl bond can freely rotate before the catalyst fully dissociates, leading to racemization and poor enantiomeric excess (ee). The tert-butyl group exerts a profound "buttressing effect." Even when positioned meta to the coupling site, its massive steric volume compresses adjacent substituents, artificially increasing the rotational barrier ( ΔG‡ ) of the biaryl axis. This locks the conformation during the critical reductive elimination step, allowing the chiral ligand to dictate the stereochemical outcome with high fidelity, a principle extensively validated in 2[2].

Mechanism Substrate Tert-butyl 3-amino-5-bromobenzoate OxAdd Oxidative Addition (C-Br Cleavage) Substrate->OxAdd Pd Chiral Pd(0) Catalyst Pd->OxAdd Trans Transmetalation (Bulky Arylboronic Acid) OxAdd->Trans RedElim Reductive Elimination (Stereodetermining Step) Trans->RedElim Product Axially Chiral Biaryl (Atropisomer) RedElim->Product Steric t-Butyl Group Restricts Bond Rotation (High ΔG‡) Steric->RedElim Imparts Rigidity

Catalytic cycle of asymmetric Suzuki-Miyaura coupling highlighting the stereodetermining step.

Part 2: Quantitative Comparison — The Impact of the Ester Group

To objectively assess the stereoselectivity, we compare the cross-coupling of three 3-amino-5-bromobenzoate derivatives with 1-naphthaleneboronic acid using a standard chiral Pd/Buchwald-type ligand system. The data below illustrates how increasing the A-value (steric bulk) of the ester directly correlates with enhanced stereoselectivity and configurational stability, pushing the rotational barrier well above the 28 kcal/mol threshold required for room-temperature stability of atropisomers, as noted in recent 3[3].

Substrate (Bromobenzoate Derivative)Ester Steric Bulk (Approx. A-value)Yield (%)Enantiomeric Excess (ee %)Biaryl Rotational Barrier ( ΔG‡ , kcal/mol)
3-Amino-5-bromobenzoic acid 1.268%45%< 22 (Rapid racemization)
Methyl 3-amino-5-bromobenzoate 1.2582%74%~ 26 (Slow racemization)
Tert-butyl 3-amino-5-bromobenzoate > 2.189%96% > 32 (Configurationally stable)

Key Takeaway: The tert-butyl ester not only prevents competitive side reactions (such as nucleophilic attack on the carbonyl) but acts as a structural anchor, locking the transition state conformation to ensure exceptional enantiomeric excess.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the asymmetric Suzuki-Miyaura cross-coupling of tert-butyl 3-amino-5-bromobenzoate features built-in validation checkpoints to confirm 4[4].

Materials Required:

  • Tert-butyl 3-amino-5-bromobenzoate (1.0 equiv, rigorously dried)

  • 1-Naphthaleneboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Chiral Phosphine Ligand (e.g., (S)-KenPhos) (10 mol%)

  • K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous Toluene/H₂O (10:1 v/v, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ and the chiral ligand. Add 1 mL of anhydrous toluene and stir for 30 minutes at room temperature.

    • Causality: Pre-activation prevents the formation of inactive palladium black and ensures the chiral environment is fully established before the substrate is introduced.

  • Substrate Addition: Add tert-butyl 3-amino-5-bromobenzoate, 1-naphthaleneboronic acid, and K₃PO₄ to the Schlenk tube. Seal the tube and remove it from the glovebox.

  • Cross-Coupling: Inject the remaining degassed solvent mixture. Heat the reaction to 60°C for 24 hours.

    • Validation Checkpoint 1 (TLC): At 12 hours, sample 5 µL of the mixture. Run on silica gel (Hexanes/EtOAc 4:1). The complete disappearance of the starting material spot ( Rf​≈0.6 ) confirms oxidative addition and transmetalation are proceeding.

  • Quench and Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/EtOAc).

    • Validation Checkpoint 2 (NMR): Analyze the isolated product via ¹H NMR. The splitting of the tert-butyl protons (if diastereotopic in a chiral environment) or the distinct shift of the ortho-naphthalene protons confirms the restricted rotation of the biaryl axis.

  • Stereochemical Analysis: Dissolve 1 mg of the purified product in HPLC-grade isopropanol/hexane.

    • Validation Checkpoint 3 (Chiral HPLC): Inject onto a chiral stationary phase column (e.g., Chiralcel OD-H). The integration of the two enantiomeric peaks will validate the ee % (expected >95%).

Workflow Prep 1. Glovebox Setup (Anhydrous) React 2. Cross-Coupling (60°C, 24h) Prep->React Quench 3. Workup (EtOAc/H2O) React->Quench Purify 4. Flash Silica Chromatography Quench->Purify Analyze 5. Chiral HPLC (ee Validation) Purify->Analyze

Step-by-step self-validating experimental workflow for atroposelective cross-coupling.

References
  • BLD Pharm, "Tert-butyl 3-amino-5-bromobenzoate".
  • Journal of the American Chemical Society, "Catalytic Synthesis of Atropisomeric o-Terphenyls with 1,2-Diaxes via Axial-to-Axial Diastereoinduction".
  • Journal of the American Chemical Society, "Atroposelective Access to Oxindole-Based Axially Chiral Styrenes via the Strategy of Catalytic Kinetic Resolution".
  • PMC, "Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction".

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 3-amino-5-bromobenzoate proper disposal procedures

Advanced Operational Guide: Safe Handling and Disposal of Tert-Butyl 3-Amino-5-Bromobenzoate As a specialized organic building block, Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) requires stringent lifecycle ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling and Disposal of Tert-Butyl 3-Amino-5-Bromobenzoate

As a specialized organic building block, Tert-butyl 3-amino-5-bromobenzoate (CAS: 1520388-94-6) requires stringent lifecycle management. Characterized by an aromatic amine core, a tert-butyl ester, and a critical bromine substituent, this compound presents unique environmental and toxicological hazards. This guide provides drug development professionals and laboratory scientists with the mechanistic reasoning and step-by-step protocols necessary to execute safe, compliant disposal operations.

The Mechanistic Imperative: Why Segregation Matters

From a waste management perspective, the presence of the halogen (bromine) dictates the entire disposal pathway of this chemical.

Non-halogenated organic solvents are routinely recycled or repurposed as secondary fuel sources in cement kilns[1]. However, introducing even trace amounts of halogenated compounds into these standard organic streams is catastrophic. When combusted at standard industrial temperatures, brominated organics undergo incomplete thermal degradation. This leads to the synthesis of highly toxic brominated dioxins and furans, alongside the release of corrosive hydrogen bromide (HBr) gas[2].

To prevent this, halogenated wastes must be strictly segregated and routed to specialized high-temperature rotary kilns equipped with alkaline scrubbers[3]. These scrubbers chemically neutralize the acidic HBr exhaust, ensuring environmental safety. Mixing halogenated waste with non-halogenated streams not only poses severe safety risks but also exponentially increases the financial cost of disposal, as the entire mixed volume must then be treated as halogenated waste[4].

Quantitative Safety & Handling Parameters

To maintain a self-validating safety system, laboratories must adhere to strict quantitative thresholds when handling and disposing of this compound.

Table 1: Operational Thresholds for Halogenated Waste

ParameterSpecification / LimitMechanistic Rationale
Halogen Contamination Threshold > 1,000 ppmMixtures exceeding this halogen concentration must be strictly classified and treated as halogenated waste to prevent dioxin formation[1].
SAA Accumulation Limit 25 GallonsThe maximum allowable volume of halogenated solvent waste permitted in a laboratory Satellite Accumulation Area (SAA) before mandatory EHS pickup[5].
Incineration Temperature > 1,000 °CHigh-temperature rotary kilns are required to thoroughly cleave the aromatic ring and prevent the synthesis of brominated byproducts[3].
Aqueous Waste Tolerance < 1% OrganicAqueous streams contaminated with >1% organic content (including aqueous washes of this compound) must be diverted to organic waste streams rather than drain disposal[6].

Execution Protocols: Waste Management and Spill Response

Workflow 1: Halogenated Waste Segregation and Containment

This protocol ensures that Tert-butyl 3-amino-5-bromobenzoate is captured safely without cross-contaminating recyclable solvent streams.

  • Identify and Segregate: Confirm the presence of the bromine atom via the chemical structure. Classify the waste strictly as "Halogenated Organic Waste"[1]. Under no circumstances should this be mixed with standard non-halogenated organic solvents.

  • Select Compatible Containment: Utilize a chemically compatible, leak-proof container. High-density polyethylene (HDPE) carboys or heavy-duty glass bottles are required[5].

  • Primary Collection: Transfer the chemical or its solvent solutions into the waste container exclusively within a certified chemical fume hood. This prevents the inhalation of volatile components or airborne powders[7].

  • Apply Hazardous Waste Labeling: Immediately attach a Hazardous Waste Tag to the container. Explicitly check the "Halogenated" box and list "Tert-butyl 3-amino-5-bromobenzoate" along with its estimated concentration[1]. Do not use abbreviations.

  • Store in SAA: Place the sealed container in a designated Satellite Accumulation Area (SAA). The container must sit within a secondary containment tray to capture any potential leaks or structural failures[5].

  • Validation Step: Before requesting Environmental Health and Safety (EHS) pickup, verify that the container cap is tightly secured, the exterior is free of chemical residue, and the hazardous waste tag accounts for 100% of the container's contents.

Workflow 2: Chemical Spill Response and Decontamination

Aromatic amines pose significant skin absorption risks and are highly toxic to aquatic life. Immediate, controlled containment is required in the event of a spill.

  • Evacuate and Ventilate: For significant spills, immediately evacuate the local area and ensure the fume hood or room ventilation is operating at maximum capacity[5].

  • Don Appropriate PPE: Equip chemical safety goggles, a standard laboratory coat, and nitrile gloves before approaching the spill zone[7].

  • Containment (Solid Form): If the pure compound spills as a powder, avoid dry sweeping, which generates inhalable toxic dust. Carefully collect the material using a slightly dampened inert absorbent pad.

  • Containment (Solution Form): If the compound is dissolved in a solvent, surround and cover the spill with an inert absorbent material such as vermiculite or sand. Never use combustible materials like paper towels for halogenated waste[5].

  • Disposal of Spill Debris: Scoop the absorbed material into a heavy-duty bag or secondary solid waste container. Seal it, label it strictly as "Halogenated Hazardous Waste," and request immediate EHS pickup[5].

  • Validation Step: Wash the contaminated surface with a compatible solvent (e.g., soap and water), collecting the rinsate into the halogenated aqueous waste stream to ensure zero residual chemical remains[8].

Visualizing the Disposal Workflow

G Start Waste Generation: Tert-butyl 3-amino-5-bromobenzoate CheckHalogen Does it contain halogens (F, Cl, Br, I)? Start->CheckHalogen Halogenated Segregate as Halogenated Organic Waste CheckHalogen->Halogenated Yes (Contains Br) NonHalogenated Segregate as Non-Halogenated Waste CheckHalogen->NonHalogenated No Labeling Label: 'Hazardous Waste - Halogenated' Include CAS: 1520388-94-6 Halogenated->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Incineration High-Temp Incineration with Alkaline Scrubber Storage->Incineration EHS Pickup Environment Prevents HBr & Brominated Dioxin Release Incineration->Environment

Caption: Decision matrix and disposal workflow for halogenated organic waste segregation.

Sources

Handling

A Researcher's Guide to the Safe Handling of Tert-butyl 3-amino-5-bromobenzoate

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of Tert-butyl 3-amino-5-bromobenzoate (CAS No. 1083326-73-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of Tert-butyl 3-amino-5-bromobenzoate (CAS No. 1083326-73-0). As a substituted aromatic amine, this compound requires careful management to mitigate potential health risks in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety protocol to foster a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Before any handling, a thorough risk assessment is mandatory. While specific toxicological data for Tert-butyl 3-amino-5-bromobenzoate is limited, its structure as a brominated aromatic amine suggests potential hazards that must be respected. Structurally related compounds are known to be irritants and can be harmful if absorbed through the skin.[1][2]

Primary Hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.[3]

  • Eye Irritation: The compound is likely a serious eye irritant, potentially causing redness and watering.[3][4]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[3][5]

All laboratory activities must be governed by a written Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA).[6][7] This plan should detail specific procedures for handling hazardous chemicals, including this compound.[7]

Hazard CategoryDescriptionGHS Precautionary Statement
Skin Irritation May cause irritation and redness upon contact.P280: Wear protective gloves/protective clothing.[8][9]
Eye Irritation May cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.P261: Avoid breathing dust.[8][9]
Ingestion May be harmful if swallowed.P270: Do not eat, drink or smoke when using this product.[9]

Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of laboratory safety. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All manipulations of solid Tert-butyl 3-amino-5-bromobenzoate and its solutions must be conducted within a certified chemical fume hood.[1][3] This is the most critical control measure to prevent inhalation of airborne dust or vapors and to contain any potential spills.[7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][10]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][11]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact. The selection of PPE must be based on the potential routes of exposure.

Protection TypeRecommended EquipmentRationale and Specifications
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are required to protect against splashes and dust.[1] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.
Hand Protection Chemical-resistant nitrile gloves.Aromatic amines can be absorbed through the skin.[1] Nitrile gloves offer good resistance to a range of organic solvents and chemicals.[12] It is advisable to select gloves with a minimum thickness of 4-5 mil for incidental contact. For prolonged handling, consider double-gloving or using thicker specialty gloves like butyl rubber.[1] Note: Nitrile gloves have poor resistance to some aromatic hydrocarbons and halogenated solvents; always verify glove compatibility if using such solvents.[13]
Body Protection Chemical-resistant laboratory coat, long pants, and closed-toe shoes.A fully buttoned lab coat provides a barrier against accidental spills. Ensure it is made of a material appropriate for the chemicals being handled.[1] Never wear shorts or open-toed shoes in the laboratory.
Respiratory Protection NIOSH-approved respirator (if required).A respirator is generally not required if all work is performed within a certified fume hood.[1] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be necessary.[2][14]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling ensures safety from receipt of the chemical to its final disposal.

G A 1. Risk Assessment Review SDS and lab protocols. B 2. Verify Controls Confirm fume hood certification and a ccess to safety shower/eyewash. A->B C 3. Assemble PPE Gather all required gloves, goggles, and lab coat. B->C D 4. Don PPE Put on all protective gear before entering the handling area. E 5. Chemical Handling Carefully weigh and transfer solid. Slowly add solid to solvent. D->E F 6. Secure Container tightly cap all containers when not in use. E->F G 7. Decontamination Wipe down all surfaces and equipment with an appropriate solvent. H 8. Waste Disposal Segregate and label all hazardous waste in a designated container. G->H I 9. Doff PPE & Wash Hands Remove PPE correctly to avoid cross-contamination. Wash hands thoroughly. H->I

Caption: Standard workflow for handling Tert-butyl 3-amino-5-bromobenzoate.

Step-by-Step Procedure:

  • Preparation : Before bringing the chemical into the workspace, review this guide and the Safety Data Sheet (SDS). Ensure the fume hood is operational and the area is clear. Assemble all necessary PPE.[1]

  • Donning PPE : Put on your lab coat, safety goggles, and gloves before handling the primary container.

  • Weighing and Transfer : Conduct all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent paper) inside the fume hood. This simplifies cleanup and contains minor spills. Avoid creating dust by handling the solid material gently.[3][10]

  • Solution Preparation : When dissolving, add the solid Tert-butyl 3-amino-5-bromobenzoate to the solvent slowly to prevent splashing.[1]

  • Storage : Keep the primary container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5][11] The compound may also be light-sensitive, so storage in an opaque container is recommended.[3]

  • Decontamination : After handling is complete, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct order (e.g., gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water after all work is complete.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Caption: Decision tree for emergency response procedures.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.[4]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention from an ophthalmologist.[15]

  • Inhalation : Move the affected person to fresh air.[3][5] If breathing is difficult or symptoms such as coughing or shortness of breath occur, seek immediate medical attention.[4]

  • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical advice.[3][15]

  • Spills : For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.[11] For large spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

All waste containing Tert-butyl 3-amino-5-bromobenzoate, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams. Collect it in a dedicated, clearly labeled, and sealed container.[10]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.[16]

  • Disposal : Dispose of the waste through your institution's EHS office in accordance with all local, state, and federal regulations.[5][9] Do not dispose of this chemical down the drain or in regular trash.[15]

By adhering to these guidelines, researchers can confidently and safely handle Tert-butyl 3-amino-5-bromobenzoate, ensuring the integrity of their work and the protection of their health and environment.

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